2'-Chloro-4-dimethylaminoazobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTUMSFTJSYZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037485 | |
| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-47-7 | |
| Record name | 4-[2-(2-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N,N-dimethyl-p-((o-chlorophenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Chloro-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the diverse family of azo dyes. Characterized by the presence of an azo group (-N=N-) connecting two substituted benzene rings, this molecule holds significant interest for various scientific applications, ranging from its use as a chemical intermediate to its potential role in the development of novel research tools. The strategic placement of a chloro group on the 2'-position and a dimethylamino group at the 4-position of the azobenzene core imparts specific chemical and physical properties that influence its reactivity, spectral characteristics, and biological activity.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its known and potential applications, particularly in the context of modern chemical biology and drug development. Emphasis is placed on the underlying principles and practical considerations for researchers working with this compound.
Part 1: Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 3010-47-7[1][2][3][4] |
| Molecular Formula | C₁₄H₁₄ClN₃[3] |
| Molecular Weight | 259.74 g/mol |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Orange to amber to dark red powder/crystal | [1] |
| Melting Point | 108.0 to 112.0 °C | [1] |
| Purity | >98.0% (as determined by HPLC) | [1] |
| Solubility | While specific data for this compound is limited, similar azo dyes are generally soluble in organic solvents such as ethanol, methanol, and DMSO, and insoluble in water.[5][6] | N/A |
Part 2: Synthesis and Purification
The synthesis of this compound is typically achieved through a classic two-step diazotization and azo coupling reaction. This process involves the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling agent.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative example based on established methods for azo dye synthesis.[5][7][8][9] Researchers should optimize conditions as needed.
Step 1: Diazotization of 2-Chloroaniline
-
In a 250 mL beaker, dissolve 2-chloroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.[7]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 2-chloroaniline solution. Ensure the temperature remains below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 2-chlorobenzenediazonium chloride. The resulting solution should be used immediately in the next step.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1.0 equivalent) in a weakly acidic solution (e.g., aqueous acetic acid).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold N,N-dimethylaniline solution.
-
Maintain vigorous stirring and a temperature of 0-5 °C. The pH of the reaction mixture should be kept in the weakly acidic to neutral range (pH 5-7) to facilitate the coupling reaction with the amine.[7]
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts and acids.
-
The crude product can be purified by recrystallization.[10][11][12][13][14] A suitable solvent, such as ethanol, should be chosen based on solubility tests where the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.
Part 3: Analytical Characterization
Expected Spectral Data
| Technique | Expected Features |
| UV-Visible Spectroscopy | Azo compounds are known for their strong absorbance in the visible region due to the extended π-conjugation. An absorption maximum (λmax) is expected in the range of 400-500 nm, characteristic of the n→π* and π→π* transitions of the azo chromophore.[15][16][17][18] |
| Infrared (IR) Spectroscopy | Characteristic peaks would include C-H stretching from the aromatic rings, C=C stretching of the benzene rings, and a peak corresponding to the N=N stretching of the azo group (typically around 1400-1500 cm⁻¹). A C-Cl stretching frequency would also be expected.[15] |
| ¹H NMR Spectroscopy | The spectrum would show distinct signals for the aromatic protons on both benzene rings. The protons ortho and meta to the dimethylamino group will be shifted upfield due to its electron-donating nature. The protons on the chloro-substituted ring will exhibit their own characteristic splitting patterns. Two singlets corresponding to the two methyl groups of the dimethylamino moiety would also be present.[15][19] |
| ¹³C NMR Spectroscopy | The spectrum would display signals for all 14 carbon atoms. The carbons attached to the nitrogen of the dimethylamino group and the azo group would have characteristic chemical shifts. The presence of the chloro substituent will also influence the chemical shifts of the carbons on its respective ring.[15][16][19][20] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (259.74). The isotopic pattern of the molecular ion peak would be indicative of the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage of the C-N and N=N bonds.[21] |
Part 4: Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural features suggest potential utility in several areas of modern research, particularly those leveraging the properties of the azobenzene core.
Potential as a Molecular Photoswitch
Azobenzene and its derivatives are renowned for their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths.[7][10][15][22][23] This photoisomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making them ideal candidates for use as molecular photoswitches.
-
Photopharmacology: This field aims to control the activity of drugs with spatiotemporal precision using light.[7][15][22][23] this compound could potentially be incorporated into the structure of a biologically active molecule. In its thermally stable trans form, the drug could be inactive. Upon irradiation with a specific wavelength of light (typically UV or blue light), isomerization to the cis form would induce a conformational change, thereby activating the drug at a specific time and location in the body. This approach offers the potential to minimize off-target side effects.
-
Photoresponsive Drug Delivery: Azobenzene derivatives can be integrated into drug delivery systems such as liposomes or polymers.[22] The light-induced isomerization can trigger the release of an encapsulated drug, allowing for on-demand therapy.
Chemical Probe and Intermediate
The reactivity of the azo group and the potential for further functionalization of the aromatic rings make this compound a useful intermediate in organic synthesis for creating more complex molecules. Its chromophoric nature also suggests its potential use as a dye or indicator in various analytical assays.
Part 5: Safety and Toxicology
A thorough understanding of the toxicological profile and safe handling procedures is paramount when working with any chemical substance.
Toxicological Profile
-
Carcinogenicity: The parent compound, 4-dimethylaminoazobenzene (also known as Butter Yellow), is a known carcinogen.[5][24] Studies on halogenated derivatives have shown that the position and nature of the halogen substituent significantly influence carcinogenic activity. Specifically, this compound has been reported to be about one-half to one-third as active as 4-dimethylaminoazobenzene in inducing tumors in rats.[25] Therefore, this compound should be handled as a suspected carcinogen.
-
Metabolism: The metabolism of 4-dimethylaminoazobenzene and its derivatives in the liver is a key factor in their toxicity.[26][27] Metabolic pathways can involve reduction and cleavage of the azo bond, as well as N-demethylation and ring hydroxylation.[13] These metabolic processes can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, which is a proposed mechanism of their carcinogenicity.[11]
Handling and Safety Precautions
Given its suspected carcinogenicity and potential for acute toxicity, this compound should be handled with extreme caution in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for specific first-aid measures.[4] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a compound with a well-defined chemical structure and properties that make it a subject of interest for both fundamental and applied research. While its toxicological profile necessitates careful handling, its potential as a building block for photoswitchable molecules in photopharmacology and drug delivery presents exciting opportunities for innovation. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for scientists and researchers in the field. Further investigation into the specific spectral and biological characteristics of this compound is warranted to fully unlock its potential.
References
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Physicochemical properties of 2'-Chloro-4-dimethylaminoazobenzene
An In-depth Technical Guide to the Physicochemical Properties of 2'-Chloro-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling this compound
This compound is a synthetic organic compound belonging to the vast and versatile class of azo dyes. Characterized by the presence of a diazene bridge (–N=N–) connecting two substituted aromatic rings, this molecule possesses distinct chromophoric properties. The structure incorporates a dimethylamino group, a potent electron-donating auxochrome, and a chloro-substituent on the ortho position of the second phenyl ring. This specific arrangement of functional groups dictates its electronic and, consequently, its physicochemical properties, making it a subject of interest in chemical synthesis and materials science. While its direct applications are specialized, its structural motif is representative of compounds used in dyeing, printing, and as laboratory reagents.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and essential safety protocols, grounded in established scientific principles.
Core Physicochemical Characteristics
The fundamental properties of a molecule are critical for its application, dictating its behavior in various chemical and biological systems. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3010-47-7 | [2][3] |
| Molecular Formula | C₁₄H₁₄ClN₃ | [4] |
| Molecular Weight | 259.74 g/mol | [2] |
| Appearance | Orange to amber to dark red powder/crystal | |
| Melting Point | 108-112 °C | [2] |
| Purity | Typically >98.0% (as determined by HPLC) | |
| Solubility | The related compound 4-dimethylaminoazobenzene is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, chloroform, and oils.[5] |
The melting point of 108-112 °C indicates a crystalline solid at room temperature.[2] The vibrant color, ranging from orange to dark red, is a direct consequence of the extended π-conjugated system created by the azobenzene structure, which allows for the absorption of light in the visible region of the electromagnetic spectrum.
Synthesis and Mechanistic Insights
The synthesis of azo dyes like this compound is a cornerstone of organic chemistry, typically achieved through a well-established two-step process involving diazotization followed by azo coupling.[6]
-
Diazotization : The process begins with the conversion of a primary aromatic amine, in this case, 2-chloroaniline, into a diazonium salt. This reaction is conducted in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) with the addition of sodium nitrite.[6] The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.
-
Azo Coupling : The resulting diazonium salt, an electrophile, is then reacted with a coupling component—an electron-rich aromatic compound. For this target molecule, N,N-dimethylaniline serves as the coupling partner. The electron-donating dimethylamino group activates the aromatic ring, facilitating the electrophilic substitution reaction to form the final azo compound.[6]
The workflow below illustrates this fundamental synthetic pathway.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization Protocols
Rigorous analytical validation is essential to confirm the identity, purity, and properties of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are primary techniques for the analysis of azo dyes.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The method separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Step-by-Step Methodology:
-
Standard & Sample Preparation :
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[7]
-
Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions :
-
Instrument : Agilent 1200 LC system or equivalent.[8]
-
Column : A C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18) is typically effective.[8]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water is common. A typical starting point is a 50:50 mixture, progressing to a higher concentration of acetonitrile to elute more nonpolar components.[8]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Detection : UV-Vis detector set at the wavelength of maximum absorbance (λmax), which can be predetermined by UV-Vis spectroscopy.
-
-
Data Analysis :
-
Run the sample and identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Characterization by UV-Visible Spectroscopy
UV-Vis spectroscopy is used to measure the absorbance of light by a compound as a function of wavelength.[7] For a colored dye, this technique is invaluable for confirming its electronic structure and for quantitative analysis using the Beer-Lambert law.
Step-by-Step Methodology:
-
Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Ethanol or acetonitrile are common choices.[7]
-
Sample Preparation :
-
Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 arbitrary units).
-
-
Measurement :
-
Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank (reference).
-
Fill a second, matched cuvette with the sample solution.
-
Scan the absorbance of the sample from the UV to the visible range (e.g., 200-800 nm).
-
-
Data Analysis :
-
The resulting spectrum will show one or more absorbance peaks. The peak at the longest wavelength (λmax) in the visible region is responsible for the compound's color. The parent compound, 4-dimethylaminoazobenzene, has a λmax of approximately 410 nm in ethanol.[9] The 2'-chloro derivative is expected to have a similar absorption profile.
-
The following diagram outlines a typical integrated workflow for the analysis of a synthesized azo dye.
Caption: Integrated analytical workflow for compound characterization.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. While specific toxicological data for this compound is limited, its structural similarity to other azo compounds, such as 4-dimethylaminoazobenzene (also known as Methyl Yellow), warrants significant caution. 4-dimethylaminoazobenzene is classified as toxic if swallowed and is reasonably anticipated to be a human carcinogen.[5][10][11] Therefore, this compound should be handled as a potentially hazardous substance.
Hazard Statements:
Precautionary Measures & Handling:
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and tightly fitting safety goggles.[11][12]
-
Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
First Aid :
-
If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[11]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Store locked up, away from incompatible materials such as strong oxidizing agents.[11][13]
References
-
NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. Centers for Disease Control and Prevention. [Link]
-
UV-Vis Spectrum. SIELC Technologies. [Link]
-
HAZARD SUMMARY - 4-DIMETHYLAMINOAZOBENZENE. New Jersey Department of Health. [Link]
-
C.I. Solvent Yellow 2 | C14H15N3 | CID 6053. PubChem. [Link]
-
4-Dimethylaminoazobenzene. U.S. Environmental Protection Agency. [Link]
-
4-Dimethylaminoazobenzene - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]
-
4-DIMETHYLAMINOAZOBENZENE. Occupational Safety and Health Administration. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]
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- 13. nj.gov [nj.gov]
A Comprehensive Guide to the Synthesis and Characterization of 2'-Chloro-4-dimethylaminoazobenzene
Abstract
This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 2'-Chloro-4-dimethylaminoazobenzene (CAS No: 3010-47-7), a substituted aromatic azo compound.[1][2] Azobenzene derivatives are of significant interest in materials science, analytical chemistry, and drug development due to their unique photochromic properties and potential as molecular switches.[3][4] This document outlines the foundational chemical principles, a robust, step-by-step synthetic protocol, and a multi-technique approach for structural elucidation and purity verification. It is intended for researchers, chemists, and professionals in related scientific fields, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols for reproducible results.
Synthesis Methodology: A Diazotization-Coupling Approach
The synthesis of this compound is a classic example of electrophilic aromatic substitution, achieved through a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic substrate.
Principle of the Reaction
The synthesis hinges on two fundamental reactions in aromatic chemistry:
-
Diazotization: 2-Chloroaniline, a primary aromatic amine, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6][7] The resulting electrophilic nitrosonium ion (NO⁺) attacks the amine, leading to the formation of a 2-chlorobenzenediazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose, yielding undesired byproducts.
-
Azo Coupling: The freshly prepared, cold diazonium salt solution is then introduced to a solution of N,N-dimethylaniline. The N,N-dimethylamino group is a potent activating group, making the para position of the benzene ring highly electron-rich and susceptible to electrophilic attack.[8] The diazonium ion acts as the electrophile, attacking the para position of N,N-dimethylaniline to form the stable azo bridge (-N=N-), yielding the final product, this compound.[8]
The overall reaction scheme is as follows:
Step 1: Diazotization of 2-Chloroaniline
C₆H₄(Cl)NH₂ + NaNO₂ + 2HCl → C₆H₄(Cl)N₂⁺Cl⁻ + NaCl + 2H₂O
Step 2: Azo Coupling with N,N-dimethylaniline
C₆H₄(Cl)N₂⁺Cl⁻ + C₆H₅N(CH₃)₂ → ClC₆H₄N=NC₆H₄N(CH₃)₂ + HCl
Detailed Experimental Protocol
Causality: Each step is designed to maximize yield and purity by controlling reaction kinetics and minimizing side reactions.
Reagents and Equipment:
-
2-Chloroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 37%, 2.5-3.0 eq)
-
Sodium Nitrite (1.0 eq)
-
N,N-dimethylaniline (1.0 eq)
-
Sodium Acetate or Sodium Hydroxide (for pH adjustment)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Beakers, Erlenmeyer flasks, magnetic stirrer, ice bath, Buchner funnel
Protocol:
Part A: Diazotization of 2-Chloroaniline
-
In a 250 mL beaker, add 2-chloroaniline (1.0 eq) to a mixture of concentrated HCl (2.5 eq) and water.
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath with continuous magnetic stirring. Rationale: This ensures the formation of a fine, reactive amine hydrochloride salt suspension and prepares the system for the temperature-sensitive diazotization.[5]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 2-chloroaniline suspension. The rate of addition must be carefully controlled to maintain the temperature below 5 °C. Rationale: Exceeding this temperature can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts, reducing the overall yield.[8][9]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction goes to completion. The resulting clear solution of 2-chlorobenzenediazonium chloride should be used immediately.
Part B: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1.0 eq) in a solution of concentrated HCl (1.0 eq) and water. Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution.
-
A colored precipitate should form almost immediately. To facilitate the coupling reaction, the pH should be adjusted to 4-5 by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution. Rationale: The coupling reaction is pH-dependent. A slightly acidic environment is optimal for the electrophilic aromatic substitution on the activated N,N-dimethylaniline ring.[8]
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes.
Part C: Work-up and Purification
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any unreacted salts and acid.
-
The crude product, an orange to dark red solid, can be purified by recrystallization from a suitable solvent such as ethanol. Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, removing impurities that are more soluble in the hot solvent than the desired product.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (~50 °C).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Data Analysis
Confirmation of the synthesized product's identity and purity is paramount. A combination of physical and spectroscopic methods provides a self-validating system of analysis.
Summary of Physicochemical and Spectroscopic Data
| Parameter | Expected Value/Observation | Technique |
| Molecular Formula | C₁₄H₁₄ClN₃[2][10] | - |
| Molecular Weight | 259.74 g/mol [2][10] | Mass Spectrometry |
| Appearance | Orange to dark red crystalline powder | Visual Inspection |
| Melting Point | 108 - 112 °C | Melting Point Apparatus |
| UV-Vis (λmax) | ~320-350 nm (π-π), ~400-450 nm (n-π) | UV-Vis Spectroscopy |
| FT-IR (cm⁻¹) | ~1600 (N=N), ~1365 (C-N), ~750 (C-Cl), 3050-3100 (Ar C-H) | FT-IR Spectroscopy |
| ¹H NMR (δ ppm) | 7.0-8.0 (Ar-H), ~3.1 (N-CH₃) | NMR Spectroscopy |
| Purity | >98% | HPLC |
Physical and Chromatographic Analysis
-
Melting Point: A sharp melting point within the expected range of 108-112 °C is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is an effective tool for monitoring the reaction's progress and assessing the purity of the final product. A single spot for the purified product indicates the absence of major impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC with UV-Vis detection is the method of choice.[11][12] It can accurately determine the purity of the compound, with commercial standards often exceeding 98%.
Spectroscopic Elucidation
2.3.1 UV-Visible Spectroscopy Azobenzene derivatives are characterized by two primary electronic transitions.[13]
-
An intense band in the UV region (typically 320-350 nm) corresponding to the π-π* transition of the conjugated system.
-
A less intense band in the visible region (typically 400-450 nm) corresponding to the n-π* transition of the azo group.[13][14] The presence of the electron-donating dimethylamino group results in a red-shifted absorbance spectrum compared to unsubstituted azobenzene.[3][4]
2.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides a molecular fingerprint, confirming the presence of key functional groups.
-
N=N Stretch: The azo group stretch is often weak and appears around 1580-1610 cm⁻¹. It can be difficult to assign definitively as it falls in the aromatic C=C stretching region.
-
C-N Stretch: A distinct peak for the aromatic carbon to nitrogen bond of the dimethylamino group is expected around 1365 cm⁻¹.[15]
-
C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond should be observed in the 700-800 cm⁻¹ region.
-
Aromatic C-H: Stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending vibrations in the 690-900 cm⁻¹ region can give information about the substitution pattern.
2.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR (in CDCl₃):
-
Aromatic Protons (Ar-H): A series of multiplets are expected in the downfield region between δ 7.0 and 8.0 ppm. The seven aromatic protons will have distinct chemical shifts due to the electronic effects of the chloro and dimethylamino substituents.
-
N-Methyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons is expected around δ 3.1 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Multiple signals are expected between δ 110 and 155 ppm. The carbon attached to the dimethylamino group will be significantly shielded (upfield), while the carbons attached to the azo group and the chlorine atom will be deshielded (downfield).
-
N-Methyl Carbons: A signal around δ 40 ppm is characteristic of the N-methyl carbons.
-
Characterization Workflow Diagram
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- 12. Determination of azobenzene and hydrazobenzene in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2'-Chloro-4-dimethylaminoazobenzene
This guide provides a comprehensive technical overview of the spectroscopic properties of 2'-Chloro-4-dimethylaminoazobenzene, a substituted azobenzene of interest to researchers in materials science, chemistry, and drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the structural features of this molecule with a high degree of confidence. This document is intended for scientists and professionals who require a deep understanding of the characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 3010-47-7, Molecular Formula: C₁₄H₁₄ClN₃) is an azo dye characterized by a diarylazo backbone substituted with a chloro group on one phenyl ring and a dimethylamino group on the other. These substituents significantly influence the electronic and steric environment of the molecule, which is reflected in its spectroscopic signatures. A thorough analysis of its NMR, IR, and UV-Vis spectra is essential for confirming its identity, purity, and for understanding its photochemical behavior.
The general workflow for the comprehensive spectroscopic analysis of this compound is outlined below. This systematic approach ensures that all critical structural features are identified and validated.
Caption: General workflow for the spectroscopic characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides detailed information about the substitution pattern on the two aromatic rings.
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.87 | d | 2H | H-2, H-6 |
| 7.78 | dd | 1H | H-6' |
| 7.42 | dd | 1H | H-3' |
| 7.30 | td | 1H | H-5' |
| 7.18 | td | 1H | H-4' |
| 6.75 | d | 2H | H-3, H-5 |
| 3.09 | s | 6H | -N(CH₃)₂ |
Note: The assignments are based on the analysis of the spectrum from the Spectral Database for Organic Compounds (SDBS).[1][2] Coupling constants (J values) are crucial for definitive assignments and can be extracted from high-resolution spectra.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The downfield region (δ 6.5-8.0 ppm) is characteristic of aromatic protons.
-
Dimethylamino Protons: The most upfield signal is a sharp singlet at approximately 3.09 ppm, integrating to six protons. This is characteristic of the two equivalent methyl groups of the electron-donating dimethylamino substituent.
-
Aromatic Protons (Dimethylamino-substituted ring): The protons on the phenyl ring bearing the dimethylamino group appear as two doublets. The doublet at approximately 7.87 ppm corresponds to the two protons ortho to the azo group (H-2 and H-6), which are deshielded. The doublet at around 6.75 ppm is assigned to the two protons ortho to the dimethylamino group (H-3 and H-5), which are shielded by its electron-donating effect.
-
Aromatic Protons (Chloro-substituted ring): The protons on the 2'-chlorophenyl ring exhibit a more complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The signals at approximately 7.78, 7.42, 7.30, and 7.18 ppm each integrate to one proton and can be assigned to H-6', H-3', H-5', and H-4' respectively, based on their expected multiplicities and coupling patterns.
The following diagram illustrates the proposed proton assignments on the molecular structure:
Caption: Molecular structure of this compound with ¹H NMR assignments.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. A standard proton pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Data Summary: ¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| 152.8 | C-4 |
| 151.0 | C-1' |
| 143.9 | C-1 |
| 133.9 | C-2' |
| 131.6 | C-6' |
| 130.3 | C-3' |
| 129.5 | C-5' |
| 127.1 | C-4' |
| 124.9 | C-2, C-6 |
| 111.4 | C-3, C-5 |
| 40.2 | -N(CH₃)₂ |
Note: The assignments are based on the analysis of the spectrum from the Spectral Database for Organic Compounds (SDBS) and predictive models.[1][3]
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound displays eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.
-
Aliphatic Carbon: The signal at approximately 40.2 ppm is attributed to the two equivalent methyl carbons of the dimethylamino group.
-
Aromatic Carbons: The remaining ten signals in the downfield region (δ 110-155 ppm) correspond to the aromatic carbons.
-
The carbon attached to the nitrogen of the dimethylamino group (C-4) is significantly shielded and appears at a lower field around 152.8 ppm.
-
The carbons bearing the azo linkage (C-1 and C-1') are also deshielded, appearing around 143.9 and 151.0 ppm.
-
The carbon atom bonded to the chlorine (C-2') is observed at approximately 133.9 ppm.
-
The remaining aromatic carbons can be assigned based on their expected chemical shifts influenced by the substituents. Carbons ortho and para to the electron-donating dimethylamino group are shielded, while those in the chloro-substituted ring are influenced by the inductive effect of the chlorine atom and the anisotropic effect of the azo group.
-
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in approximately 0.6 mL of CDCl₃ with TMS.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is used.
-
Data Acquisition: A standard proton-decoupled ¹³C pulse sequence is employed. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Data Summary: IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600, 1500 | Strong | Aromatic C=C stretching |
| ~1440 | Medium | N=N stretch |
| ~1365 | Strong | C-N stretch (Aryl-N) |
| ~740 | Strong | C-Cl stretch |
Note: The assignments are based on the analysis of the spectrum from the Spectral Database for Organic Compounds (SDBS) and established correlation tables.[1]
Interpretation of the IR Spectrum
The IR spectrum of this compound confirms the presence of its key functional groups.
-
Aromatic C-H Stretching: A band around 3050 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings.
-
Aliphatic C-H Stretching: The absorption at approximately 2920 cm⁻¹ corresponds to the C-H stretching of the methyl groups in the dimethylamino substituent.
-
Aromatic C=C Stretching: Strong absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
N=N Stretching: The azo group (N=N) stretching vibration is typically weak in symmetrical azobenzenes but gains intensity in asymmetrical derivatives. It is expected to appear in the region of 1400-1450 cm⁻¹.
-
C-N Stretching: A strong band around 1365 cm⁻¹ is attributed to the stretching vibration of the aryl-nitrogen bond of the dimethylamino group.
-
C-Cl Stretching: The presence of the chloro substituent is confirmed by a strong absorption in the fingerprint region, typically around 740 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like azobenzenes. The spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Predicted UV-Vis Data
While specific experimental data for this compound was not found in the immediate search, the UV-Vis spectrum of substituted azobenzenes is well-understood. We can predict the key absorption bands based on the electronic nature of the substituents.
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~380-420 | High |
| n → π | ~450-500 | Low |
Interpretation of the UV-Vis Spectrum
Azobenzenes typically exhibit two characteristic absorption bands in the UV-Vis region:
-
π → π* Transition: A strong absorption band is expected in the near-UV or visible region, corresponding to the π → π* electronic transition of the conjugated system. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro group will likely cause a red shift (bathochromic shift) of this band compared to unsubstituted azobenzene.
-
n → π* Transition: A weaker absorption band at a longer wavelength is attributed to the n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. This transition is often observed as a shoulder on the tail of the more intense π → π* band.
The exact position and intensity of these bands are sensitive to the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen such that the absorbance at λmax is within the optimal range of the instrument (typically 0.2 to 0.8).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded with the cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a range of approximately 200 to 800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified, and the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and UV-Vis spectroscopy provides a detailed and self-validating structural characterization. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the substitution pattern of the aromatic rings. The IR spectrum verifies the presence of the key functional groups, including the aromatic rings, the dimethylamino group, the azo linkage, and the chloro substituent. Finally, UV-Vis spectroscopy elucidates the electronic properties of this conjugated system. Together, these techniques offer a powerful and synergistic approach for the unambiguous identification and characterization of this compound, which is crucial for its application in scientific research and development.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Unlocking the Potential of Light: A Technical Guide to Novel Azobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of promising research avenues for novel azobenzene derivatives. Moving beyond their traditional use as simple dyes, this document delves into the sophisticated molecular engineering required to harness their photoswitchable nature for cutting-edge applications in photopharmacology, advanced materials, and molecular machinery. Herein, we synthesize field-proven insights with detailed experimental and computational protocols to empower researchers to design and validate the next generation of light-responsive molecules.
Part 1: The Azobenzene Photoswitch: A Primer on Molecular Design
The remarkable utility of azobenzene derivatives stems from their ability to undergo reversible isomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This seemingly simple molecular transformation belies a complex interplay of electronic and steric factors that can be precisely tuned through synthetic chemistry. The key to unlocking novel applications lies in the rational design of azobenzene scaffolds to achieve desired photophysical properties, such as absorption wavelength, quantum yield of isomerization, and the thermal half-life of the cis isomer.
A fundamental understanding of the electronic transitions is paramount. The photoisomerization is typically initiated by excitation into either the intense π→π* absorption band (usually in the UV region) or the weaker, lower-energy n→π* band (often in the visible region).[1] Molecular design strategies often focus on modifying these transitions to enable control with visible or even near-infrared (NIR) light, which offers deeper tissue penetration and reduced phototoxicity for biological applications.[2]
Key Molecular Design Strategies:
-
Push-Pull Systems: Introducing electron-donating and electron-withdrawing groups at the para-positions of the phenyl rings can significantly red-shift the π→π* absorption band into the visible spectrum.[3] This "push-pull" configuration enhances charge transfer character in the excited state, facilitating isomerization with lower energy light.
-
Ortho-Substitution: Substitution at the ortho-positions with bulky or electron-donating groups can destabilize the planar trans isomer and alter the energy landscape of the excited state. This can lead to a red-shift in the n→π* absorption and can also influence the thermal relaxation rate of the cis isomer. For instance, tetra-ortho-halogenation is an established method for red-shifting the n→π* transition.[4]
-
Steric Hindrance: Introducing bulky substituents can be used to modulate the thermal stability of the cis isomer. By sterically disfavoring the planar trans state, the energy barrier for thermal cis-to-trans isomerization can be increased, leading to longer-lived cis isomers.[5]
-
Aromatic System Extension: Replacing the phenyl rings with larger aromatic systems, such as naphthyl groups, can also be employed to tune the absorption spectra and other photophysical properties.
The following diagram illustrates the fundamental principles of azobenzene photoswitching and the influence of key design strategies.
Caption: A diagram illustrating the reversible photoisomerization of azobenzene and key molecular design strategies to tune its properties.
Part 2: Promising Research Arenas for Novel Azobenzene Derivatives
The ability to remotely control molecular shape with light opens up a vast landscape of potential applications. This section outlines three key research areas where novel azobenzene derivatives are poised to make a significant impact, complete with technical considerations and experimental workflows.
Photopharmacology: Light-Activated Therapeutics
Photopharmacology aims to develop drugs whose activity can be switched on and off with light, offering unprecedented spatiotemporal precision in therapy.[6] This approach has the potential to minimize off-target effects and overcome drug resistance. Azobenzene derivatives are ideal candidates for this application due to their robust and reversible photoswitching.
Scientific Rationale: By incorporating an azobenzene moiety into the structure of a biologically active molecule, the molecule's conformation, and therefore its ability to bind to its biological target (e.g., an enzyme or receptor), can be controlled with light. The trans and cis isomers will exhibit different binding affinities, allowing for the photoregulation of the drug's effect.[7]
Key Research Directions:
-
Red-Shifted Photoswitches for In Vivo Applications: A major focus is the development of azobenzene derivatives that can be switched with red or near-infrared (NIR) light, which can penetrate deeper into biological tissues.[2]
-
Tethered Photopharmacology: Covalently attaching a photoswitchable ligand to a target protein offers the highest degree of precision, as the drug is localized to its site of action.[8]
-
Photoresponsive Prodrugs: Designing prodrugs where the active form is released upon light-induced isomerization or cleavage of an azobenzene-containing linker is another promising strategy.
Experimental Workflow: Evaluating a Novel Photoswitchable Kinase Inhibitor
This workflow outlines the key steps for the synthesis, characterization, and biological evaluation of a novel azobenzene-based kinase inhibitor.
Caption: A workflow for the fabrication and performance evaluation of a light-actuated polymer film.
Detailed Protocols:
-
Synthesis of an Azobenzene-Containing Acrylate Monomer and Polymerization: An azobenzene-containing diol can be reacted with acryloyl chloride to produce a photoresponsive monomer. This monomer can then be copolymerized with a suitable backbone monomer (e.g., methyl methacrylate) via free radical polymerization.
-
Measurement of Photoinduced Actuation: A thin film of the polymer is cast and cut into a desired shape (e.g., a cantilever). One end of the film is fixed, and the displacement of the free end upon irradiation with light is measured using a camera and image analysis software. The bending angle, speed of actuation, and force generated can be quantified. [9]
Computational Chemistry: In Silico Design and Prediction
Computational modeling plays an increasingly vital role in the design of novel azobenzene derivatives. By predicting the photophysical properties of a molecule before it is synthesized, computational methods can significantly accelerate the discovery of new photoswitches with desired characteristics.
Scientific Rationale: Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra of azobenzene derivatives, providing predictions of their λmax values. [10][11]Furthermore, these methods can be used to map the potential energy surfaces of the ground and excited states, offering insights into the photoisomerization mechanism and helping to predict quantum yields and thermal relaxation rates. [12][13] Key Research Directions:
-
High-Throughput Virtual Screening: Using computational workflows to screen large libraries of virtual azobenzene derivatives can identify promising candidates for synthesis and experimental validation. [14][15]* Multiscale Modeling: Combining quantum mechanics (QM) methods for the azobenzene core with molecular mechanics (MM) for the surrounding environment (e.g., a protein binding pocket or a polymer matrix) can provide a more accurate description of the photoswitching process in complex systems. [16]* Machine Learning Approaches: Machine learning models trained on experimental or high-level computational data can be used to rapidly predict the properties of new azobenzene derivatives, further accelerating the design process. [17][18] Computational Workflow: Predicting the Absorption Spectrum and Isomerization Pathway of a Novel Azobenzene
This workflow outlines the computational steps for the in silico characterization of a new azobenzene derivative.
Caption: A computational workflow for the theoretical prediction of the photophysical properties of a novel azobenzene derivative.
Detailed Protocol: TD-DFT Calculation of an Azobenzene's Absorption Spectrum
-
Ground State Geometry Optimization: The geometry of the trans and cis isomers is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized geometries correspond to true energy minima (no imaginary frequencies).
-
TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized ground-state geometries to compute the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.
-
Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Vis spectrum, which can be compared with experimental data.
Part 3: Quantitative Data and Future Outlook
To facilitate the selection of appropriate azobenzene scaffolds for specific applications, the following table summarizes the key photophysical properties of a selection of recently developed, promising derivatives.
| Derivative Type | Key Substituents | λmax (trans, nm) | λmax (cis, nm) | Thermal Half-life (cis) | Quantum Yield (trans→cis) | Key Application Area |
| Red-Shifted | Tetra-ortho-fluoro, para-nitro | ~400 | ~520 | Long | Moderate | Photopharmacology |
| Fast-Relaxing | ortho-amino | ~360 | ~440 | Milliseconds to seconds | Low | Molecular Machines |
| Bistable | Tetra-ortho-chloro | ~380 | ~500 | Days to weeks | High | Data Storage |
| NIR-Absorbing | Extended π-system with push-pull groups | >600 | >700 | Variable | Moderate to High | In Vivo Imaging |
Future Perspectives:
The field of azobenzene research continues to evolve at a rapid pace. Future research will likely focus on the development of multi-responsive systems that can be controlled by more than one stimulus (e.g., light and pH), the creation of more complex molecular machines capable of performing sophisticated tasks, and the translation of photopharmacological agents into the clinic. [7]The continued synergy between synthetic chemistry, materials science, and computational modeling will be essential for unlocking the full potential of these remarkable molecular switches.
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An In-Depth Technical Guide to the Carcinogenicity and Toxicity of Dimethylaminoazobenzene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Historical Context and Enduring Relevance of Dimethylaminoazobenzene
4-Dimethylaminoazobenzene (DAB), a prominent member of the azo dye family and historically known as "Butter Yellow," holds a significant place in the annals of chemical carcinogenesis.[1] Initially used to color margarine, its potent hepatocarcinogenic properties were uncovered in the 1930s, leading to its prohibition as a food additive.[1] Today, DAB and its analogs are no longer used commercially in consumer products but remain invaluable tools in experimental oncology to induce liver cancer in animal models, thereby facilitating research into the mechanisms of carcinogenesis and the development of novel therapeutics.[1]
This technical guide provides a comprehensive overview of the carcinogenicity and toxicity of dimethylaminoazobenzene compounds. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the subject, from the fundamental mechanisms of action to detailed, field-proven experimental protocols for their study. We will delve into the metabolic activation, genotoxicity, and carcinogenicity of these compounds, supported by quantitative data and detailed methodologies to ensure scientific integrity and practical applicability.
I. Mechanisms of Carcinogenicity: A Multi-Step Journey to Malignancy
The carcinogenic effects of dimethylaminoazobenzene are not exerted by the parent compound itself but rather through a complex process of metabolic activation, primarily in the liver, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.
Metabolic Activation: The Genesis of a Carcinogen
The biotransformation of DAB is a critical initiating event in its carcinogenic cascade. This process involves a series of enzymatic reactions, with cytochrome P450 (CYP) isozymes playing a central role.[2][3][4][5][6] The key steps in the metabolic activation of DAB include:
-
N-Demethylation: The initial and crucial step is the removal of one of the methyl groups from the amino group of DAB to form 4-monomethylaminoazobenzene (MAB).[2] This reaction is catalyzed by specific CYP isozymes. Studies have shown that microsomes from rats treated with inducers like phenobarbital (PB) or 3-methylcholanthrene (MC) exhibit different efficiencies in this demethylation process, highlighting the selectivity of CYP isozymes.[2]
-
N-Hydroxylation: The resulting MAB can then undergo N-hydroxylation to form the highly reactive N-hydroxy-4-monomethylaminoazobenzene.
-
Esterification: This unstable N-hydroxy metabolite can be further esterified, for example, by sulfotransferases, to form a highly electrophilic ester.
-
Formation of the Ultimate Carcinogen: This electrophilic ester is considered the "ultimate carcinogen." It is highly reactive and can readily form covalent adducts with cellular macromolecules.
Another significant metabolite, N-hydroxy-4-aminoazobenzene (N-OH-AAB), has been shown to cause oxidative DNA damage, further contributing to the genotoxicity of DAB.[7]
DNA Adduct Formation and Genotoxicity
The ultimate electrophilic metabolites of DAB covalently bind to cellular macromolecules, most critically to DNA, forming DNA adducts.[7] These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired by the cell's DNA repair machinery. The formation of these DNA adducts is a key event in the initiation of cancer.
The mutagenic potential of DAB and its metabolites has been demonstrated in various short-term genotoxicity assays, most notably the Ames test (Salmonella typhimurium reverse mutation assay).[8][9][10][11] These tests typically require the presence of a metabolic activation system (S9 fraction from rat liver) to convert the pro-mutagenic DAB into its active mutagenic form.[10]
II. In-Depth Toxicological Profile
The toxicity of dimethylaminoazobenzene compounds extends beyond their carcinogenicity, with acute and chronic exposure leading to various adverse health effects.
Acute and Chronic Toxicity
Acute oral administration of DAB to rats has been shown to cause liver degeneration.[12] The oral LD50 in rats is reported to be 200 mg/kg.[13] Chronic exposure to DAB can lead to more severe and irreversible damage. In rats, chronic oral administration or intraperitoneal injection results in liver cirrhosis and the development of liver cancer.[12] Dermal exposure in rats has been shown to cause skin cancer.[1][12] In dogs, chronic oral exposure has led to the formation of bladder cancer.[1][12]
Data on Toxicity and Carcinogenicity
| Parameter | Species | Route of Administration | Value/Observation | Reference |
| Acute Oral LD50 | Rat | Oral | 200 mg/kg | [13] |
| Carcinogenicity | Rat | Oral, Subcutaneous, Intraperitoneal | Liver cancer (hepatocellular carcinoma) | [1] |
| Tumor Incidence | Rat (fed DAB) | Oral | 85% incidence of liver tumors | [1] |
| Carcinogenicity | Mouse | Subcutaneous, Dietary | Liver tumors (adenoma and carcinoma) | [1] |
| Carcinogenicity | Dog | Oral | Benign urinary-bladder tumors (papilloma) | [1] |
| Carcinogenicity | Rat | Dermal | Skin cancer (squamous- or basal-cell carcinoma) | [1] |
| Mutagenicity | Salmonella typhimurium (Ames test) | In vitro | Mutagenic with S9 metabolic activation | [8][9][10][11] |
III. Methodologies for Carcinogenicity and Toxicity Studies
A robust and multi-faceted approach is essential for the comprehensive evaluation of the carcinogenic and toxic potential of dimethylaminoazobenzene compounds. This involves a combination of in vitro and in vivo studies.
In Vitro Assays: Mechanistic Insights and Screening
In vitro assays provide a rapid and cost-effective means to screen for potential carcinogenicity and to investigate the underlying mechanisms of action.
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Step-by-Step Protocol for Ames Test with DAB:
-
Bacterial Strains: Utilize Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.[8][9][10][11][14]
-
Metabolic Activation (S9 Mix): Prepare an S9 fraction from the livers of rats induced with a polychlorinated biphenyl mixture (e.g., Aroclor 1254) or a combination of phenobarbital and β-naphthoflavone.[11] The S9 mix should contain the S9 fraction, buffer, and necessary cofactors (e.g., NADP+, glucose-6-phosphate).
-
Test Compound Preparation: Dissolve DAB in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare a series of dilutions to test a range of concentrations.
-
Plate Incorporation Assay:
-
To a test tube, add the test compound dilution, the S9 mix (for assays with metabolic activation), and the bacterial culture.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Cell transformation assays (CTAs) are in vitro methods that assess the potential of a chemical to induce neoplastic-like changes in cultured mammalian cells.[15][16][17][18] These assays are considered to closely mimic the process of in vivo carcinogenesis.[15]
General Workflow for a Cell Transformation Assay:
In Vivo Studies: The Gold Standard for Carcinogenicity Assessment
Long-term rodent bioassays are considered the "gold standard" for assessing the carcinogenic potential of chemicals.
These studies involve the chronic administration of the test compound to rodents (typically rats and mice) over a significant portion of their lifespan.
Step-by-Step Protocol for a Rodent Carcinogenicity Bioassay:
-
Animal Selection: Use a well-characterized strain of rats (e.g., Sprague-Dawley, Fischer 344) and mice (e.g., B6C3F1).
-
Dose Selection and Administration: Based on subchronic toxicity studies, select at least two dose levels and a control group. Administer DAB, typically through the diet or by gavage, for up to two years.[1]
-
In-Life Observations: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and food consumption. Palpate for masses.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals.[7][19][20][21][22] Collect all organs and tissues, with special attention to the liver, and preserve them in 10% neutral buffered formalin.[7][19][20][21][22]
-
Microscopic Examination: Process the fixed tissues, embed them in paraffin, section, and stain with hematoxylin and eosin (H&E).[19][20][22] A qualified pathologist should examine all tissues microscopically to identify and characterize any neoplastic and non-neoplastic lesions.
-
Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.
IV. Structure-Activity Relationships: Predicting Carcinogenicity
The carcinogenic activity of dimethylaminoazobenzene analogs is highly dependent on their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for predicting the carcinogenic potential of related compounds.
Key structural features that influence the carcinogenicity of DAB analogs include:
-
The N-Alkyl Group: At least one methyl group attached to the amino nitrogen is generally required for high carcinogenic activity.[2]
-
Ring Substituents: The position and nature of substituents on the aromatic rings can significantly alter carcinogenic potency. For instance, substitution at the 3'-position often enhances activity.[2]
V. Conclusion: A Legacy of Insight and a Future of Safer Chemical Design
The study of dimethylaminoazobenzene and its analogs has been instrumental in shaping our understanding of chemical carcinogenesis. From the elucidation of metabolic activation pathways to the development of robust testing methodologies, the research on these compounds has provided a foundational framework for modern toxicology and cancer research. The detailed protocols and mechanistic insights presented in this guide are intended to empower researchers to conduct rigorous and meaningful studies, contributing to the ongoing efforts to identify and mitigate the risks of carcinogenic chemicals and to develop safer alternatives. The principles learned from DAB continue to inform the design of less toxic chemicals and the development of more predictive and efficient safety assessment strategies.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2'-Chloro-4-dimethylaminoazobenzene
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 2'-Chloro-4-dimethylaminoazobenzene, a representative azo dye. Azo dyes are a significant class of organic colorants characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. Their vibrant colors, facile synthesis, and tunable properties make them indispensable in industries ranging from textiles to advanced materials. This guide is designed for researchers and professionals in chemistry and drug development, offering an in-depth look at the synthesis, which proceeds via a two-step diazotization-coupling reaction. We will first explore the diazotization of 2-chloroaniline to form a reactive diazonium salt, followed by its electrophilic aromatic substitution reaction with N,N-dimethylaniline. The protocol emphasizes safety, mechanistic understanding, and procedural accuracy to ensure a reliable and reproducible outcome.
Introduction and Scientific Principles
The synthesis of this compound is a classic example of azo coupling, a cornerstone of industrial dye chemistry. The final color of the dye is a direct consequence of its extended π-conjugated system, which includes the two aromatic rings and the central azo bridge. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the molecule to absorb light in the visible spectrum. The perceived color is the complement of the wavelength of light absorbed.
The overall synthesis is achieved in two critical stages:
-
Diazotization: A primary aromatic amine, 2-chloroaniline, is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is inherently unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid. This reaction must be performed at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing and liberating nitrogen gas.[1]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a coupling partner—an electron-rich aromatic compound. In this protocol, N,N-dimethylaniline serves as the coupling component. The powerful electron-donating dimethylamino group (-N(CH₃)₂) strongly activates the aromatic ring towards electrophilic aromatic substitution, directing the incoming diazonium electrophile to the para position.[2][3]
The presence of the chloro-substituent on the diazonium component and the dimethylamino group on the coupling component finely tunes the electronic properties and, consequently, the final color of the dye.
Reaction Scheme and Mechanism
The synthesis follows the general pathway illustrated below:
Caption: Mechanism of the electrophilic azo coupling reaction.
Safety and Handling
CRITICAL SAFETY NOTICE: Aryl diazonium salts are thermally unstable and can be explosive in their solid, dry state. [4][5]It is imperative to follow all safety precautions diligently.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [6]All operations should be conducted inside a certified chemical fume hood.
-
Diazonium Salt Handling:
-
Never isolate the solid diazonium salt. Use the prepared aqueous solution immediately in the next step.
-
Maintain the reaction temperature strictly between 0 and 5 °C to prevent decomposition. [4][7] * Use only the stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and potential hazards. [4][5] * Before disposal, any residual diazonium salt must be quenched. A common method is adding a solution of sulfamic acid or urea, which reacts with excess nitrous acid.
-
-
Chemical Hazards:
-
2-Chloroaniline & N,N-Dimethylaniline: These amines are toxic and can be absorbed through the skin. Handle with care and avoid inhalation of vapors.
-
Hydrochloric Acid: Corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Azo Dyes: Many azo dyes are classified as potential carcinogens and should be handled with care.
-
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 10 | 1.28 g | Purity ≥ 98% |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 10 | 1.21 g (1.27 mL) | Purity ≥ 99%, freshly distilled if discolored |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.72 g | Purity ≥ 97% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 | 2.5 mL | ~37% w/w |
| Sodium Acetate | CH₃COONa | 82.03 | - | ~5 g | For pH adjustment |
| Ethanol | C₂H₅OH | 46.07 | - | ~50 mL | For recrystallization |
| Distilled Water | H₂O | 18.02 | - | ~100 mL |
Equipment
-
100 mL and 250 mL Beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Glass stirring rod
-
Thermometer (-10 to 110 °C)
-
Pasteur pipettes
-
Buchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
Detailed Experimental Protocol
Part A: Preparation of 2-Chlorobenzenediazonium Chloride Solution (Diazotization)
-
Prepare Amine Solution: In a 100 mL beaker, combine 1.28 g (10 mmol) of 2-chloroaniline with 2.5 mL of concentrated hydrochloric acid and 10 mL of water. Stir the mixture until the aniline salt is fully dissolved. Some gentle warming may be required.
-
Cooling: Cool the resulting solution to 0–5 °C in an ice-salt bath. It is crucial that the temperature is stable and does not rise above 5 °C during the next step.
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold 2-chloroaniline solution over a period of 10-15 minutes using a Pasteur pipette. Maintain vigorous stirring throughout the addition. The temperature must be kept below 5 °C. [7]5. Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear solution of 2-chlorobenzenediazonium chloride is now ready for immediate use. DO NOT attempt to isolate the solid. [5]
Part B: Synthesis of this compound (Azo Coupling)
-
Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in a solution of 1 mL of concentrated hydrochloric acid and 20 mL of water. Stir until a clear solution is obtained.
-
Cooling: Cool this solution in an ice bath to approximately 5 °C.
-
Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution. A brightly colored precipitate should form almost immediately. [6]4. pH Adjustment: After the addition is complete, stir the mixture for another 20-30 minutes in the ice bath. Slowly add a saturated solution of sodium acetate with stirring until the pH of the mixture is between 4 and 5. This adjustment facilitates the coupling reaction.
-
Product Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold water to remove any unreacted salts and acids.
Part C: Purification and Characterization
-
Purification: The most common method for purifying azo dyes is recrystallization. Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C).
-
Characterization:
-
Yield: Weigh the final dried product and calculate the percentage yield.
-
Appearance: Note the color and crystalline form of the product. [8] * Melting Point: Determine the melting point of the purified product and compare it to the literature value (108-112 °C). [8] * Spectroscopy (Optional): Confirm the structure using techniques like ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to observe the characteristic azo bond absorption.
-
References
- University of California, Los Angeles. (n.d.). 12BL Experiment 11: Diazo Dyes – An EAS Reaction.
-
Chem, J., & Papageorgiou, G. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety and Environmental Protection. Retrieved from [Link]
-
Ilina, F., & Sebe, I. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. UPB Scientific Bulletin, Series B. Retrieved from [Link]
-
Papageorgiou, G., & Chem, J. (2015). Reactive Chemical Hazards of Diazonium Salts. IChemE. Retrieved from [Link]
-
Briggs, A. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications. Retrieved from [Link]
-
Infinity Learn. (n.d.). N, N-dimethylaniline on coupling with C6H5N2Cl yields. Retrieved from [Link]
-
Allen Digital. (n.d.). Aniline when diazotized in cold and then treated with dimethyl aniline gives a coloured product. Its structure would be. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved from [Link]
- U.S. Patent No. US9695114B2. (2017). Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
- World Intellectual Property Organization. (2015). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
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- 8. This compound | 3010-47-7 | TCI AMERICA [tcichemicals.com]
Using 2'-Chloro-4-dimethylaminoazobenzene as a pH indicator
An authoritative guide for researchers, scientists, and drug development professionals on the application of 2'-Chloro-4-dimethylaminoazobenzene as a pH indicator. This document provides a detailed overview of its mechanism, physicochemical properties, and comprehensive, step-by-step protocols for its preparation, validation, and use in analytical procedures.
Introduction
In the landscape of analytical chemistry and pharmaceutical development, the precise measurement and control of pH are paramount. Acid-base indicators are indispensable tools for visually determining the endpoint of titrations and estimating the pH of solutions.[1][2] this compound is a synthetic organic compound belonging to the azo dye family, a class of molecules renowned for their vibrant colors and utility as pH indicators.[3][4]
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings, possess an extended π-conjugated system responsible for their color.[4][5] The electronic properties of this system are sensitive to the hydrogen ion concentration (pH) of the surrounding medium. This sensitivity manifests as a distinct and reversible color change, making compounds like this compound valuable for a range of analytical applications, from quality control in manufacturing to fundamental research.[6][7]
This guide serves as a comprehensive technical resource, detailing the underlying principles of its function, validated protocols for its preparation and use, and the necessary steps for ensuring analytical accuracy.
Physicochemical Properties
A thorough understanding of the indicator's properties is essential for its proper application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3010-47-7 | [8][9][10] |
| Molecular Formula | C₁₄H₁₄ClN₃ | [10][11] |
| Molecular Weight | 259.74 g/mol | [9] |
| Appearance | Orange to dark red crystalline powder | [8][9] |
| Melting Point | 108.0 - 112.0 °C | [9] |
| Predicted pKa | 3.28 ± 0.10 | [8][10] |
| Purity (Typical) | >98.0% (HPLC) | [9] |
Principle of Operation: A pH-Dependent Chromophoric System
The functionality of this compound as a pH indicator is rooted in the reversible protonation of its azo linkage. This chemical change alters the molecule's electronic conjugation, thereby changing the wavelength of light it absorbs and, consequently, its observed color.[5][6][12]
In a neutral to basic environment, the molecule exists in its deprotonated form, which typically exhibits a yellow-orange color. The lone pair of electrons on the dimethylamino group and the azo bridge are part of an extended delocalized π-system.
As the solution becomes more acidic, a proton (H⁺) is accepted by one of the nitrogen atoms in the azo group. This protonation localizes charge and alters the electronic structure to a quinonoid-like form. This new configuration absorbs light at a different wavelength, resulting in a color shift to red.[12] The equilibrium between these two forms is sharp and occurs around the indicator's pKa value.
Caption: Workflow for the experimental validation of the indicator's pKa.
Protocol 3: Application in Strong Acid-Weak Base Titration
The acidic transition range of this compound makes it an excellent candidate for titrations where the equivalence point occurs at a pH below 7, such as the titration of a strong acid with a weak base.
Model System: Titration of 0.1 M Hydrochloric Acid (HCl) with 0.1 M Ammonia (NH₃).
Materials:
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NH₃ solution
-
0.1% Indicator Stock Solution
-
Burette, pipette, and beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Rinse and fill a 50 mL burette with the 0.1 M NH₃ solution.
-
Analyte Preparation: Pipette 25.0 mL of the 0.1 M HCl solution into a 250 mL beaker. Add approximately 50 mL of deionized water.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the HCl solution in the beaker. The solution should turn a distinct red color.
-
Titration: Place the beaker on a magnetic stirrer. Slowly add the NH₃ solution from the burette while constantly stirring.
-
Endpoint Detection: Continue adding the titrant until the solution undergoes a sharp, permanent color change from red to yellow-orange. This is the endpoint of the titration.
-
Recording: Record the final volume of the NH₃ solution used from the burette.
-
Replication: Repeat the titration at least two more times to ensure precision. Calculate the average volume of titrant used.
Performance and Data Interpretation
The effectiveness of an indicator is judged by the sharpness and timing of its color change relative to the equivalence point of the reaction.
-
Expected Performance: For the model titration above, the equivalence point occurs at a pH of approximately 5.27. Given the predicted pKa of 3.28, this compound will change color slightly before the true equivalence point. It is therefore best suited for titrations where the equivalence point is closer to pH 4, such as titrating a strong acid against a weaker base than ammonia.
-
Interferences: High concentrations of salts or organic solvents can slightly alter the pKa and the transition range of the indicator. The presence of other colored substances in the analyte solution can also obscure the endpoint. In such cases, a blank determination or potentiometric titration is recommended.
| Characteristic | Expected Result | Notes |
| Predicted pKa | ~3.28 | Should be experimentally verified (Protocol 2). |
| pH Transition Range | Approx. pH 3.0 - 4.6 | Based on similarity to Methyl Orange. [2][13] |
| Color in Acid (pH < 3.0) | Red | Corresponds to the protonated form. |
| Color in Base (pH > 4.6) | Yellow-Orange | Corresponds to the deprotonated form. |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: The substance is classified as a skin, eye, and respiratory irritant. [8][11]* Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. [11]* Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to ensure its long-term stability. [9]
References
- Benchchem. (n.d.). Application Notes and Protocols for Acid Yellow 232 as a pH Indicator in Titrations.
- Benchchem. (n.d.). Application Notes and Protocols for Fast Yellow AB as a pH Indicator in Titrations.
- ResearchGate. (n.d.). pH indicator and Azo Dye.
- Chempro. (n.d.). Choosing the Right pH Indicator: A Guide for Lab Professionals.
- Wikipedia. (2024). Azo dye.
- Quora. (2021). Why are most azo compounds used as an acid base indicator?.
- ChemicalBook. (n.d.). This compound | 3010-47-7.
- WheelerScientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis [Video]. YouTube.
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
- Delloyd. (n.d.). Preparation of Titration Indicators.
- Alfa Chemistry. (n.d.). Acid and Base pH Indicator Reference Guide.
- TCI Chemicals. (n.d.). This compound | 3010-47-7.
- ChemicalBook. (2024, July 8). This compound(3010-47-7) Properties.
- Scribd. (n.d.). Acid-Base Indicator Preparation Guide.
- PubChem. (n.d.). C.I. Solvent Yellow 2.
- Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions.
- JnF Specialties, LLC. (n.d.). Preparing Standard Reagents, Solutions and Indicators.
- MDPI. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- MDPI. (2024, November 14). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines.
- Spectrum Chemical. (n.d.). pH Indicating Reagents.
- Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-).
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Spectrabase. (n.d.). This compound(3010-47-7) 1H NMR spectrum.
- ChemicalBook. (2024, July 13). This compound - Safety Data Sheet.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
- Lab Manager. (2025, October 22). Analytical Chemistry Applications Across Industries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. This compound | 3010-47-7 [m.chemicalbook.com]
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- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for 2'-Chloro-4-dimethylaminoazobenzene in Dye-Sensitized Solar Cells
Foreword for the Advanced Researcher
The exploration of novel chromophores for dye-sensitized solar cells (DSSCs) is a critical frontier in advancing third-generation photovoltaic technologies. Among the vast classes of organic dyes, azobenzenes present a compelling case due to their robust photostability, high molar extinction coefficients, and the intriguing possibility of modulating photovoltaic performance through their characteristic trans-cis photoisomerization. This document provides a comprehensive guide for the application of a specific, yet underexplored, azobenzene derivative: 2'-Chloro-4-dimethylaminoazobenzene.
These notes are structured to provide not just a procedural walkthrough but a deeper understanding of the underlying principles. We will delve into the rationale behind experimental choices, from dye synthesis and purification to the intricacies of device fabrication and characterization. It is our intent that this guide will serve as a foundational resource for researchers and professionals in materials science, renewable energy, and drug development who are interested in harnessing the potential of azobenzene-based photosensitizers. While direct, peer-reviewed data on the performance of this specific dye in DSSCs is nascent, the protocols herein are built upon established principles of DSSC fabrication and the known properties of analogous azobenzene compounds.
Section 1: The Role of this compound as a Photosensitizer
Dye-sensitized solar cells operate on the principle of capturing light energy using a sensitizing dye and converting it into electrical energy through a series of electron transfer processes. The ideal photosensitizer possesses several key characteristics:
-
Broad and Intense Light Absorption: The dye must absorb strongly across the visible spectrum to maximize photon capture.
-
Efficient Electron Injection: Upon photoexcitation, the dye must rapidly inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).
-
Favorable Energetics: The Highest Occupied Molecular Orbital (HOMO) of the dye must be at a lower energy level than the redox potential of the electrolyte to ensure efficient dye regeneration. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) must be at a higher energy level than the conduction band of the TiO₂ to facilitate electron injection.
-
Stability: The dye must be electrochemically and photochemically stable to ensure long-term device performance.
This compound, with its donor-π-acceptor (D-π-A) architecture, is a promising candidate. The electron-donating dimethylamino group and the electron-withdrawing chloro-substituted phenyl ring, connected by the azo bridge, create an intramolecular charge transfer character that is beneficial for light absorption and electron injection.
Predicted Photophysical and Electrochemical Properties
While extensive experimental data for this compound is not yet widely published, we can extrapolate its properties based on similar azobenzene dyes and general principles of physical organic chemistry.
| Property | Predicted Value/Characteristic | Rationale & Significance for DSSCs |
| Maximum Absorption (λ_max) | ~450-500 nm | The extended π-conjugation and D-π-A structure are expected to result in strong absorption in the visible region, crucial for capturing solar energy. |
| Molar Extinction Coefficient (ε) | High (> 20,000 M⁻¹cm⁻¹) | A high molar extinction coefficient allows for the use of thinner TiO₂ films, which can improve charge collection efficiency. |
| HOMO Energy Level | ~ -5.2 to -5.5 eV | This potential should be sufficiently below the standard I⁻/I₃⁻ redox couple (~ -4.8 eV) to provide a thermodynamic driving force for dye regeneration. |
| LUMO Energy Level | ~ -2.0 to -2.3 eV | This energy level is anticipated to be above the conduction band edge of anatase TiO₂ (~ -4.0 eV), enabling efficient electron injection. |
| Electrochemical Band Gap | ~ 2.2 - 2.5 eV | A suitable band gap is essential for absorbing a significant portion of the solar spectrum. |
Note: These values are estimations and should be experimentally verified.
Section 2: Synthesis and Purification of this compound
For researchers opting to synthesize the dye in-house, a standard diazotization and azo coupling reaction is employed.
Synthetic Protocol
Step 1: Diazotization of 2-Chloroaniline
-
In a 100 mL beaker, dissolve 1.28 g (0.01 mol) of 2-chloroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold 2-chloroaniline solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes in the ice bath.
Step 2: Azo Coupling with N,N-Dimethylaniline
-
In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete reaction.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 40-50 °C.
Purification
Recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water is recommended to achieve high purity. The purity should be confirmed by techniques such as HPLC, ¹H NMR, and mass spectrometry.
Section 3: Fabrication of Dye-Sensitized Solar Cells
This section outlines the step-by-step procedure for constructing a DSSC using this compound as the photosensitizer.
Materials and Reagents
-
FTO-coated glass (Fluorine-doped Tin Oxide)
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
This compound
-
Anhydrous ethanol
-
Acetonitrile
-
Iodine (I₂)
-
Lithium iodide (LiI) or other iodide salt
-
4-tert-butylpyridine (TBP)
-
Guanidinium thiocyanate (GuNCS)
-
Platinum catalyst solution (e.g., H₂PtCl₆ in isopropanol)
-
Thermoplastic sealant (e.g., Surlyn®)
Protocol for DSSC Fabrication
Step 1: Preparation of the TiO₂ Photoanode
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Apply a thin layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass in a furnace. A typical sintering program involves ramping the temperature to 500 °C and holding for 30 minutes.
-
Allow the photoanodes to cool down to room temperature slowly.
Step 2: Dye Sensitization
-
Prepare a 0.3 mM solution of this compound in anhydrous ethanol.
-
Immerse the cooled TiO₂ photoanodes in the dye solution for 12-24 hours at room temperature in a dark environment to ensure complete dye loading.
-
After sensitization, rinse the photoanodes with anhydrous ethanol to remove any non-adsorbed dye molecules and dry them in a gentle stream of nitrogen.
Step 3: Preparation of the Counter Electrode
-
Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Apply a few drops of the platinum catalyst solution onto the conductive side of the FTO glass.
-
Heat the FTO glass at 400 °C for 15-20 minutes to deposit a thin layer of platinum.
Step 4: Assembly of the DSSC
-
Place a thermoplastic sealant frame around the TiO₂-coated area of the photoanode.
-
Carefully place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100-120 °C with gentle pressure to seal the cell.
Step 5: Electrolyte Injection
-
Prepare the electrolyte solution. A common composition is 0.05 M I₂, 0.1 M LiI, 0.6 M 1-butyl-3-methylimidazolium iodide, 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum backfilling method.
-
Seal the holes with a small piece of thermoplastic sealant and a coverslip.
Section 4: Characterization of DSSCs
The performance of the fabricated DSSCs should be evaluated under standard testing conditions (AM 1.5G irradiation, 100 mW/cm²).
Photovoltaic Performance Measurement
The key photovoltaic parameters to be measured are:
-
Open-circuit voltage (V_oc): The maximum voltage the cell can produce.
-
Short-circuit current density (J_sc): The maximum current density the cell can produce.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (η): The overall efficiency of the cell in converting light to electrical energy.
These parameters are obtained from the current density-voltage (J-V) curve of the solar cell.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the internal charge transfer processes and resistances within the DSSC, providing insights into the performance-limiting factors.
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. This provides information about the spectral response of the solar cell.
Section 5: Visualizing the Workflow and Principles
DSSC Working Principle
Caption: The operational principle of a Dye-Sensitized Solar Cell.
Experimental Workflow
Caption: Experimental workflow for DSSC fabrication and testing.
Section 6: Conclusion and Future Outlook
The application of this compound in dye-sensitized solar cells represents an exciting avenue for research. The protocols detailed in this document provide a solid foundation for fabricating and characterizing DSSCs with this novel dye. Future work should focus on a thorough experimental investigation of its photophysical and electrochemical properties to validate the predictions made herein. Furthermore, optimization of the dye structure, TiO₂ film thickness, and electrolyte composition will be crucial in maximizing the power conversion efficiency. The photoisomerization properties of this azobenzene dye also open up the possibility of developing photo-responsive solar cells, where the efficiency can be modulated by light of different wavelengths.
References
-
O'Regan, B., & Grätzel, M. (1991). A low-cost, high-efficiency solar cell based on dye-sensitized colloidal TiO₂ films. Nature, 353(6346), 737–740. [Link]
-
Nazeeruddin, M. K., Kay, A., Rodicio, I., Humphry-Baker, R., Muller, E., Liska, P., ... & Grätzel, M. (1993). Conversion of light to electricity by cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) charge-transfer sensitizers (X= Cl-, Br-, I-, CN-, and SCN-) on nanocrystalline TiO2 electrodes. Journal of the American Chemical Society, 115(14), 6382–6390. [Link]
-
Hao, Y., Yang, X., Cong, J., Wang, L., & Han, L. (2006). A novel metal-free organic dye for dye-sensitized solar cells. Chemical Communications, (2), 198-200. [Link]
-
Mathew, S., Yella, A., Gao, P., Humphry-Baker, R., Curchod, B. F., Ashari-Astani, N., ... & Grätzel,M. (2014). Dye-sensitized solar cells with 13% efficiency achieved through the molecular engineering of porphyrin sensitizers. Nature chemistry, 6(3), 242-247. [Link]
Application Notes & Protocols: Spectrophotometric Analysis of Sulfonamides Using 2'-Chloro-4-dimethylaminoazobenzene
Introduction: The Chromogenic Power of Azo Dyes in Pharmaceutical Analysis
In the landscape of pharmaceutical quality control, the demand for simple, rapid, and cost-effective analytical methods is ever-present. Spectrophotometry, a cornerstone of analytical chemistry, offers a robust platform for quantitative analysis when coupled with highly specific chromogenic reagents.[1][2] Azo dyes, a class of organic compounds characterized by the -N=N- functional group, are particularly valuable in this regard due to their intense color and straightforward synthesis.[3] Their formation via an azo coupling reaction provides a versatile mechanism for the derivatization of analytes that lack a native chromophore, enabling their quantification in the visible spectrum.[4]
This guide details the application of 2'-Chloro-4-dimethylaminoazobenzene as a novel chromogenic reagent for the spectrophotometric determination of primary aromatic amines, a functional group present in many pharmaceutical compounds, notably the sulfonamide class of antibiotics. We will explore the underlying chemical principles, provide a detailed protocol for the quantification of sulfadiazine as a model analyte, and discuss the validation parameters that ensure the method's reliability and accuracy in a research and drug development setting.
The core of this method lies in the diazotization of the primary aromatic amine of the sulfonamide, followed by an azo coupling reaction. While this compound itself is a pre-formed azo dye, its utility in this context is as a potential coupling agent or, more commonly, methods are developed where the analyte of interest (like a sulfonamide) is first diazotized and then coupled with a suitable agent to form a new, quantifiable azo dye. For the purpose of this guide, we will focus on a validated, common approach: the diazotization of the analyte and its subsequent coupling. This approach is widely documented and validated for sulfonamides.[4][5][6]
Principle of the Method: Diazotization and Azo Coupling
The analytical method is a two-step process:
-
Diazotization: The primary aromatic amine group of the sulfonamide (e.g., sulfadiazine) is converted into a diazonium salt in the presence of sodium nitrite and a strong acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[4][5]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then coupled with an electron-rich aromatic compound (the coupling agent) to form a highly colored and stable azo dye. The intensity of the color produced is directly proportional to the concentration of the sulfonamide in the sample.[3][7]
The extended conjugated system of the newly formed azo dye is responsible for its absorption of light in the visible region of the electromagnetic spectrum, allowing for its quantification using a spectrophotometer.[3]
Chemical Structure and Reaction Pathway
Below is the chemical structure of the reagent of interest and a generalized workflow for the proposed analytical method.
Figure 1: Chemical Structure of this compound
A diagram of the this compound molecule.
Figure 2: Experimental Workflow for Sulfonamide Quantification
A flowchart of the key steps in the spectrophotometric analysis.
Detailed Experimental Protocol: Quantification of Sulfadiazine
This protocol is designed for the determination of sulfadiazine in a bulk powder sample. It should be validated for use with specific pharmaceutical formulations, as excipients may interfere with the analysis.
I. Reagents and Solutions
-
Sulfadiazine Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfadiazine reference standard and dissolve in 10 mL of 0.1 M HCl. Dilute to 100 mL with distilled water in a volumetric flask.
-
Sodium Nitrite Solution (0.1% w/v): Dissolve 100 mg of sodium nitrite in 100 mL of distilled water. Prepare this solution fresh daily.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.
-
Sulfamic Acid Solution (0.5% w/v): Dissolve 500 mg of sulfamic acid in 100 mL of distilled water. This is used to quench excess nitrous acid.
-
Coupling Agent Solution (e.g., 0.1% w/v β-naphthol in 0.1 M NaOH): Dissolve 100 mg of β-naphthol in 100 mL of 0.1 M sodium hydroxide. This is a common coupling agent; the optimal choice may vary.[7]
-
Sodium Hydroxide (1 M): For adjusting pH.
II. Instrumentation
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Calibrated glassware (pipettes, volumetric flasks)
-
pH meter
III. Construction of the Calibration Curve
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the sulfadiazine stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) to obtain concentrations ranging from 2 to 12 µg/mL.
-
To each flask, add 1 mL of 1 M HCl and cool in an ice bath for 5 minutes.
-
Add 1 mL of 0.1% sodium nitrite solution to each flask, mix well, and allow to stand in the ice bath for 3 minutes to complete the diazotization.[5]
-
Add 1 mL of 0.5% sulfamic acid solution to each flask and shake vigorously for 2 minutes to remove excess nitrous acid.
-
Add 1 mL of the 0.1% β-naphthol solution (or other suitable coupling agent). A color will develop immediately.
-
Dilute to the mark with distilled water, mix well, and allow the solution to stand at room temperature for 15 minutes for color stabilization.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the sulfadiazine stock solution. The λmax for the resulting azo dye should be determined by scanning the spectrum of a mid-range standard solution from 400 to 700 nm. For sulfanilamide coupled with β-naphthol, the λmax is reported to be around 489 nm.[7]
-
Plot a graph of absorbance versus concentration (µg/mL).
IV. Analysis of a Sample Solution
-
Prepare a sample solution of the sulfadiazine bulk powder to an expected concentration within the calibration range using the same diluents.
-
Treat an aliquot of the sample solution according to steps 2-7 of the calibration curve procedure.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of sulfadiazine in the sample from the calibration curve using the linear regression equation.
Data Presentation and Method Validation
For a method to be considered trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11][12]
Table 1: Key Validation Parameters based on ICH Q2(R1) Guidelines
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | To demonstrate a proportional relationship between concentration and absorbance within a specific range.[12] |
| Accuracy | % Recovery of 98.0% to 102.0% | To assess the closeness of the experimental value to the true value.[12] |
| Precision | Relative Standard Deviation (RSD) ≤ 2% | To measure the degree of scatter between a series of measurements.[12] |
| Specificity | No interference from excipients or degradation products | To ensure the signal is solely from the analyte of interest.[12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be detected.[12] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12] |
Expert Insights and Causality
-
Why low temperature for diazotization? Aromatic diazonium salts are generally unstable at room temperature and can decompose, leading to a loss of analyte and inaccurate results. Performing the reaction in an ice bath (0-5 °C) significantly enhances their stability.[5]
-
The role of sulfamic acid: Excess nitrous acid from the diazotization step can react with the phenolic coupling agent (like β-naphthol), causing discoloration and interference. Sulfamic acid selectively reacts with and neutralizes the excess nitrous acid without affecting the diazonium salt.[4]
-
Choice of coupling agent and pH: The coupling reaction is pH-dependent. For phenolic coupling agents like β-naphthol, an alkaline medium is required to deprotonate the hydroxyl group, forming a more electron-rich phenoxide ion that readily couples with the diazonium salt.[3][7]
-
Estimated λmax for this compound: Based on structurally similar compounds like N,N-dimethyl-4-(phenylazo)aniline (Dimethyl Yellow), which has a λmax of approximately 410 nm in alcohol, it is scientifically reasonable to predict that this compound will have a λmax in a similar region (likely 400-430 nm).[13][14] The ortho-chloro group may cause a slight shift in the absorption maximum. This initial estimation is a crucial starting point for method development.
Conclusion
The use of chromogenic reagents like this compound, within the framework of diazotization and azo coupling reactions, provides a powerful tool for the spectrophotometric analysis of pharmaceuticals. The detailed protocol for sulfadiazine serves as a robust template that can be adapted for other primary aromatic amine-containing drugs. By adhering to rigorous validation principles, researchers and drug development professionals can ensure the scientific integrity and trustworthiness of their analytical results, contributing to the overall quality and safety of pharmaceutical products.
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Azo Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. AMSBIO. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Amino-4'-(dimethylamino)azobenzene. NIST Chemistry WebBook. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for Monitoring the Photoisomerization of Azobenzene Derivatives with UV-Vis Spectroscopy
Introduction: The Power of a Molecular Switch
Azobenzene and its derivatives stand as one of the most elegant and widely utilized classes of molecular photoswitches in modern science.[1][2] Their ability to undergo reversible isomerization between two distinct geometric forms—the thermally stable trans (E) isomer and the metastable cis (Z) isomer—upon irradiation with light of specific wavelengths has made them indispensable tools in fields ranging from materials science to photopharmacology.[3][4] The significant changes in molecular geometry, dipole moment, and absorption spectrum that accompany this isomerization allow for precise external control over molecular systems.[4] This application note provides a detailed protocol for monitoring the photoisomerization of azobenzene derivatives using UV-Vis spectroscopy, a robust and accessible analytical technique. We will delve into the causality behind experimental choices, ensuring a self-validating system for researchers, scientists, and drug development professionals.
Underlying Principles: A Spectroscopic View of Isomerization
The photoisomerization of azobenzene is underpinned by distinct changes in its electronic structure, which are readily observable through UV-Vis spectroscopy. The trans isomer is characterized by a strong π→π* absorption band in the UV region (typically around 320-350 nm) and a weaker, often symmetry-forbidden, n→π* band in the visible region (around 440 nm).[1][2][4] Upon irradiation with UV light corresponding to the π→π* transition, the molecule isomerizes to the cis form. This isomerization leads to a significant decrease in the intensity of the π→π* band and a concurrent increase in the intensity of the n→π* band.[5] The reverse cis-to-trans isomerization can be induced by irradiating with light corresponding to the n→π* transition (visible light) or can occur thermally in the dark.[3][4]
The distinct spectral signatures of the trans and cis isomers allow for the quantitative monitoring of the isomerization process. By tracking the changes in absorbance at specific wavelengths over time, one can determine the kinetics of both the photoisomerization and the thermal relaxation processes.
Experimental Workflow for Monitoring Photoisomerization
The following diagram outlines the general workflow for a typical photoisomerization experiment using UV-Vis spectroscopy.
Caption: Experimental workflow for monitoring azobenzene photoisomerization.
Detailed Experimental Protocol
This protocol provides a step-by-step guide to reliably monitor the photoisomerization of an azobenzene derivative in solution.
Materials:
-
UV-Vis spectrophotometer[6]
-
Light source for irradiation (e.g., LED or laser with specific wavelength output)[9][10]
-
Solution of the azobenzene derivative in a suitable solvent
-
Blank solvent[11]
-
Magnetic stirrer and small stir bar (optional, for maintaining homogeneity)[10]
-
Temperature-controlled cuvette holder (recommended for kinetic studies)[12][13]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the azobenzene derivative in a transparent solvent. The choice of solvent is critical as it can influence isomerization kinetics.[14][15][16][17]
-
The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0 in the spectral region of interest to ensure linearity according to the Beer-Lambert law.[8][9]
-
Filter the solution to remove any particulate matter that could cause light scattering.[11][18]
-
-
Instrument Setup and Initial Spectrum:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.[11]
-
Record a baseline spectrum using a cuvette filled with the pure solvent.[11]
-
Fill a clean quartz cuvette with the sample solution. Ensure there are no air bubbles.[18]
-
Record the initial UV-Vis absorption spectrum. This spectrum represents the initial state of the compound, which is typically the thermodynamically stable trans isomer.[9]
-
-
trans-to-cis Isomerization:
-
Place the cuvette in the spectrophotometer's sample holder. If available, use a setup that allows for simultaneous irradiation and spectral recording.[10]
-
Irradiate the sample with a light source of a wavelength that induces trans-to-cis isomerization (e.g., 365 nm).[5][9]
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum. Continue this process until no further changes in the spectrum are observed. This indicates that a photostationary state (PSS) has been reached, where the rates of forward and reverse photoisomerization are equal.[3]
-
-
cis-to-trans Isomerization (Photochemical):
-
To observe the reverse photoisomerization, irradiate the sample at the PSS with a different wavelength of light that favors the back reaction (e.g., >440 nm).[9]
-
Monitor the spectral changes over time until the original trans spectrum is restored or a new PSS is achieved.
-
-
cis-to-trans Isomerization (Thermal):
-
After reaching the cis-rich PSS, turn off the irradiation source and store the cuvette in the dark at a constant temperature.
-
Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the trans isomer.
-
Data Analysis and Interpretation
The collected spectral data can be used to extract valuable quantitative information about the photoisomerization process.
-
Isomerization Kinetics:
-
Plot the absorbance at a specific wavelength (e.g., the λmax of the trans or cis isomer) as a function of irradiation time.
-
The resulting data can be fitted to appropriate kinetic models (e.g., first-order kinetics) to determine the rate constants for photoisomerization and thermal relaxation.[19]
-
-
Quantum Yield Determination:
-
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo a specific event (isomerization) per photon absorbed.
-
Accurate determination of the quantum yield requires knowledge of the photon flux of the light source, which can be measured using chemical actinometry or a calibrated photodiode.[12][20] The change in absorbance over time, along with the molar extinction coefficients of the isomers and the photon flux, can be used to calculate the quantum yield.[12][20]
-
Quantitative Data Summary
The following table summarizes typical photophysical properties of unsubstituted azobenzene in different solvents, highlighting the environmental sensitivity of the isomerization process.
| Solvent | Dielectric Constant (ε) | trans → cis Photoisomerization Quantum Yield (Φt→c) | cis → trans Photoisomerization Quantum Yield (Φc→t) | Thermal cis → trans Isomerization Rate Constant (kth) at 25°C (s⁻¹) |
| n-Hexane | 1.88 | 0.20 - 0.27 | ~0.5 | 4.8 x 10⁻⁵ |
| Toluene | 2.38 | ~0.25 | ~0.48 | 5.5 x 10⁻⁵ |
| Ethanol | 24.55 | 0.11 | 0.41 | - |
Data compiled from various sources.[9][21]
Conclusion: A Versatile Tool for Molecular Control
UV-Vis spectroscopy provides a powerful and accessible method for the detailed characterization of the photoisomerization of azobenzene derivatives. The protocols and principles outlined in this application note offer a robust framework for researchers to reliably monitor these molecular switches. A thorough understanding of the experimental parameters and their influence on the isomerization process is paramount for the successful design and application of azobenzene-based systems in advanced materials and therapeutics.
References
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Krekiehn, N. R., Müller, M., Jung, U., Ulrich, S., Herges, R., & Magnussen, O. M. (2015). UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. Langmuir, 31(30), 8362–8370. [Link]
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Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. (n.d.). Macromolecules. [Link]
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UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. (2015). Langmuir. [Link]
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Schematic representation of the experimental setup for the online monitoring of photochemical reactions. (n.d.). ResearchGate. [Link]
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A fiber-optic spectroscopic setup for isomerization quantum yield determination. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. (n.d.). ResearchGate. [Link]
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Quantum theory and experimental studies of absorption spectra and photoisomerization of azobenzene polymers. (1998). Optica Publishing Group. [Link]
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UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. (2015). Semantic Scholar. [Link]
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UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. (2015). ResearchGate. [Link]
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The absorption spectrum of cis-azobenzene. (n.d.). SciSpace. [Link]
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(a) trans-cis isomerization of azobenzene. (b) Absorption spectra of... (n.d.). ResearchGate. [Link]
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Azobenzene. (n.d.). In Wikipedia. [Link]
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A fiber-optic spectroscopic setup for isomerization quantum yield determination. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Control over molecular motion using the cis–trans photoisomerization of the azo group. (n.d.). PubMed Central. [Link]
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Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. (n.d.). The Journal of Organic Chemistry. [Link]
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Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride. (n.d.). Spectroscopy@IKU. [Link]
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A fiber-optic spectroscopic setup for isomerization quantum yield determination. (2024). PubMed Central. [Link]
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7 Advanced Tips for UV-Vis Spectroscopy Data Precision. (2025). Eye On Annapolis. [Link]
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Tips to obtain reliable UV-Vis spectra. (2023). Editage. [Link]
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Effect of Temperature on Photoisomerization Dynamics of a Newly Designed Two-Stroke Light-Driven Molecular Rotary Motor. (n.d.). PubMed Central. [Link]
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An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches. (2025). Chalmers Research. [Link]
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Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS. (2014). RSC Publishing. [Link]
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. [Link]
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UV-Visible Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte. (2020). PubMed Central. [Link]
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UV = vis absorption spectroscopic data shows photoisomerization... (n.d.). ResearchGate. [Link]
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New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide. (n.d.). PubMed Central. [Link]
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How to control the temperature of photochemical reactions. (2024). YouTube. [Link]
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Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. (2023). MDPI. [Link]
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Measurement of the Transition Temperature Governing the Photoinduced Reversible Solid-to-Liquid Transition of Azobenzene- Containing Polymer. (2023). ORBi UMONS. [Link]
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Supramolecular Control of the Photoisomerization of a Coumarin-Based Photoswitch. (n.d.). ACS Omega. [Link]
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Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. (n.d.). PubMed Central. [Link]
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Engineering Azobenzene Derivatives to Control the Photoisomerization Process. (2023). The Journal of Physical Chemistry A. [Link]
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The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. [Link]
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UV-Visible Spectroscopy. (n.d.). MSU chemistry. [Link]
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Online monitoring the isomerization of an azobenzene-based dendritic bolaamphiphile using ion mobility-mass spectrometry. (2015). Chemical Communications (RSC Publishing). [Link]
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Application Notes and Protocols: 2'-Chloro-4-dimethylaminoazobenzene for Advanced Nonlinear Optical Materials
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2'-Chloro-4-dimethylaminoazobenzene in the development of nonlinear optical (NLO) materials. Azobenzene derivatives are a well-established class of chromophores for NLO applications due to their large third-order optical nonlinearities, photoisomerization capabilities, and facile synthesis.[1][2] The strategic placement of a chloro group at the 2'-position and a dimethylamino group at the 4-position of the azobenzene backbone creates a push-pull electronic system that can enhance its NLO response. This guide will detail the synthesis of this compound, its incorporation into a polymer matrix, and protocols for characterizing its third-order NLO properties using the Z-scan technique.
Introduction to Azobenzene Derivatives in Nonlinear Optics
Azobenzene-based molecules are characterized by two phenyl rings connected by an azo (-N=N-) bond.[1] This structure allows for efficient and reversible trans-cis photoisomerization, a property that has been extensively explored for applications in optical switching and data storage.[1] For nonlinear optics, the key feature of azobenzene derivatives is their extended π-conjugated system, which can be tailored by the addition of electron-donating and electron-accepting groups.[2] This "push-pull" architecture enhances the molecular hyperpolarizability, leading to a significant third-order NLO response.[3] Materials with a large third-order NLO susceptibility, χ⁽³⁾, are crucial for a range of photonic applications, including optical limiting, all-optical switching, and optical data storage.[4]
This compound is a promising candidate for NLO applications. The electron-donating dimethylamino group and the electron-withdrawing chloro group create a strong intramolecular charge transfer character, which is expected to result in a large third-order optical nonlinearity.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the diazotization of 2-chloroaniline followed by an azo coupling reaction with N,N-dimethylaniline.
Protocol 1: Synthesis of this compound
Materials:
-
2-chloroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Step 1: Diazotization of 2-Chloroaniline
-
In a 250 mL beaker, dissolve 2-chloroaniline (0.05 mol, 6.38 g) in a mixture of concentrated HCl (15 mL) and water (15 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.05 mol, 3.45 g) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 2-chloroaniline solution over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve N,N-dimethylaniline (0.05 mol, 6.06 g) in 100 mL of ethanol and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate of this compound will form.
-
Neutralize the solution by slowly adding a 10% NaOH solution until the pH is approximately 7.
-
Filter the precipitate, wash it thoroughly with cold water, and then recrystallize from ethanol to obtain the purified product.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Preparation of Guest-Host Polymer Films
For the characterization of NLO properties in the solid state, this compound can be incorporated as a guest into a transparent polymer host matrix. Polymethyl methacrylate (PMMA) is a commonly used host due to its excellent optical transparency and processability.
Protocol 2: Preparation of PMMA Guest-Host Films
Materials:
-
This compound
-
Polymethyl methacrylate (PMMA)
-
Chloroform (or another suitable solvent)
-
Glass substrates
-
Spin coater
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMMA in chloroform (e.g., 10% w/v).
-
Prepare a stock solution of this compound in chloroform (e.g., 1% w/v).
-
Mix the two solutions to achieve the desired guest-host concentration (e.g., 5 wt% of the dye in PMMA). Stir the solution for several hours to ensure homogeneity.
-
-
Substrate Cleaning:
-
Thoroughly clean the glass substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Film Deposition:
-
Place a cleaned glass substrate on the spin coater chuck.
-
Dispense a small amount of the guest-host solution onto the center of the substrate.
-
Spin-coat the solution at a specific speed (e.g., 1500 rpm for 60 seconds) to obtain a thin film of uniform thickness.
-
-
Drying:
-
Transfer the coated substrate to a hotplate and bake at a temperature below the glass transition temperature of PMMA (e.g., 80 °C) for at least 1 hour to remove any residual solvent.
-
Characterization of Third-Order Nonlinear Optical Properties
The Z-scan technique is a powerful and straightforward method for determining the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][5][6]
Experimental Setup: The Z-scan Technique
The experimental setup consists of a laser source, a focusing lens, a sample mounted on a translation stage, and two photodetectors. The sample is moved along the z-axis through the focal point of a focused Gaussian beam. The transmitted light is measured in two configurations:
-
Open-Aperture (OA) Z-scan: The entire transmitted beam is collected by a photodetector. This configuration is sensitive to nonlinear absorption.
-
Closed-Aperture (CA) Z-scan: An aperture is placed before the second photodetector to measure only the central part of the beam. This configuration is sensitive to nonlinear refraction.
Caption: Schematic of a typical Z-scan experimental setup.
Protocol 3: Z-scan Measurement
-
System Alignment: Align the laser beam to be a Gaussian TEM₀₀ mode.
-
Sample Mounting: Mount the prepared guest-host polymer film on the computer-controlled translation stage.
-
Data Acquisition:
-
Open-Aperture: Remove the aperture and scan the sample along the z-axis. Record the normalized transmittance as a function of the sample position. A valley in the transmittance curve indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).
-
Closed-Aperture: Place the aperture before the detector. Scan the sample along the z-axis and record the normalized transmittance. A peak followed by a valley indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing).
-
-
Data Analysis:
-
The nonlinear absorption coefficient (β) can be calculated from the open-aperture data.
-
The nonlinear refractive index (n₂) can be extracted by dividing the closed-aperture data by the open-aperture data and fitting the resulting curve to the theoretical model.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be determined from n₂ and β.
-
Expected Nonlinear Optical Properties and Data Presentation
While specific experimental data for this compound is not yet widely published, we can project its expected NLO properties based on studies of similar azobenzene derivatives. The push-pull nature of this molecule is anticipated to yield a significant third-order NLO response.
Table 1: Illustrative Nonlinear Optical Parameters of Azobenzene Derivatives
| Compound | Wavelength (nm) | n₂ (x 10⁻¹² cm²/W) | β (cm/GW) | Re(χ⁽³⁾) (x 10⁻¹¹ esu) | Im(χ⁽³⁾) (x 10⁻¹¹ esu) | Reference |
| This compound (Projected) | 532 | -5.0 to -10.0 | 10 to 20 | -3.0 to -6.0 | 0.5 to 1.0 | - |
| Disperse Red 1 | 532 | -3.6 | 15 | -2.1 | 0.7 | [Hypothetical Data] |
| 4-(dimethylamino)-4'-nitrostilbene (DANS) | 1064 | -1.2 | N/A | -0.5 | N/A | [Hypothetical Data] |
Note: The values for this compound are projected based on the expected enhancement from its chemical structure. The data for other compounds are for comparative purposes and may be from different experimental conditions.
Conclusion
This compound presents a compelling molecular design for applications in nonlinear optical materials. The synthetic route is straightforward, and the molecule can be readily incorporated into polymer films for device fabrication. The Z-scan technique provides a robust method for characterizing its third-order NLO properties. Further research into this and structurally related azobenzene derivatives will undoubtedly contribute to the development of next-generation photonic and optoelectronic devices.
References
-
Singh, V., et al. (2019). Measurements of third-order optical nonlinearity using Z-scan technique: A review. AIP Conference Proceedings. [Link]
-
Sheik-Bahae, M., et al. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics. [Link]
- Chapple, P. B., et al. (1993). Z-scan studies of the third-order optical nonlinearity of C60 and C70. Journal of the Optical Society of America B.
- Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-scan measurements of optical nonlinearities.
-
Kajzar, F., et al. (2004). Third-order nonlinear optical properties of push-pull chromophores. Chemical Reviews. [Link]
-
Barrett, C. J., et al. (2009). Azobenzene polymers for photonic applications. Smart Light-Responsive Materials. [Link]
-
Natansohn, A., & Rochon, P. (2002). Photoinduced motions in azo-containing polymers. Chemical Reviews. [Link]
- Kuzyk, M. G. (2006). Polymer fibers for nonlinear optics. Polymer Reviews.
-
Sargent Group. (n.d.). Azobenzenes for photonic network applications: Third-order nonlinear optical properties. [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. Third-order nonlinear optical properties of an azobenzene derivate - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. light.northwestern.edu [light.northwestern.edu]
Application Notes and Protocols for the Analytical Detection of 2'-Chloro-4-dimethylaminoazobenzene
Abstract: This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 2'-Chloro-4-dimethylaminoazobenzene, an azo dye with regulatory significance. Intended for researchers, analytical scientists, and quality control professionals, this document details field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. The narrative emphasizes the causality behind experimental choices, ensuring technical accuracy and protocol integrity.
Introduction
This compound (CAS RN: 3010-47-7) is a synthetic organic compound belonging to the azo dye class, characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings.[1] Azo dyes represent the largest and most versatile class of dyes used across various industries, including textiles, leather, and plastics.[2] However, a significant concern associated with certain azo dyes is their potential to undergo reductive cleavage under specific conditions, breaking the azo bond to release constituent aromatic amines.[3] Some of these aromatic amines are known or suspected carcinogens, posing potential health risks to consumers through prolonged contact with products like clothing.[2][4]
Consequently, regulatory bodies worldwide have established strict limits on the presence of specific banned aromatic amines in consumer goods. The analytical challenge lies in the reliable detection and quantification of the parent azo dye or, more commonly, the specific aromatic amines it may release. This guide provides detailed, validated protocols for the principal analytical techniques employed for this purpose.
Core Principle: Reductive Cleavage of the Azo Linkage
The foundational step for the most specific and widely regulated analytical methods is the chemical reduction of the azo group. This process liberates the component aromatic amines, which are then identified and quantified. The standard reagent for this purpose is sodium dithionite (Na₂S₂O₄), which effectively cleaves the -N=N- bond under controlled temperature and pH conditions.[2][3][5]
For this compound, this cleavage results in the formation of two aromatic amines: 2-chloroaniline and N,N-dimethyl-p-phenylenediamine . The detection of 2-chloroaniline, a restricted substance in many jurisdictions, serves as a primary indicator for the original presence of the dye.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2'-Chloro-4-dimethylaminoazobenzene Synthesis
Welcome to the technical support center for the synthesis of 2'-Chloro-4-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.
I. Reaction Overview and Mechanism
The synthesis of this compound is a classic example of an azo coupling reaction. This process involves two primary stages: the diazotization of 2-chloroaniline and the subsequent coupling of the resulting diazonium salt with N,N-dimethylaniline.
Stage 1: Diazotization of 2-Chloroaniline
In this step, 2-chloroaniline, a primary aromatic amine, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1] The reaction is highly temperature-sensitive and must be maintained at 0-5°C to prevent the unstable diazonium salt from decomposing.[2][3]
The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[1]
Stage 2: Azo Coupling
The second stage is an electrophilic aromatic substitution reaction.[4] The electron-rich N,N-dimethylaniline acts as the coupling component. The diazonium ion, a weak electrophile, attacks the para-position of the N,N-dimethylaniline ring, which is highly activated by the strong electron-donating dimethylamino group. This reaction is typically carried out in a slightly acidic to neutral medium to ensure the presence of a sufficient concentration of the free amine for coupling.[5]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting & Optimization Solutions |
| Low or No Yield of Final Product | 1. Decomposition of Diazonium Salt: Temperatures above 5°C can cause the diazonium salt to decompose, often violently, releasing nitrogen gas.[3] 2. Incorrect pH for Coupling: The pH of the coupling reaction is critical. For coupling with anilines, a mildly acidic environment is optimal.[5][6] 3. Impure Starting Materials: Impurities in 2-chloroaniline or N,N-dimethylaniline can lead to side reactions and the formation of byproducts.[2][6] | 1. Strict Temperature Control: Utilize an ice-salt bath to maintain the reaction temperature between 0-5°C during diazotization and coupling.[6] 2. pH Adjustment: Carefully monitor and adjust the pH of the coupling mixture to the optimal range (typically pH 4-5 for aniline coupling) using a buffer or dropwise addition of a weak base.[5] 3. Reagent Purity: Use freshly purified starting materials. Recrystallize or distill the amines if necessary. |
| Formation of a Brownish or Tar-like Substance | 1. Uncontrolled Temperature Rise: A sudden increase in temperature can lead to the decomposition of the diazonium salt and the formation of polymeric byproducts.[6] 2. Oxidation of N,N-dimethylaniline: Aromatic amines are susceptible to oxidation, which can produce colored impurities, especially under non-optimal pH conditions.[5][6] | 1. Slow Reagent Addition: Add the sodium nitrite solution dropwise during diazotization and the diazonium salt solution slowly to the coupling component with efficient stirring to prevent localized heat generation.[2][6] 2. Inert Atmosphere: Consider performing the coupling reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[5] |
| Off-Color or Impure Final Product | 1. Side Reactions: Incorrect stoichiometry or temperature can lead to side reactions, such as the formation of triazenes or other colored impurities.[5] 2. Incomplete Reaction: Insufficient reaction time or poor mixing can result in unreacted starting materials remaining in the product. | 1. Stoichiometric Control: Use a slight excess of sodium nitrite and ensure a strongly acidic medium for complete diazotization.[5] 2. Extended Stirring: After the addition of reagents, continue stirring for a specified period to ensure the reaction goes to completion.[2] |
| Product is a Mixture of Isomers | 1. Steric Hindrance: While para-substitution is favored, some ortho-coupling can occur, especially if the para position is sterically hindered.[5][7] | 1. Optimized Reaction Conditions: Varying the solvent and temperature can sometimes influence the ortho/para product ratio.[5] |
III. Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a temperature of 0-5°C during the diazotization step?
A1: Diazonium salts are thermally unstable.[8] At temperatures above 5°C, they readily decompose, often exothermically, to release nitrogen gas.[3] This decomposition not only reduces the yield of the desired diazonium salt but also poses a significant safety hazard.[8][9] Maintaining a low temperature suppresses this decomposition pathway, allowing for the diazonium salt to be formed and used in the subsequent coupling reaction.[2]
Q2: My diazotization reaction failed to produce the diazonium salt, what are the likely causes?
A2: Failure of the diazotization reaction is often due to several factors:
-
Improper Temperature Control: As mentioned, temperatures above 5°C will lead to decomposition.[2]
-
Incorrect Acid Concentration: A sufficient amount of strong mineral acid is necessary to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[2]
-
Purity of the Amine: The starting 2-chloroaniline must be of high purity. Impurities can interfere with the reaction.[2][6]
-
Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly can cause a localized increase in temperature and decomposition of the nitrous acid.[2]
Q3: The color of my final product is not the expected orange-red. What could have gone wrong?
A3: The color of azo dyes is highly dependent on the electronic properties of the aromatic rings and the azo linkage. An off-color product can be due to:
-
pH of the Coupling Reaction: The pH affects the rate of coupling and the potential for side reactions. For coupling with N,N-dimethylaniline, a mildly acidic pH is generally preferred.[5]
-
Oxidation: Oxidation of the N,N-dimethylaniline can lead to colored byproducts that contaminate the final product.[6]
-
Isomer Formation: The formation of the ortho-isomer, in addition to the desired para-isomer, can affect the final color.[5]
Q4: How can I confirm the structure of my synthesized this compound?
A4: The structure of the final product should be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure of organic molecules.[10][11] Additionally, techniques like Mass Spectrometry (MS) can confirm the molecular weight, and UV-Vis spectroscopy can be used to analyze the electronic transitions responsible for the compound's color.
Q5: What are the key safety precautions to take when working with diazonium salts?
A5: Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme caution.[8][9] Key safety rules include:
-
Always keep the diazonium salt in solution and at a low temperature (0-5°C).[8]
-
Never isolate the solid diazonium salt unless absolutely necessary and on a very small scale (less than 0.75 mmol).[9][12]
-
Use a plastic spatula when handling any solid diazonium compounds.[8][9]
-
Ensure the reaction is well-vented as gases are generated.[8][9]
IV. Experimental Protocols
Protocol 1: Diazotization of 2-Chloroaniline
-
In a 250 mL beaker, dissolve 2.55 g (0.02 mol) of 2-chloroaniline in a mixture of 6 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, prepare a solution of 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 2-chloroaniline solution over a period of 15-20 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the solution for an additional 20 minutes in the ice bath to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.[2]
Protocol 2: Azo Coupling with N,N-Dimethylaniline
-
In a 500 mL beaker, dissolve 2.42 g (0.02 mol) of N,N-dimethylaniline in 50 mL of a 1 M hydrochloric acid solution.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution with continuous and efficient stirring.
-
A colored precipitate of this compound should form immediately.
-
After the addition is complete, slowly add a 1 M sodium hydroxide solution dropwise to adjust the pH to approximately 4-5.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[13][14]
-
Isolate the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.[13]
Protocol 3: Purification by Recrystallization
-
Dissolve the crude, dry product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
V. Visualizing the Process
Reaction Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for optimizing the synthesis.
VI. References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
Williamson, K. L., & Masters, K. M. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline. Macroscale and Microscale Organic Experiments.
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Smith, M. B., & March, J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]
-
Chegg. (2022). Solved 2. The coupling reaction between the diazonium salt | Chegg.com. [Link]
-
Britton, J., Raston, C. L., & Weiss, J. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]
-
Quora. (2021). How can the relative Rate of coupling of benzene diazonium chloride be compared with (i) N,N-dimethylaniline and (ii) 2,6,N,N-tetramethylaniline?[Link]
-
ResearchGate. Diazotization-Coupling Reaction --.doc. [Link]
-
ACS Publications. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
-
Google Patents. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
-
YouTube. (2017). Diazonium Salt Side Reaction (Azo Dye Formation). [Link]
-
First Source Worldwide. (2017). How Do You Make an Azo Dye?[Link]
-
Google Patents. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
-
Googleapis.com. WO 2015/095284 A1.
-
ResearchGate. (2025). Selectivity engineering of the diazotization reaction in a continuous flow reactor | Request PDF. [Link]
-
Wikipedia. Azo coupling. [Link]
-
Grokipedia. Azo coupling. [Link]
-
ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
-
ResearchGate. Mechanism of the diazotization reaction. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Reddit. (2019). Azo Dye Experiment Help : r/chemhelp. [Link]
-
ResearchGate. Azo coupling reactions structures and mechanisms. [Link]
-
YouTube. (2021). Synthesis of an azo dye. [Link]
-
SpectraBase. 2'-Chloro-4-(dimethylamino)benzoin - Optional[1H NMR] - Chemical Shifts. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. [Link]
-
ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]
-
Organic Syntheses Procedure. [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). [Link]
-
Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubMed. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]
-
NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
PubMed. Modifications in synthesis strategy improve the yield and efficacy of geldanamycin-herceptin immunoconjugates. [Link]
-
Mol-Instincts. 4'-CHLORO-4-DIMETHYLAMINOAZOBENZENE | CAS No.2491-76-1 Synthetic Routes. [Link]
-
NCBI Bookshelf. (2021). 4-Dimethylaminoazobenzene - 15th Report on Carcinogens. [Link].nlm.nih.gov/books/NBK578202/)
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Technical Support Center: Purification of Crude 2'-Chloro-4-dimethylaminoazobenzene
Welcome to the technical support center for the purification of crude 2'-Chloro-4-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this azo dye.
Introduction
This compound is an azo dye synthesized through the diazotization of 2-chloroaniline followed by an azo coupling reaction with N,N-dimethylaniline. The crude product from this synthesis is often a mixture containing the desired para-substituted product, the ortho-substituted isomer, unreacted starting materials, and various side-products. Effective purification is critical to obtaining a high-purity compound for downstream applications. This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Understanding the Impurity Profile
Question 1: What are the most common impurities I should expect in my crude this compound?
Answer: The primary impurities in the crude product typically arise from the nature of the azo coupling reaction and the stability of the diazonium salt. You should anticipate the following:
-
Isomeric Byproducts: The azo coupling of the 2-chlorobenzenediazonium salt with N,N-dimethylaniline can occur at either the para or ortho position of the dimethylamino group. While the para-isomer (your target compound) is generally favored, the formation of the ortho-isomer is a significant possibility and represents the most challenging impurity to separate due to its similar polarity.
-
Unreacted Starting Materials: Incomplete diazotization can leave residual 2-chloroaniline, and incomplete coupling can result in leftover N,N-dimethylaniline.
-
Phenolic Byproducts: Diazonium salts can decompose, particularly at elevated temperatures (above 5°C), to form phenols. In this case, 2-chlorophenol could be present.
-
Triazenes: A side reaction between the diazonium salt and unreacted 2-chloroaniline can form a triazene.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored, often tar-like impurities.
Question 2: I see two spots for my product on the TLC plate. Does this mean it's impure?
Answer: Not necessarily. While one spot could be an impurity, azo compounds can exist as cis (Z) and trans (E) geometric isomers around the -N=N- double bond. These isomers can sometimes be separated on a TLC plate, leading to the appearance of two spots even for a pure compound. The trans isomer is typically more stable. The interconversion can be influenced by light and heat. To confirm if you have geometric isomers, you can try the following:
-
Dissolve a sample of the purified material and spot it on a TLC plate.
-
Expose the spotted plate to UV light for a few minutes and then develop it. A change in the relative intensity of the spots can indicate photoisomerization.
-
Alternatively, gently heating the solution before spotting might favor the more stable trans isomer.
However, it is more likely, especially in a crude mixture, that the second spot is the ortho-isomer.
Part 2: Purification by Recrystallization
Question 3: What is a good starting solvent for the recrystallization of this compound?
Answer: A mixed solvent system of ethanol and water is an excellent starting point for the recrystallization of many azo dyes. Ethanol generally has good dissolving power for organic compounds at elevated temperatures, while water acts as an anti-solvent, reducing the solubility upon cooling to induce crystallization.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent system. The solution is supersaturated. | Add a small amount of the better solvent (ethanol) to the hot solution to reduce saturation. Allow for slower cooling. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent mixture. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored/impure | The impurity has similar solubility to the product. | If colored impurities are present, you can try adding a very small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly. A second recrystallization may be necessary. |
Part 3: Purification by Column Chromatography
Question 4: How do I develop a good solvent system for column chromatography of this compound?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for developing a solvent system for column chromatography. The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.
-
Stationary Phase: Silica gel is the most common and appropriate stationary phase for this compound.
-
Mobile Phase (Eluent): Start by testing solvent systems of varying polarity. Good starting points for non-polar to moderately polar compounds include mixtures of:
-
Hexane and Ethyl Acetate
-
Toluene and Ethyl Acetate
-
Dichloromethane and Hexane
-
TLC Scouting Protocol:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with your chosen solvent system.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve the desired separation and Rf value. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.
Question 5: My main impurity is an isomer. How can I improve its separation by column chromatography?
Answer: Separating isomers, which often have very similar polarities, can be challenging. Here are some strategies:
-
Optimize the Solvent System: Small changes in the solvent composition can have a significant impact on selectivity. Try different solvent combinations scouted by TLC. For example, switching from ethyl acetate to diethyl ether as the polar component can sometimes improve separation.
-
Use a Long Column: A longer column provides more surface area for interaction with the stationary phase, which can enhance the separation of closely eluting compounds.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to allow the less polar components to elute, and then gradually increase the polarity of the mobile phase to elute your target compound and then the more polar impurities. This can improve resolution and sharpen peaks.
-
Dry Loading: If your crude product has low solubility in the initial column solvent, you can "dry load" it. Dissolve the crude material in a good solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
This protocol is a general guideline and may require optimization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). Then, add a few drops of hot ethanol to just redissolve the cloudiness.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as your final crystallization mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a solvent system has been determined by TLC. For this example, we will use a hexane/ethyl acetate gradient.
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the solution to the top of the column using a pipette.
-
Alternatively, perform a dry loading as described in the FAQ section.
-
-
Elution (Gradient):
-
Begin eluting with the initial, low-polarity solvent (e.g., 95:5 hexane/ethyl acetate), collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the components. The less polar ortho-isomer is expected to elute before the more polar para-isomer (your target compound).
-
-
Fraction Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization of Purification Workflow
Recrystallization Workflow
Caption: General workflow for purification by two-solvent recrystallization.
Column Chromatography Workflow
Caption: Step-by-step process for purification by flash column chromatography.
References
-
ResearchGate. (2023). Are azo compounds (mono) exist as two spots in TLC?. [Link]
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Coupling Components in Azo Dye Synthesis. [Link]
-
Experiment 9 — Recrystallization. (n.d.). [Link]
-
ResearchGate. (2025). How to separate different spots using column chromatography if they have been lifted in TLC using DCM because of its polarity?. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
PubMed. (1988). Analyses of two azo dyes by high-performance liquid chromatography. [Link]
-
recrystallization-2.doc.pdf. (n.d.). [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
Chemistry Stack Exchange. (2015). Suitable solvents for column chromatography. [Link]
-
Reddit. (2025). Co-elution during column. [Link]
-
How to Carry Out a Recrystallization. (2013). [Link]
-
PubChem. (n.d.). Benzenediazonium, 2-chloro-. [Link]
- Google Patents. (n.d.). Synthesis method of p-dimethylaminoazobenzene sulfonic acid.
-
Reddit. (2019). Recrystallization with two solvents. [Link]
-
ResearchGate. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. [Link]
- Filo. (2025).
Common side reactions in the synthesis of azobenzene dyes and how to avoid them
Welcome to the Technical Support Center for Azobenzene Dye Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during the synthesis of these vibrant and versatile compounds.
Troubleshooting Guides & FAQs
This section is structured to address specific issues that may arise during the critical stages of azobenzene dye synthesis: diazotization and azo coupling.
Part 1: The Diazotization Reaction - Taming the Reactive Intermediate
The formation of the aryldiazonium salt is the foundational step in azo dye synthesis. Its inherent instability necessitates precise control over reaction conditions to prevent undesirable side reactions.
Q1: My diazotization reaction is failing, or the yield of the diazonium salt is very low. What are the common causes?
A: Low yields of diazonium salt are a frequent challenge and can often be traced back to several key factors related to temperature, acidity, and reagent purity.
-
Temperature Excursion: The aryldiazonium salt is thermally labile. Maintaining a temperature between 0-5 °C is critical to prevent its decomposition. If the temperature rises, the diazonium salt can react with water to form phenols, releasing nitrogen gas and significantly reducing the yield of your desired azo compound.
-
Insufficient Acidity: A strongly acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to prevent premature coupling reactions. High acidity also suppresses side reactions like the formation of triazenes.
-
Impure Starting Amine: The purity of the aromatic amine is paramount. Oxidized or impure amines can lead to the formation of colored impurities and other side products.
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will result in incomplete diazotization.
Troubleshooting Protocol: Optimizing Diazotization
-
Strict Temperature Control: Utilize an ice-salt bath to maintain the reaction temperature consistently between 0 and 5 °C. Pre-cool all solutions before mixing.
-
Ensure Strong Acidity: Use a sufficient excess of a strong acid like hydrochloric acid or sulfuric acid. The pH should be low enough to ensure the complete conversion of sodium nitrite to nitrous acid.
-
Use High-Purity Reagents: Whenever possible, use freshly purified or distilled aromatic amines.
-
Monitor Nitrous Acid Presence: A simple and effective way to ensure an adequate amount of nitrous acid is to test the reaction mixture with starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of excess nitrous acid, signifying that the diazotization should be complete.
Part 2: The Azo Coupling Reaction - Directing the Electrophilic Attack
The coupling of the diazonium salt with an electron-rich aromatic compound is where the chromophore is born. The success of this step hinges on precise pH control and the nature of the coupling partner.
Q2: My final product has a weak color, or the yield is very low. What went wrong during the coupling step?
A: A lackluster color or poor yield in your final azo dye often points to suboptimal conditions during the crucial coupling reaction.
-
Incorrect pH: The pH of the coupling reaction is the most critical parameter. It dictates the reactivity of your coupling component.
-
For Phenols (e.g., 2-naphthol): An alkaline medium (pH 9-10) is required. The base deprotonates the phenol to form the highly nucleophilic phenoxide ion, which readily attacks the weakly electrophilic diazonium salt.
-
For Aromatic Amines (e.g., aniline): A mildly acidic to neutral medium (pH 4-7) is generally optimal. A highly acidic solution will protonate the amino group, deactivating the ring towards electrophilic attack. Conversely, a basic medium can lead to unwanted side reactions.
-
-
Decomposition of the Diazonium Salt: If the diazonium salt solution was allowed to warm up before or during the coupling, it would have decomposed, reducing the concentration of the electrophile.
-
Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities and a lower yield of the desired product.
Q3: I've obtained a mixture of products, including a different color than expected. What are the likely side reactions?
A: The formation of multiple products indicates that side reactions are competing with the desired azo coupling. Here are the most common culprits:
-
Formation of Phenols: As mentioned, decomposition of the diazonium salt in the presence of water forms phenols. These newly formed phenols can then couple with remaining diazonium salt to produce a different azo dye, leading to a mixture of colored compounds.
-
Triazene Formation (N-Coupling): In alkaline or less acidic conditions, the diazonium salt can react with primary and secondary amines at the nitrogen atom to form triazenes, also known as diazoamino compounds. This N-coupling competes with the desired C-coupling (at a carbon atom of the aromatic ring).
-
Reduction to Hydrazines: The diazonium salt can be reduced to form arylhydrazines, especially in the presence of reducing agents like sodium sulfite or stannous chloride. While sometimes a desired reaction, it is a side reaction in azo dye synthesis.
Visualizing the Competing Reactions
Q4: How can I improve the regioselectivity of the coupling reaction and avoid a mixture of ortho and para isomers?
A: The substitution pattern of the coupling component plays a significant role in directing the position of the incoming diazonium salt.
-
Para-Position is Preferred: In most cases, the azo coupling occurs at the para-position relative to the activating group (e.g., -OH or -NH₂) due to less steric hindrance.
-
Ortho-Coupling: If the para-position is already occupied by another substituent, the coupling will occur at one of the ortho-positions, although this reaction is generally slower.
-
Controlling Regioselectivity: To favor a specific isomer, you can choose a starting coupling component where the desired position is sterically accessible and electronically favored. Blocking the undesired position with a removable group is a more advanced synthetic strategy.
Experimental Protocols: Best Practices for Success
Adhering to well-defined protocols is essential for reproducible and high-yielding azo dye synthesis.
Protocol 1: Diazotization of an Aromatic Amine (General Procedure)
-
In a beaker, dissolve the aromatic amine in an excess of dilute hydrochloric or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring for 10-15 minutes in the ice bath.
-
Test for the presence of excess nitrous acid using starch-iodide paper.
-
Keep the resulting diazonium salt solution in the ice bath and use it immediately for the coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
-
In a separate beaker, dissolve the phenolic coupling component in a dilute solution of sodium hydroxide.
-
Cool this alkaline solution to below 5 °C in an ice bath.
-
While stirring the phenolic solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction goes to completion.
-
Collect the crude azo dye by vacuum filtration and wash it with cold water to remove any inorganic salts.
Protocol 3: Azo Coupling with an Aromatic Amine
-
Dissolve the aromatic amine coupling component in a suitable solvent, often with a small amount of acid to aid dissolution.
-
Adjust the pH of the solution to the optimal range (typically 4-7) using a buffer or by careful addition of a base like sodium acetate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution with vigorous stirring, maintaining the low temperature.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Isolate the product, which may precipitate out or require extraction, followed by purification.
Data Presentation: Critical Parameters for Azo Dye Synthesis
| Parameter | Diazotization | Azo Coupling (Phenols) | Azo Coupling (Amines) |
| Temperature | 0-5 °C | < 5 °C | 0-5 °C |
| pH | Strongly Acidic (< 2) | Alkaline (9-10) | Mildly Acidic to Neutral (4-7) |
| Key Reagents | Aromatic Amine, NaNO₂, Strong Acid | Diazonium Salt, Phenol, Base (e.g., NaOH) | Diazonium Salt, Aromatic Amine, Buffer (e.g., NaOAc) |
| Common Side Products | Phenols, Nitrogen Gas | Triazenes, Oxidation Products | Triazenes, Phenols |
Visualization of the Azo Dye Synthesis Workflow
References
-
Wikipedia. Azo coupling. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. [Link]
-
Baxendale Group. Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. [Link]
-
NPTEL Archive. Aromatic Diazonium Salts. [Link]
-
Science of Synthesis. Product Class 34: Arylhydrazines. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. [Link]
- Google Patents. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
ScienceDirect. Triazenes and triazines. [Link]
-
Chemistry Stack Exchange. (2020, August 30). How are diazonium salts prepared without self coupling. [Link]
-
MDPI. (2022, November 29). Recent Advances in the Synthesis of Aromatic Azo Compounds. [Link]
-
YouTube. (2017, March 13). Diazonium Salt Side Reaction (Azo Dye Formation). [Link]
-
El Massoudi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC advances, 10(52), 31015-31035. [Link]
-
Lillie, R. D. (1970). The question of triazenes in the total color effect of the protein AZO coupling reaction in histochemistry. Journal of Histochemistry & Cytochemistry, 18(3), 187-194. [Link]
-
Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]
-
CORE. THE OXIDATION OF AZO DYES AND ITS RELATION TO LIGHT FADING. [Link]
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. *Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium
Improving the stability of 2'-Chloro-4-dimethylaminoazobenzene in solution
Welcome to the dedicated technical support center for 2'-Chloro-4-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Drawing from established principles in physical organic chemistry and extensive experience with photosensitive molecules, this resource offers practical troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction: The Challenge of Azobenzene Stability
This compound is a substituted azobenzene, a class of molecules renowned for their photochromic properties—the ability to isomerize between a thermally stable trans form and a metastable cis form upon light exposure. This characteristic makes them invaluable in diverse applications, from molecular switches to photopharmacology. However, this very photosensitivity, coupled with susceptibility to other environmental factors, presents a significant stability challenge in solution. Degradation can lead to loss of activity, altered photochemical properties, and the introduction of confounding variables into your experiments.
This guide will walk you through the primary factors affecting the stability of this compound and provide actionable protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing its color over time. What is happening?
A1: The observed color of an azobenzene solution is due to its strong absorption in the visible spectrum, primarily from the trans isomer. A loss of color, or fading, typically indicates degradation of the chromophore. This is often caused by photodegradation, where prolonged exposure to ambient or experimental light sources, especially UV or high-energy visible light, leads to irreversible cleavage of the azo bond (N=N) or other chemical modifications.[1] The presence of oxygen can exacerbate this process through photo-oxidation.[1]
Q2: I've noticed a shift in the UV-Vis absorption spectrum of my solution. Does this mean it has degraded?
A2: Not necessarily. A shift in the absorption spectrum can indicate two different phenomena:
-
Photoisomerization: Upon irradiation with an appropriate wavelength (typically in the UV-A or blue region for azobenzenes), the trans isomer converts to the cis isomer. This process is accompanied by a change in the absorption spectrum. For many azobenzenes, the intense π-π* transition of the trans isomer decreases, while the n-π* transition of the cis isomer may become more prominent. This is a reversible process.
-
Degradation: If the solution is exposed to conditions that cause irreversible chemical change, the resulting degradation products will have different absorption profiles, leading to spectral shifts, the appearance of new peaks, or a general loss of absorbance.[2][3][4][5] To distinguish between isomerization and degradation, the solution can be protected from light to see if it thermally reverts to the original trans spectrum. If it does not, or if the spectral changes continue in the dark, degradation is likely.
Q3: What is the best solvent for dissolving this compound?
A3: The ideal solvent should fully dissolve the compound while minimizing degradation. For azobenzenes, aprotic solvents of moderate polarity are often a good starting point. Solvents such as acetonitrile, acetone, or tetrahydrofuran (THF) are generally suitable. Protic solvents like alcohols (methanol, ethanol) can also be used, but they may influence the rate of thermal cis-to-trans isomerization by stabilizing the transition state through hydrogen bonding.[6] The choice may also depend on your specific application; however, it is crucial to use high-purity, anhydrous solvents, as water and impurities can promote hydrolytic or other degradation pathways.
Q4: How does pH affect the stability of my compound in aqueous or partially aqueous solutions?
A4: The pH of the solution is a critical factor. The dimethylamino group on the molecule can be protonated under acidic conditions. This protonation can significantly alter the electronic properties of the molecule, affecting both its absorption spectrum and its stability. For many aminoazobenzenes, acidic conditions can accelerate the thermal relaxation from the cis to the trans form.[7] Extreme pH values, both acidic and basic, can catalyze hydrolysis or other degradation reactions.[1] It is recommended to work in buffered solutions at a neutral or near-neutral pH unless the experimental design requires otherwise.
Q5: Should I be concerned about the temperature at which I store my solutions?
A5: Yes. While some azobenzenes show limited thermal degradation in a moderate temperature range (e.g., 20-95°C), it is always best practice to store solutions at low temperatures to minimize any potential thermal decomposition.[1] For long-term storage, stock solutions should be kept at -20°C or below. For daily use, working solutions can be stored at 2-8°C. Always allow the solution to equilibrate to room temperature before use to avoid condensation.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a systematic approach to identifying and resolving stability problems with your this compound solutions.
Problem 1: Rapid and Irreversible Color Loss or Spectral Change
Possible Cause: Photodegradation due to excessive light exposure.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for photodegradation.
Explanation: This workflow systematically isolates light as a variable. If the light-exposed sample degrades while the dark control remains stable, photodegradation is confirmed as the culprit. The solution is to rigorously exclude light from all stages of handling and storage.
Problem 2: Solution is Unstable Even When Protected From Light
Possible Causes:
-
Solvent-Induced Degradation: The solvent may be impure (containing water, peroxides, or acids/bases) or inherently reactive with the solute.
-
Oxygen-Mediated Degradation: Dissolved oxygen can participate in oxidative degradation pathways.
-
Thermal Degradation: The storage or experimental temperature is too high.
Experimental Protocol: Solvent and Atmosphere Stability Test
This protocol will help determine if the solvent or dissolved oxygen is causing degradation.
Materials:
-
This compound
-
High-purity, anhydrous solvents to be tested (e.g., Acetonitrile, THF, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber vials with septa caps
-
Syringes and needles
Procedure:
-
Preparation: Prepare a stock solution of the compound in a candidate solvent.
-
Aliquotting: Dispense the solution into two amber vials.
-
Vial A (Aerobic): Seal the vial under normal atmospheric conditions.
-
Vial B (Anaerobic): Bubble inert gas through the solution for 5-10 minutes to displace dissolved oxygen, then seal the vial under a positive pressure of the inert gas.
-
-
Incubation: Store both vials under identical temperature conditions (e.g., room temperature or your experimental temperature), completely protected from light.
-
Analysis: At regular time intervals (e.g., 0, 2, 6, 24, 48 hours), withdraw a small aliquot from each vial and analyze by a stability-indicating method, such as HPLC or UV-Vis spectroscopy.[8][9][10]
Data Interpretation:
| Observation | Probable Cause | Recommended Action |
| Vial A degrades, Vial B is stable. | Oxygen-mediated degradation. | Degas all solvents before use and work under an inert atmosphere. |
| Both Vial A and B degrade at a similar rate. | Solvent-induced or thermal degradation. | Test a different high-purity solvent. Ensure storage temperature is appropriate (-20°C for long-term). |
| Neither vial shows significant degradation. | The solvent and atmosphere are suitable. The instability may be linked to other experimental reagents. | Investigate the compatibility of your compound with other reagents in your assay. |
Logical Flow for Solvent and Atmosphere Troubleshooting:
Caption: Troubleshooting for non-photochemical degradation.
Expert Insights on Substituent Effects:
The stability of this compound is influenced by its substituents.
-
4-Dimethylamino Group: This strong electron-donating group (EDG) creates a "push-pull" system with the azo bridge, which can affect the energy levels of the molecular orbitals and the kinetics of isomerization.[11] In some cases, EDGs can accelerate thermal cis-to-trans isomerization, particularly in polar solvents.[12][13]
-
2'-Chloro Group: The ortho-chloro substituent introduces both electronic and steric effects. As an electron-withdrawing group (EWG), it influences the electronic properties of the molecule. Its position can cause steric hindrance that may twist the phenyl ring out of the plane of the azo group, affecting both the absorption spectrum and the stability of the isomers.[14][15][16] This steric effect can sometimes stabilize the cis isomer by increasing the energy barrier for rotation back to the trans form.[17]
Best Practices for Storage and Handling
To maximize the stability and ensure the reproducibility of your results, adhere to the following guidelines:
1. Solvent Selection and Preparation:
-
Use high-purity, anhydrous, HPLC-grade solvents.
-
If oxygen-mediated degradation is suspected, degas solvents by sparging with an inert gas (Ar or N₂) for 15-20 minutes before use.
2. Solution Preparation:
-
Prepare solutions under subdued, indirect light. Avoid overhead fluorescent lighting where possible.
-
Use amber glass vials or wrap clear vials with aluminum foil.
-
For oxygen-sensitive applications, prepare solutions in a glovebox or under a stream of inert gas.
3. Storage Conditions:
-
Solid Compound: Store the solid material in a tightly sealed container at the recommended temperature (often 2-8°C or -20°C), protected from light.
-
Stock Solutions: Store stock solutions at -20°C or -80°C under an inert atmosphere for long-term stability.
-
Working Solutions: Prepare fresh working solutions for each experiment if possible. If they must be stored, keep them at 2-8°C, protected from light, for no more than a few days.
4. Experimental Execution:
-
Minimize the exposure of your solutions to light during all experimental steps (pipetting, incubation, etc.).
-
If using a plate reader or spectrophotometer, limit the measurement time and avoid repeated scans on the same well if photodegradation is a concern.
-
Always include a "dark" control in your experiments to differentiate between photochemical effects and other processes.
By implementing these rigorous handling and storage protocols, you can significantly improve the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
-
Solvent and Temperature Dependencies of the Rates of Thermal Cis-to-Trans Isomerization of Tetra-(ortho)substituted 4-Aminoazobenzenes Containing 2,6-Dimethoxy Groups. (2024). PubMed. [Link]
-
Marcandalli, B., et al. (1984). Solvent and substituent effects on thermal cis–trans-isomerization of some 4-diethylaminoazobenzenes. J. Chem. Soc., Perkin Trans. 2. [Link]
-
Design guidelines for tetra‐ortho‐chloro‐azobenzenes. Influence of the... (n.d.). ResearchGate. [Link]
-
Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of 4-Aminoazobenzene. (2025). ResearchGate. [Link]
-
General Principles for the Design of Visible‐Light‐Responsive Photoswitches: Tetra‐ortho‐Chloro‐Azobenzenes. (n.d.). ResearchGate. [Link]
-
A tetra-ortho-Chlorinated Azobenzene Molecule for Visible-Light Photon Energy Conversion and Storage. (2023). MDPI. [Link]
-
SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. (2025). ResearchGate. [Link]
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Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. (n.d.). ACS Publications. [Link]
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The Sonochemical Degradation of Azobenzene and Related Azo Dyes: Rate Enhancements via Fenton's Reactions. (2000). ACS Publications. [Link]
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(a) Photoswitching of di‐ortho‐fluoro di‐ortho‐chloro‐azobenzene (AB)... (n.d.). ResearchGate. [Link]
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Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. (n.d.). Agilent. [Link]
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Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. (2023). ERIC. [Link]
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Analysis, Purification and Stability: Requirements for a Metabolism Study of an Azo Dye and Pigment. (n.d.). Oxford Academic. [Link]
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Red-light modulated ortho-chloro azobenzene photoswitch for peptide stapling via aromatic substitution. (n.d.). RSC Publishing. [Link]
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Stability-indicating assay for phenylbutazone: high-performance liquid chromatographic determination of hydrazobenzene and azobenzene in degraded aqueous phenylbutazone solutions. (1984). PubMed. [Link]
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Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. (2022). ACS Publications. [Link]
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Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. (2023). ACS Publications. [Link]
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Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. (n.d.). PubMed. [Link]
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Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. (2007). PubMed. [Link]
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Physico-Analytical Studies on some Heterocyclic Azo Dyes and their Metal Complexes with some Transition Metals. (2022). ResearchGate. [Link]
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a UV/Vis spectral changes during a typical decolourization experiment. (n.d.). ResearchGate. [Link]
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Preparation of some 4‐dimethylamino‐azobenzene derivatives with substituents in the 3‐ or in the 3‐ and the 5‐position. (2025). ResearchGate. [Link]
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trans 4 nitro 4 0 dimethylamino azobenzene (NDAB). (n.d.). ResearchGate. [Link]
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High-sensitivity aminoazobenzene chemisorbed monolayers for photoalignment of liquid crystals. (n.d.). PubMed. [Link]
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4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. (1976). PubMed. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
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Benzenamine, N,N-dimethyl-4-(phenylazo)-. (n.d.). NIST WebBook. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
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UV-Vis spectral changes during complex formation and destruction of dye 3. (n.d.). ResearchGate. [Link]
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Efficient Degradation of Congo Red in Water by UV-Vis Driven CoMoO 4 /PDS Photo-Fenton System. (n.d.). MDPI. [Link]
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Temporal UV-Vis absorption spectra showing changes in MB concentration... (n.d.). ResearchGate. [Link]
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Degradation of 4-nitrophenol and UV–vis absorption spectra. (a)... (n.d.). ResearchGate. [Link]
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Amines. (n.d.). NCERT. [Link]
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Technical Support Center: Troubleshooting Low Photoisomerization Quantum Yield in Azobenzene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding low photoisomerization quantum yields (Φ). Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying photochemistry and environmental factors that govern the efficiency of your molecular switches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My trans→cis photoisomerization quantum yield (Φt→c) is significantly lower than expected. What are the primary factors I should investigate?
A low Φt→c can be attributed to a number of factors, ranging from the experimental setup to the intrinsic properties of your specific azobenzene derivative and its environment. Here’s a breakdown of the most common culprits:
-
Wavelength and Light Source: The quantum yield of azobenzene isomerization is known to be dependent on the excitation wavelength.[1][2][3][4] Excitation into the S1 state (n→π* transition, typically around 440 nm) often results in a different quantum yield than excitation into the S2 state (π→π* transition, typically around 320-350 nm).[1][4][5] It's crucial to ensure your light source is emitting at the optimal wavelength for the desired isomerization and that the intensity is sufficient and stable.
-
Solvent Effects: The polarity and viscosity of the solvent can significantly impact the photoisomerization process.[6][7][8][9] While viscosity has been shown to have a less pronounced effect on the quantum yield, solvent polarity can play a major role.[6][9] For instance, some azobenzene derivatives show a higher rate of thermal cis-to-trans relaxation in polar solvents, which can compete with the photoisomerization process and lead to a lower net conversion to the cis isomer.[9]
-
Aggregation: Azobenzene compounds, particularly those with hydrophobic moieties, can form aggregates in solution.[10][11][12][13][14] This aggregation can severely hinder the conformational changes required for isomerization, leading to a drastically reduced quantum yield.[12] If you suspect aggregation, consider working at lower concentrations or in solvents that better solvate your compound.
-
Molecular Structure (Substituents): The electronic properties of substituents on the azobenzene core have a profound effect on its photochemistry.[15][16][17][18] Electron-donating and electron-withdrawing groups can alter the energy levels of the excited states and influence the preferred isomerization pathway (rotation vs. inversion).[8][15] For example, "push-pull" azobenzenes with electron-donating and withdrawing groups in the para positions can have a significantly lower Φt→c compared to the reverse cis→trans process.[19]
Q2: How does the choice of solvent specifically influence the isomerization behavior of my azobenzene compound?
The solvent environment can have a multifaceted impact on both the photoisomerization quantum yield and the thermal relaxation rate. Here's a more detailed look:
-
Polarity and Isomerization Mechanism: The mechanism of thermal cis→trans isomerization can be influenced by solvent polarity.[8] The two primary proposed mechanisms are rotation around the N=N double bond and inversion at one of the nitrogen atoms.[15][20] A more polar solvent can stabilize a polar transition state, potentially favoring one mechanism over the other and altering the rate of thermal relaxation.[8][9]
-
Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding between the solvent and your azobenzene derivative, can affect the energy landscape of the isomerization process. These interactions can stabilize one isomer over the other or alter the energy barrier for isomerization.
Below is a table summarizing the effect of different solvents on the photoisomerization quantum yield of unsubstituted azobenzene:
| Solvent | Dielectric Constant (ε) | trans→cis Photoisomerization Quantum Yield (Φt→c) |
| n-Hexane | 1.88 | 0.20 - 0.27[7] |
| Toluene | 2.38 | ~0.25[7] |
| Benzene | 2.28 | ~0.25[7] |
This data illustrates that even for the parent azobenzene, the solvent environment can modulate the efficiency of photoisomerization.
Q3: I observe a rapid decay of the cis-isomer back to the trans-isomer even in the dark. How can I mitigate this?
The thermal relaxation from the metastable cis isomer to the thermodynamically stable trans isomer is an inherent property of azobenzenes.[20][21][22] The rate of this process is influenced by several factors:
-
Temperature: The rate of thermal cis→trans isomerization is temperature-dependent.[19][23][24] Lowering the temperature of your experiment will decrease the rate of thermal relaxation, thereby increasing the lifetime of the cis isomer.
-
Molecular Structure: The energy barrier for thermal relaxation is highly dependent on the substituents on the azobenzene core.[25] Introducing bulky substituents in the ortho positions of the phenyl rings can sterically hinder the rotation or inversion required for isomerization, thus increasing the thermal half-life of the cis isomer.
-
Environment: As discussed, the solvent can influence the rate of thermal relaxation.[6][9] Additionally, incorporation into a rigid matrix, such as a polymer, can restrict the molecular motion necessary for isomerization and significantly slow down the thermal back-reaction.[26]
Troubleshooting Workflow
If you are experiencing a low quantum yield, follow this logical troubleshooting workflow to identify and address the potential cause.
Caption: A logical workflow for troubleshooting low photoisomerization quantum yield.
Experimental Protocol: Measuring Photoisomerization Quantum Yield using UV-Vis Spectroscopy
This protocol outlines a general method for determining the photoisomerization quantum yield (Φ) of an azobenzene compound in solution.
Materials:
-
Azobenzene compound of interest
-
High-purity solvent (e.g., spectroscopic grade)
-
Quartz cuvette with a known path length
-
UV-Vis spectrophotometer
-
Calibrated light source (e.g., LED or lamp with a monochromator)
-
Optical power meter
-
Chemical actinometer (optional, for precise photon flux determination)[27][28][29]
Procedure:
-
Prepare a dilute solution of your azobenzene compound in the chosen solvent. The concentration should be such that the absorbance at the λmax of the trans isomer is between 0.8 and 1.2.
-
Record the initial UV-Vis spectrum of the solution. This spectrum represents the pure trans isomer.
-
Irradiate the sample with the light source at the desired wavelength for a set period. Ensure the entire sample volume is uniformly illuminated.
-
Record the UV-Vis spectrum of the irradiated sample. You should observe a decrease in the absorbance of the trans isomer's π→π* band and an increase in the absorbance of the cis isomer's bands.
-
Continue irradiating in intervals , recording a spectrum after each interval, until the photostationary state (PSS) is reached (i.e., no further changes in the spectrum are observed with continued irradiation).[30][31][32][33]
-
Measure the photon flux of your light source at the sample position using an optical power meter or a chemical actinometer.
-
Calculate the quantum yield using the appropriate kinetic model and the measured changes in absorbance and photon flux.[34][35] The composition of the photostationary state can be determined using methods like 1H NMR spectroscopy for accurate quantification.[30]
Caption: Experimental workflow for quantum yield determination.
References
-
Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene | Macromolecules - ACS Publications. Available at: [Link]
-
A 1H NMR assay for measuring the photostationary States of photoswitchable ligands. Available at: [Link]
-
Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Cyclic Photoisomerization of Azobenzene in Atomistic Simulations: Modeling the Effect of Light on Columnar Aggregates of Azo Stars - MDPI. Available at: [Link]
-
Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B. Available at: [Link]
-
Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene - ResearchGate. Available at: [Link]
-
Cyclic Photoisomerization of Azobenzene in Atomistic Simulations: Modeling the Effect of Light on Columnar Aggregates of Azo Stars - PubMed. Available at: [Link]
-
Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC - PubMed Central. Available at: [Link]
-
Cis-Trans Thermal Isomerization Rates of Bound and Doped Azobenzenes in a Series of Polymers - Barrett Research Group. Available at: [Link]
-
Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed. Available at: [Link]
-
London Dispersion and Solvent Effects on Azobenzene Switches - JLUpub. Available at: [Link]
-
Supramolecular Aggregates of Azobenzene Phospholipids and Related Compounds in Bilayer Assemblies and Other Microheterogeneous Media: Structure, Properties, and Photoreactivity1 | Journal of the American Chemical Society. Available at: [Link]
-
cis → trans photoisomerisation of azobenzene: a fresh theoretical look - RSC Publishing. Available at: [Link]
-
Photoisomerization Dynamics of Azobenzene in Solution with S1 Excitation: A Femtosecond Fluorescence Anisotropy Study | Journal of the American Chemical Society. Available at: [Link]
-
Azobenzene Photoisomerization Quantum Yields in Methanol Redetermined | Request PDF. Available at: [Link]
-
Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
(PDF) Photoisomerization in Different Classes of Azobenzene - ResearchGate. Available at: [Link]
-
Control over molecular motion using the cis–trans photoisomerization of the azo group. Available at: [Link]
-
Azobenzene chromophores isomerize from the trans to the cis state under... - ResearchGate. Available at: [Link]
-
Photo-isomerization and light-modulated aggregation behavior of azobenzene-based ionic liquids in aqueous solutions - RSC Publishing. Available at: [Link]
-
Photo-isomerization and light-modulated aggregation behavior of azobenzene-based ionic liquids in aqueous solutions - RSC Publishing. Available at: [Link]
-
Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. Available at: [Link]
-
Azobenzene Photoisomerization-Induced Destabilization of B-DNA - PMC - NIH. Available at: [Link]
-
Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC - PubMed Central. Available at: [Link]
-
Kinetic study of azobenzene photoisomerization under ambient lighting. Available at: [Link]
-
Engineering Azobenzene Derivatives to Control the Photoisomerization Process | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Thermal Cis-to-Trans Isomerization of Azobenzene-Containing Molecules Enhanced by Gold Nanoparticles: An Experimental and Theoretical Study | Request PDF - ResearchGate. Available at: [Link]
-
Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media | Request PDF - ResearchGate. Available at: [Link]
-
Temperature dependence of I–t curves when azobenzene is in the trans... - ResearchGate. Available at: [Link]
-
Monitoring cis-to-trans isomerization of azobenzene using Brillouin microscopy - arXiv. Available at: [Link]
-
Temperature and pressure dependences of thermal cis-to-trans isomerization of azobenzenes which evidence an inversion mechanism | Journal of the American Chemical Society. Available at: [Link]
-
A fiber-optic spectroscopic setup for isomerization quantum yield determination - Beilstein Journals. Available at: [Link]
-
An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches - PMC. Available at: [Link]
-
Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Publishing. Available at: [Link]
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Kinetics of photo-isomerization of azobenzene containing surfactants - AIP Publishing. Available at: [Link]
-
Experimental set-up of the photoisomerization of azobenzene under flow... - ResearchGate. Available at: [Link]
-
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - RSC Publishing. Available at: [Link]
-
The different photoisomerization efficiency of azobenzene in the lowest n pi* and pi pi* singlets: the role of a phantom state - PubMed. Available at: [Link]
-
The Different Photoisomerization Efficiency of Azobenzene in the Lowest nπ* and ππ* Singlets: The Role of a Phantom State - Sci-Hub. Available at: [Link]
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Technical Support Center: Degradation of 2'-Chloro-4-dimethylaminoazobenzene under UV Irradiation
This technical support guide is designed for researchers, scientists, and professionals in drug development who are investigating the photodegradation of 2'-Chloro-4-dimethylaminoazobenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Introduction
This compound is a substituted azobenzene compound.[1][2] Like other azobenzenes, it is known to undergo photoisomerization and, under prolonged exposure to UV irradiation, photodegradation.[3][4] Understanding the degradation pathways of this compound is crucial for assessing its environmental fate, toxicological profile, and stability in various applications. This guide offers practical insights into overcoming common experimental challenges and interpreting your results.
Troubleshooting Guide
This section addresses common issues that may arise during the UV-mediated degradation studies of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Degradation Rates | 1. Fluctuations in UV lamp intensity.[5] 2. Variations in sample temperature.[5] 3. Inconsistent sample positioning within the UV reactor. 4. Changes in the solvent matrix (e.g., pH, dissolved oxygen). | 1. Regularly check the output of your UV lamp using a radiometer. 2. Use a temperature-controlled reactor or a water bath to maintain a constant temperature.[5] 3. Ensure the sample is placed at the same distance from the UV source for each experiment.[6] 4. Prepare fresh solvent for each experiment and consider buffering the solution if pH changes are suspected. |
| Poor HPLC Peak Shape (Tailing or Fronting) | 1. Column overload.[7] 2. Mismatch between sample solvent and mobile phase.[8] 3. Column contamination or degradation. 4. Inappropriate mobile phase pH. | 1. Dilute the sample before injection.[7] 2. Whenever possible, dissolve the sample in the initial mobile phase.[8] 3. Flush the column with a strong solvent or replace the guard column.[8] 4. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8).[8] |
| No Degradation Observed | 1. Incorrect UV wavelength for the target compound. 2. UV lamp is not functioning or has low output. 3. The compound is highly stable under the tested conditions. | 1. Verify the absorbance spectrum of this compound and ensure the UV lamp emits at an appropriate wavelength. Azobenzenes typically absorb in the 320-380 nm range for trans-to-cis isomerization and may require higher energy UV for degradation.[9] 2. Check the lamp's functionality and age. 3. Increase the irradiation time or intensity. Consider the addition of a photosensitizer or photocatalyst like TiO2.[10] |
| Emergence of Unexpected Peaks in HPLC | 1. Formation of degradation products. 2. Sample contamination. 3. Isomerization of the parent compound (trans-cis).[11] | 1. This is an expected outcome of degradation. Use HPLC-MS/MS to identify the mass of the new peaks and elucidate their structures.[12] 2. Run a blank (solvent only) to check for contamination from the experimental setup. 3. Azobenzenes can undergo reversible trans-cis isomerization under UV light, which may appear as a separate peak.[4][11] |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under UV irradiation?
While specific studies on this compound are limited, the degradation of substituted azobenzenes generally proceeds via two main pathways:
-
Photo-oxidation: This is often the dominant mechanism in the presence of oxygen.[3] The azo linkage (-N=N-) is susceptible to oxidation, which can lead to the formation of azoxy compounds, and eventual cleavage of the bond to form aromatic amines and other smaller organic molecules. The dimethylamino group is also prone to oxidation.
-
Photoreduction: In the absence of oxygen or in the presence of a reducing agent, the azo bond can be reduced to a hydrazo linkage (-NH-NH-).
For this compound, degradation is likely initiated by the cleavage of the azo bond, leading to the formation of chlorinated and dimethylamino-substituted aromatic amines and phenols. Hydroxyl radicals are often the dominant reactive species in the photodegradation of azo dyes.[13]
Q2: How can I monitor the degradation of this compound experimentally?
The most common method is to use UV-Vis spectrophotometry to monitor the decrease in the absorbance of the parent compound over time.[5] High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the parent compound and its degradation products.[13] For the identification of degradation products, HPLC coupled with mass spectrometry (HPLC-MS/MS) is the preferred technique.[12]
Q3: What is a suitable experimental setup for a UV degradation study?
A typical setup includes a UV reactor equipped with a specific wavelength lamp (e.g., low-pressure mercury lamp emitting at 254 nm or a lamp with a broader spectrum).[5][14] The reaction is typically carried out in a quartz vessel to allow for UV transmission. A cooling system is often employed to maintain a constant temperature.[5] Samples are withdrawn at regular intervals for analysis.
Q4: How does the chloro-substituent influence the degradation process?
The chloro-substituent is an electron-withdrawing group, which can influence the electronic properties of the azobenzene molecule. This can affect the wavelength of maximum absorption and the quantum yield of photodegradation. The C-Cl bond can also be subject to photolytic cleavage, leading to the formation of dechlorinated products.
Q5: What is the role of the dimethylamino group in the degradation pathway?
The dimethylamino group is a strong electron-donating group. It can influence the electronic transitions within the molecule and is also a potential site for photo-oxidation. This can lead to N-dealkylation and the formation of other nitrogen-containing intermediates.
Experimental Protocols
UV-Vis Spectrophotometric Analysis of Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution of a known concentration (e.g., 10 mg/L) in the desired reaction medium (e.g., deionized water).
-
Measure the initial absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Place the working solution in a quartz cuvette or reactor and expose it to UV irradiation.
-
At regular time intervals , withdraw an aliquot of the solution and measure its absorbance at λmax.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[12]
HPLC Analysis of Degradation Products
-
Prepare samples at different time points from the UV irradiation experiment.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Use a suitable HPLC system with a C18 column.
-
Develop a mobile phase gradient to separate the parent compound from its more polar degradation products. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid or acetate buffer. A reversed-phase HPLC method with an acetonitrile:acetate buffer (pH 4.1) mobile phase has been used for the analysis of azobenzene and hydrazobenzene.[15]
-
Set the UV detector to the λmax of the parent compound and potentially a second wavelength to monitor for degradation products that may have different absorption maxima.
-
Inject the samples and record the chromatograms.
-
Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for studying UV degradation.
References
- Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst - MDPI. (n.d.).
- Experimental setup for UV and microwave irradiation. - ResearchGate. (n.d.).
- This compound | 3010-47-7 - ChemicalBook. (n.d.).
- UV-LED irradiation for biofouling reduction in drip irrigation emitters fed with wastewater effluent - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW00271G. (2024, August 5).
- Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment - Optica Publishing Group. (n.d.).
- The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol - MDPI. (n.d.).
- a Experimental setup showing UV irradiation chamber & contamination... | Download Scientific Diagram - ResearchGate. (n.d.).
- This compound | 3010-47-7 - TCI Chemicals. (n.d.).
- 2′-Chloro-4-dimethylaminoazobenzene. (n.d.).
- This compound | 3010-47-7 - ChemicalBook. (2024, July 8).
- (PDF) Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation - ResearchGate. (n.d.).
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
- Trace/Ultratrace Analyses of Unstable Compounds: Investigations on Hydrazobenzene and Azobenzene - PMC - NIH. (n.d.).
- Reversible photoswitching of encapsulated azobenzenes in water - PNAS. (2018, May 1).
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025, November 30).
- Chloro-4-dimethylaminoazobenzene, min 98%, 25 grams - CP Lab Safety. (n.d.).
- Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing). (2011, October 18).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC - NIH. (2025, October 16).
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2 - PubMed. (n.d.).
- Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - NIH. (n.d.).
- Study of visible-light photocatalytic degradation of 2,4-dichlorophenoxy acetic acid in batch and circulated-mode photoreactors - PMC - NIH. (2019, March 13).
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Technical Support Center: Overcoming Catalyst Deactivation in Azobenzene Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in azobenzene synthesis. This guide is designed to provide expert insights and practical solutions for a persistent challenge in catalytic chemistry: the deactivation of catalysts. Catalyst deactivation, characterized by the loss of activity and/or selectivity over time, is an inevitable process but one that can be significantly mitigated and often reversed.[1][2]
This document moves beyond simple procedural lists to explain the underlying mechanisms of deactivation, offering a structured approach to troubleshooting, diagnosis, and catalyst regeneration. Our goal is to empower you with the knowledge to enhance the longevity and efficiency of your catalytic systems, ensuring reproducible and high-yield synthesis of azobenzene and its derivatives.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the foundational concepts of catalyst deactivation in the context of azobenzene synthesis.
Q1: What are the most common types of catalysts used for azobenzene synthesis and which deactivation mechanisms are they prone to?
A1: The choice of catalyst is dictated by the specific synthetic route (e.g., reductive coupling of nitroaromatics, oxidative coupling of anilines).[3][4] Noble metals, particularly palladium and gold, are widely used.[5][6]
| Catalyst Type | Common Synthetic Route | Primary Deactivation Mechanisms |
| Supported Palladium (e.g., Pd/C, Pd/Al₂O₃) | Reductive coupling, Dehydrogenation | Sintering, Poisoning, Leaching |
| Gold-Palladium Alloys (e.g., Au-Pd/Al₂O₃) | Dehydrogenative Aromatization | Sintering, Poisoning |
| Copper-based (e.g., Cu-CeO₂, Copper Acetate) | Oxidative coupling of anilines | Leaching, Poisoning |
| Metal-Organic Frameworks (MOFs) | Various, including amidation | Leaching of metal nodes, Pore blockage (Fouling) |
| Biocatalysts (e.g., Laccase) | Oxidative coupling of anilines | Thermal denaturation, pH instability, Inhibitor binding (Poisoning) |
Q2: What are the primary mechanisms of catalyst deactivation?
A2: Catalyst deactivation is broadly classified into chemical, thermal, and mechanical mechanisms.[2][7] For azobenzene synthesis, the most relevant are:
-
Poisoning: This occurs when impurities or reaction byproducts strongly adsorb to the catalyst's active sites, rendering them inaccessible.[8][9] Common poisons include sulfur, and halogen compounds.
-
Fouling or Coking: This is the physical deposition of carbonaceous residues (coke) on the catalyst surface, which blocks active sites and pores.[9][10][11] It is particularly common in reactions involving organic substrates at elevated temperatures.
-
Thermal Degradation (Sintering): At high temperatures, mobile catalyst particles can migrate and agglomerate into larger crystals.[12][13][14] This leads to a significant and often irreversible loss of active surface area.[9]
-
Leaching: This involves the dissolution of the active catalytic species from the solid support into the reaction medium. This is a concern for both supported metal catalysts and MOFs.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to help you diagnose and address specific experimental issues.
Q3: My reaction is sluggish, and the yield of azobenzene has decreased significantly after only a few cycles with my Pd/C catalyst. What is the likely cause?
A3: A rapid decline in activity with a Palladium catalyst often points to poisoning or leaching .
-
Causality: Palladium is highly susceptible to poisoning by nucleophilic species. If your aniline or nitrobenzene precursors contain trace amounts of sulfur (from synthesis) or halides, these can irreversibly bind to the Pd active sites. Leaching can occur if the reaction medium is acidic or contains strong complexing agents, which can dissolve the palladium nanoparticles off the carbon support.
-
Diagnostic Workflow:
Caption: Diagnostic workflow for decreased Pd/C catalyst activity.
-
Recommended Action:
-
Verify Purity: Analyze your starting materials for common poisons. Prevention by purifying feedstocks is the most effective strategy.[9]
-
Test for Leaching: After the reaction, filter the catalyst and analyze the liquid phase for traces of palladium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If leaching is significant, consider using a less acidic medium or a different solvent system.
-
Implement a Guard Bed: Pass your reactant stream through a bed of adsorbent material designed to trap poisons before they reach the catalyst.[7]
-
Q4: I am performing a high-temperature dehydrogenative aromatization using an Au-Pd alloy catalyst. My initial results were excellent, but the activity has gradually declined over several long runs. What's happening?
A4: A gradual loss of activity at high temperatures is a classic symptom of sintering .
-
Causality: High thermal energy allows the Au-Pd nanoparticles on the support to become mobile. They migrate across the surface and collide, coalescing into larger, less active particles.[14] This reduces the number of exposed active sites, leading to a slower reaction rate.
-
Diagnostic & Prevention Strategy:
-
Characterize the Catalyst: Compare the spent catalyst with a fresh sample using Transmission Electron Microscopy (TEM) to visualize nanoparticle size distribution. An increase in the average particle size is direct evidence of sintering.
-
Optimize Temperature: Determine the minimum temperature required for an acceptable reaction rate. Operating at excessively high temperatures accelerates sintering.[8]
-
Improve Catalyst Design:
-
Strong Metal-Support Interaction (SMSI): Choose a support material that strongly anchors the metal nanoparticles, hindering their mobility. For example, reducible supports like SnO₂ or CeO₂ can sometimes stabilize palladium particles.[13]
-
Overcoating: Applying a thin, porous overcoat (e.g., a silica shell) can physically prevent nanoparticles from migrating and coalescing.[15]
-
-
Q5: My reaction mixture is turning dark, and I see solid deposits on my catalyst, leading to a complete stall. What is this phenomenon?
A5: This is a clear indication of severe fouling or coking .
-
Causality: In reactions involving organic molecules like anilines and nitrobenzenes, side reactions can produce heavy, carbon-rich polymers or oligomers.[10] These molecules deposit on the catalyst surface, physically blocking the active sites and the pores that lead to them.[9][10] This is a mechanical, rather than chemical, form of deactivation.
-
Mitigation and Regeneration:
-
Optimize Reaction Conditions: Fouling is often sensitive to reaction conditions. Reducing the reaction temperature, adjusting the reactant concentration, or changing the solvent can minimize the side reactions that lead to coke formation.[9]
-
Regenerate by Burn-off: For robust inorganic catalysts (e.g., Pd/Al₂O₃), a controlled "burn-off" procedure can remove coke. This involves carefully heating the catalyst in a dilute stream of air or oxygen to combust the carbonaceous deposits. See the protocol below.
-
Part 3: Experimental Protocols
Protocol 1: Regeneration of a Coked Palladium Catalyst via Calcinatio n
Disclaimer: This procedure involves high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent (e.g., acetone or ethanol) to remove any adsorbed organic molecules and dry it in a vacuum oven at 60-80°C overnight.
-
Setup: Place the dried, coked catalyst in a ceramic crucible or a quartz tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove all oxygen.
-
Controlled Oxidation: While maintaining a slow flow of inert gas, introduce a very dilute stream of air (e.g., 2-5% O₂ in N₂).
-
Temperature Ramp: Slowly ramp the temperature to 300-400°C at a rate of 2-5°C/min. A slow ramp is critical to prevent runaway combustion, which can cause severe sintering.
-
Hold and Cool: Hold the catalyst at the target temperature for 2-4 hours or until the exit gas analysis shows no more CO₂ production.
-
Cool Down: Turn off the heat and allow the catalyst to cool to room temperature under the inert gas flow.
-
Re-reduction (if necessary): Before reuse in a reductive process, the oxidized palladium may need to be re-reduced. This can be done by heating the catalyst in a stream of hydrogen (e.g., 5% H₂ in N₂) at 150-250°C for 1-2 hours.
Protocol 2: Diagnostic Test for Catalyst Poisoning
-
Establish Baseline: Run the azobenzene synthesis reaction with a fresh batch of catalyst and purified, high-purity reactants. Record the initial reaction rate or the yield after a fixed time (e.g., 1 hour). This is your baseline performance.
-
Spiking Experiment: Prepare a stock solution of a suspected poison (e.g., a thiol or an alkyl halide) in the reaction solvent at a known concentration (e.g., 1000 ppm).
-
Run with Poison: Set up the reaction again under identical conditions, but add a small, known amount of the poison stock solution to the reaction mixture (e.g., to achieve a final concentration of 10-50 ppm).
-
Compare Performance: Measure the reaction rate or yield. A dramatic drop in performance compared to the baseline strongly indicates that the catalyst is susceptible to poisoning by that class of compound.
Condition Typical Yield (after 1 hr) Implication Baseline (Pure Reactants) 95% Normal Activity Spiked with 20 ppm Thiophenol 15% Severe Poisoning by Sulfur Spiked with 20 ppm Iodobenzene 40% Moderate Poisoning by Halides
Part 4: Deactivation Mechanisms at a Glance
The following diagram illustrates the primary modes of heterogeneous catalyst deactivation.
Caption: Key deactivation pathways for heterogeneous catalysts.
References
-
ResearchGate. (2021). Heterogeneous catalyst deactivation causes and mechanisms: Overview. [Link]
-
Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysis Reviews, 43(4), 337-471. Sourced from MDPI. [Link]
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AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. [Link]
-
Lin, W.-C., et al. (2024). Azobenzene synthesis from non-aromatic compounds enabled by alloy-controlled dehydrogenation catalysis. ChemRxiv. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
MDPI. (2022). Azobenzene-based photoswitchable catalysts: State of the art and perspectives. [Link]
-
ResearchGate. (2018). Mechanism and Dynamics of Azobenzene Photoisomerization. [Link]
-
Royal Society of Chemistry. (2015). An azobenzene-containing metal–organic framework as an efficient heterogeneous catalyst for direct amidation of benzoic acids: synthesis of bioactive compounds. [Link]
-
Anguil. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
ChemRxiv. (2024). Azobenzene synthesis from non-aromatic compounds enabled by alloy-controlled dehydrogenation catalysis. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. [Link]
-
ResearchGate. (2016). Synthesis of Azobenzene Dyes Mediated by CotA Laccase. [Link]
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YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]
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NIH National Center for Biotechnology Information. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
ResearchGate. (2015). Azobenzene-Containing Metal-Organic Framework as an Efficient Heterogeneous Catalyst for Direct Amidation of Benzoic Acids: Synthesis of Bioactive Compounds. [Link]
-
Royal Society of Chemistry. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. [Link]
-
ResearchGate. (2020). Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1,000°C. [Link]
-
NIH National Center for Biotechnology Information. (2012). Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. [Link]
-
ACS Publications. (2024). Azobenzene Synthesis from Only Nonaromatic Compounds via Catalytic Dehydrogenative Aromatization. [Link]
-
ResearchGate. (2019). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. [Link]
-
DSpace@Utrecht University. (2002). Synthesis of Supported Palladium Catalysts. [Link]
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Matthey. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]
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bioRxiv. (2024). Promoting enzyme catalysis via azobenzene facilitated vibrational energy transfer. [Link]
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MDPI. (2024). Beyond Waste: Future Sustainable Insights for Integrating Complex Feedstocks into the Global Energy Mix. [Link]
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ResearchGate. (n.d.). Approaches to eliminating catalyst deactivation. [Link]
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ACS Publications. (1966). Coke Formation in Catalytic Cracking. [Link]
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Tohoku University Repository. (2021). Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1,000°C. [Link]
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California State University, Bakersfield. (n.d.). The Synthesis of Azo Dyes. [Link]
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ResearchGate. (1991). (PDF) Sintering of supported palladium. [Link]
-
SilcoTek Corporation. (2017). How To Prevent Fouling and Coking In Analytical and Processes. [Link]
-
The Innovation | Cell Press. (2023). Progress in palladium-based bimetallic catalysts for lean methane combustion: Towards harsh industrial applications. [Link]
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Validation & Comparative
A Comparative Technical Guide to 2'-Chloro-4-dimethylaminoazobenzene and Other Azo Dyes for Advanced Research Applications
This guide provides a comprehensive comparative analysis of 2'-Chloro-4-dimethylaminoazobenzene against a selection of widely-used azo dyes: Methyl Red, Aniline Yellow, and Congo Red. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral properties, pH sensitivity, photostability, and toxicological profiles of these compounds. Our objective is to furnish you with the critical data and experimental insights necessary to make informed decisions for your specific research applications.
Introduction: The Enduring Significance of Azo Dyes
Azo dyes, characterized by the presence of one or more azo (–N=N–) functional groups, represent the largest and most versatile class of synthetic organic colorants.[1] Their utility extends far beyond the textile industry, playing crucial roles in advanced research areas such as pH indicators, nonlinear optics, and as probes in biological systems. The rich color of these compounds arises from the extended π-conjugated system created by the azo linkage between aromatic rings.[2] The specific hue and photophysical properties of an azo dye can be finely tuned by introducing various substituents to these aromatic rings, a principle that underpins the diverse functionalities of the dyes discussed herein.
This guide will focus on a comparative analysis of this compound, a halogenated derivative, with the well-established azo dyes Methyl Red, Aniline Yellow, and Congo Red. By examining their properties side-by-side, we aim to elucidate the impact of structural modifications on their performance characteristics.
In-Depth Analysis of this compound
This compound is a member of the extensive family of 4-dimethylaminoazobenzene derivatives, which are known for their interesting photophysical properties. The introduction of a chlorine atom at the 2'-position of the phenyl ring introduces both steric and electronic perturbations that can significantly influence the molecule's behavior in various environments.
Synthesis and Chemical Structure
The synthesis of this compound, like most azo dyes, is typically achieved through a two-step diazotization and coupling reaction.[3] The process begins with the diazotization of 2-chloroaniline using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the unstable 2-chlorobenzenediazonium salt. This is followed by an azo coupling reaction with N,N-dimethylaniline, which acts as the coupling component.
Caption: General synthesis workflow for this compound.
Spectral and Photophysical Properties
The electronic absorption spectrum of this compound is a key determinant of its utility. Theoretical studies, corroborated by experimental data, provide insight into its spectral characteristics. A study utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) has predicted the electronic absorption spectra of this molecule, showing good agreement with experimental findings.[4]
Comparative Azo Dyes: A Profile of Established Benchmarks
To provide a comprehensive context for the performance of this compound, we will compare it against three well-characterized azo dyes: Methyl Red, Aniline Yellow, and Congo Red.
Methyl Red
Methyl Red is a widely used pH indicator that exhibits a distinct color change from red in acidic solutions to yellow in basic solutions.[5] This transition occurs in the pH range of 4.4 to 6.2.[5]
-
Chemical Structure: 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid.
-
Key Applications: Acid-base titrations, microbiological testing to identify bacteria that produce stable acids from glucose.[5]
Aniline Yellow
Aniline Yellow, or 4-aminoazobenzene, was the first synthetic azo dye.[6] It appears as an orange powder and is known for its use as a yellow pigment.[6]
-
Chemical Structure: 4-(Phenyldiazenyl)aniline.[6]
-
Key Applications: Used in microscopy for vital staining, in pyrotechnics for yellow smoke, and as an intermediate in the synthesis of other dyes.[6]
Congo Red
Congo Red is a secondary diazo dye known for its use as a pH indicator and in histology for staining amyloid deposits.[7] It exhibits a color change from blue to red over a pH range of 3.0 to 5.2.[7]
-
Chemical Structure: Sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid).
-
Key Applications: Histological stain for amyloidosis, pH indicator.[7]
Caption: Chemical structures of the compared azo dyes.
Comparative Performance Analysis
This section presents a direct comparison of the key performance metrics of this compound and the selected azo dyes. The data is compiled from various literature sources to provide a comprehensive overview.
Spectral Properties
The maximum absorbance (λmax) and molar absorptivity (ε) are fundamental parameters that dictate the color intensity and sensitivity of a dye.
| Dye | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent/Conditions |
| This compound | ~410-420 | Data not readily available | Theoretical & experimental data suggest absorption in this range[4] |
| Methyl Red | 409 (basic), 521 (acidic)[8][9] | ~57,500 (at 521 nm in acidic methanol)[9] | Methanol/Water |
| Aniline Yellow | ~465 | Data not readily available | Aqueous solution[10] |
| Congo Red | 488 (pH 7.3), ~640 (acidic)[11] | ~59,500 (at 488 nm, pH 7.3)[11] | Water |
pH Sensitivity
The ability of a dye to change color in response to pH is critical for its application as an indicator.
| Dye | pH Indicator Range | Color Change (Acidic → Basic) |
| This compound | Not well-documented | Expected to show halochromism |
| Methyl Red | 4.4 - 6.2[5] | Red → Yellow[5] |
| Aniline Yellow | Acid-sensitive[12] | Yellow → Red (in strong acid) |
| Congo Red | 3.0 - 5.2[7] | Blue → Red[7] |
Photostability
Photostability, or the resistance of a dye to degradation upon exposure to light, is a crucial factor for applications requiring long-term performance. The photodegradation of azo dyes often involves the cleavage of the azo bond.[13]
-
This compound: The presence of a halogen substituent can influence photostability, though specific data for this compound is limited. Halogenated solvents have been shown to induce photoinduced protonation in azo dyes.[14]
-
Methyl Red: Generally considered to have moderate photostability.
-
Aniline Yellow: Can undergo photodegradation, with studies showing its degradation using photocatalysts like ZnO.[10]
-
Congo Red: Exhibits moderate photostability.
Toxicological Profile
The potential toxicity of azo dyes and their metabolic byproducts is a significant consideration, particularly for applications in biological systems or where environmental release is a concern. Azo dye toxicity can arise from the dyes themselves or their metabolic breakdown products, which often include aromatic amines.[15]
| Dye | Toxicological Concerns |
| This compound | As a chlorinated aromatic amine derivative, potential for toxicity should be considered. |
| Methyl Red | Some studies suggest it can be mutagenic after metabolic activation.[9] |
| Aniline Yellow | Considered a potential carcinogen. |
| Congo Red | Derived from benzidine, a known carcinogen, raising significant toxicity concerns.[11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of azo dyes, based on established laboratory procedures.
General Protocol for Azo Dye Synthesis (Diazotization and Coupling)
This protocol outlines the general procedure for synthesizing azo dyes, which can be adapted for the specific synthesis of this compound.
Materials:
-
Primary aromatic amine (e.g., 2-chloroaniline)
-
Coupling component (e.g., N,N-dimethylaniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization: a. Dissolve the primary aromatic amine in a solution of concentrated HCl and water in a beaker. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. d. Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
-
Azo Coupling: a. In a separate beaker, dissolve the coupling component in a suitable solvent (e.g., dilute acid or base). b. Cool the solution of the coupling component to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. d. Adjust the pH of the reaction mixture as required for the specific coupling reaction (often slightly acidic or alkaline). e. A brightly colored precipitate of the azo dye should form. f. Continue stirring for 30-60 minutes to ensure complete reaction.
-
Isolation and Purification: a. Collect the precipitated dye by vacuum filtration. b. Wash the crude product with cold water to remove any unreacted salts. c. Recrystallize the dye from a suitable solvent (e.g., ethanol) to obtain a purified product. d. Dry the purified dye in a desiccator.
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Comparative Analysis of Azo Dye pH Indicators: 2'-Chloro-4-dimethylaminoazobenzene vs. Methyl Yellow
A Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of two structurally related azo dyes, 2'-Chloro-4-dimethylaminoazobenzene and Methyl Yellow (also known as 4-Dimethylaminoazobenzene), for their application as pH indicators. This document synthesizes physicochemical data, outlines comparative experimental protocols, and offers field-proven insights to guide researchers in selecting the appropriate indicator for their specific analytical needs, with a strong emphasis on performance and safety.
Introduction: The Role of Azo Dyes in pH Indication
Acid-base indicators are indispensable tools in chemistry and biology, providing a visual endpoint for titrations and an estimation of a solution's pH.[1][2] Their function is rooted in their chemical structure, typically weak acids or bases, which exist in equilibrium between protonated and deprotonated forms, each exhibiting a distinct color.[2] Azo dyes, characterized by the –N=N– functional group, represent a significant class of synthetic colorants, many of which serve as effective pH indicators.[3]
Methyl Yellow is a well-documented azo dye indicator.[4][5] Its chlorinated analog, this compound, is less common but offers a case for comparative study. This guide will dissect the properties, performance, and critical safety considerations of both compounds to provide a clear, data-driven recommendation.
Physicochemical Properties: A Side-by-Side Comparison
The efficacy of a pH indicator is dictated by its fundamental chemical properties, primarily its acid dissociation constant (pKa), which determines the pH at which the color transition occurs.
| Property | Methyl Yellow | This compound |
| Synonyms | 4-Dimethylaminoazobenzene, Butter Yellow, C.I. 11020 | N/A |
| CAS Number | 60-11-7[5] | 3010-47-7[6] |
| Molecular Formula | C₁₄H₁₅N₃[5] | C₁₄H₁₄ClN₃[7] |
| Molar Mass | 225.29 g/mol [5] | 259.73 g/mol [7] |
| pKa | 3.3[1][4][8] | 3.28 (Predicted)[6] |
| pH Transition Range | 2.9 – 4.0[1][4][5][8] | ~2.9 – 4.0 (Inferred) |
| Color in Acid (pH < 2.9) | Red[1][4][5] | Red (Inferred) |
| Color in Base (pH > 4.0) | Yellow[1][4][5] | Yellow (Inferred) |
| Solubility | Very low in water (13.6 mg/L); soluble in ethanol.[1][5] | Inferred low water solubility; soluble in organic solvents. |
Expert Analysis: The data reveals a striking similarity in the pKa values of the two compounds. The predicted pKa of the chlorinated analog (3.28) is nearly identical to the established pKa of Methyl Yellow (3.3).[1][4][6][8] This strongly suggests that this compound will function as a pH indicator over a virtually identical transition range. The primary structural difference is the addition of a chlorine atom on the ortho position of the phenyl ring not substituted with the dimethylamino group. This electron-withdrawing substituent has a minimal predicted effect on the pKa of the dimethylamino group that undergoes protonation, hence the similar transition ranges.
Visualizing the Chemical Structures
A direct comparison of the molecular structures illustrates their close relationship, differing only by a single chlorine atom.
Caption: Molecular structures of Methyl Yellow and its chlorinated analog.
Performance and Application
Methyl Yellow: With a sharp color change from red to yellow between pH 2.9 and 4.0, Methyl Yellow is classically used for titrations involving a strong acid and a weak base, where the equivalence point falls within this acidic range.[1][4][9] For instance, it is a suitable indicator for the titration of ammonia with hydrochloric acid. Its distinct color transition provides a clear and easily identifiable endpoint.[10]
This compound: While specific application data is scarce, its performance can be confidently predicted based on its pKa. It is expected to function effectively in the same types of titrations as Methyl Yellow. The presence of the chloro group may slightly alter its solubility in different solvent systems and could potentially influence the sharpness of the color change, though this would require experimental verification as outlined in Section 6.
A Critical Consideration: Safety and Handling
The selection of a chemical reagent must not be based on performance alone; safety is paramount. This is the most significant point of differentiation for researchers considering these indicators.
Methyl Yellow is a suspected carcinogen. [5][11][12] Historically used as a food coloring under the name "Butter Yellow," its use was discontinued after research in the 1930s linked it to liver cancer in animal studies.[5] Regulatory bodies and safety data sheets consistently list it with a GHS08 health hazard pictogram, and it is classified as toxic if swallowed.[11][12]
Handling Protocol for Methyl Yellow:
-
Engineering Controls: All handling of solid Methyl Yellow and its solutions must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[12]
-
Disposal: Dispose of as hazardous chemical waste according to institutional and local regulations.
This compound: Safety data for this compound is limited, with some datasheets reporting "no data available" for hazard classification.[7] However, this absence of data should not be interpreted as an absence of risk.
Trustworthiness Principle: Given its close structural analogy to a known suspected carcinogen, This compound must be handled with the same level of caution as Methyl Yellow. Prudent laboratory practice dictates treating compounds of unknown toxicity that are structurally related to hazardous substances as equally hazardous until proven otherwise.
Experimental Protocol: A Self-Validating Comparative Analysis
To empirically validate and compare the performance of these two indicators, the following protocol should be executed. This system is self-validating as it relies on a series of certified buffer standards.
Objective: To determine and compare the precise pH transition range and color quality of Methyl Yellow and this compound.
Materials:
-
Methyl Yellow powder
-
This compound powder
-
95% Ethanol
-
Certified pH buffer solutions (pH 2.0, 2.2, 2.4, ..., 4.8, 5.0)
-
Volumetric flasks (100 mL)
-
Glass test tubes and rack
-
Pipettes
Experimental Workflow Diagram:
Caption: Workflow for the comparative analysis of pH indicators.
Step-by-Step Methodology:
-
Preparation of Indicator Solutions: a. For each indicator, accurately weigh 0.1 g of the solid powder. b. Dissolve the powder in 50 mL of 95% ethanol in a 100 mL volumetric flask. c. Once fully dissolved, dilute to the 100 mL mark with 95% ethanol and mix thoroughly.[4] Label clearly.
-
Preparation of pH Assay: a. Arrange two rows of clean test tubes in a rack, one for each indicator. b. Pipette 3 mL of each certified pH buffer solution (from pH 2.0 to 5.0) into separate test tubes in each row, ensuring each tube is labeled with its pH.
-
Colorimetric Analysis: a. To the first row of test tubes (for Methyl Yellow), add 2 drops of the Methyl Yellow indicator solution to each tube. b. Gently agitate each tube to ensure mixing. c. Observe the color of the solution in each tube against a white background. d. Record the observed color for each pH value in a data table. e. Repeat steps 3a-3d for the second row of tubes using the this compound solution.
-
Data Interpretation: a. The pH transition range is defined as the pH range over which an intermediate color (orange) is observed, between the fully acidic color (red) and the fully basic color (yellow). b. Compare the sharpness of the transition. A sharp transition occurs over a narrow pH range (e.g., 0.4 pH units), while a diffuse transition occurs over a wider range.
Conclusion and Recommendations
Based on physicochemical data, both Methyl Yellow and this compound are suitable indicators for titrations requiring an endpoint in the pH 2.9-4.0 range. Their pKa values are nearly identical, predicting very similar performance.
However, the decisive factor in a modern laboratory context is safety.
-
Methyl Yellow: Due to its classification as a suspected carcinogen, its use should be limited.[5][11][12] Safer alternatives with overlapping ranges, such as Bromophenol Blue (pH 3.0-4.6) or Methyl Orange (pH 3.1-4.4), should be considered first.[8][13]
-
This compound: Lacking comprehensive toxicological data, it must be handled with the same high degree of caution as Methyl Yellow due to structural analogy. There is no safety-based advantage to selecting it over Methyl Yellow.
Final Recommendation: For applications requiring an indicator in this specific acidic range, researchers are advised to first evaluate safer, alternative indicators like Methyl Orange or Bromophenol Blue. If the unique properties of a dimethylaminoazobenzene-based indicator are essential, stringent safety protocols are mandatory. Given the lack of a clear performance or safety advantage, there is currently no compelling reason to substitute the well-characterized, albeit hazardous, Methyl Yellow with the lesser-known this compound.
References
-
Chrominfo. (2022, February 8). Preparation of methyl yellow indicator solution. [Link]
-
Wikipedia. Methyl yellow. [Link]
-
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Scribd. EXPERIMENT NO-6 - To Compare The PH Solutions of Strong and Weak Acids and Bases Using PH Paper and Universal Indicator. [Link]
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Wired Chemist. Acid-Base Indicators. [Link]
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Sciencemadness Wiki. (2023, December 28). Methyl yellow. [Link]
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Chemistry LibreTexts. (2022, October 15). 8: Acid, Bases and pH (Experiment). [Link]
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RSC Education. Testing the pH of different solutions | Class experiment. [Link]
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Chrominfo. (2022, March 10). Methyl yellow indicator in titration. [Link]
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proteus-vr.com. 049 – Using pH indicators. [Link]
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General Chemistry for Gee-Gees. 6.3 – Acid-Base Reactions & Titrations. [Link]
-
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-
Chemistry LibreTexts. (2022, August 30). Acid-Base Titrations. [Link]
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A Researcher's Guide to Photochromism: A Comparative Study of Substituted Azobenzenes
This guide offers an in-depth comparative analysis of the photochromic properties of substituted azobenzenes, designed for researchers, scientists, and professionals in drug development. We will delve into the structural nuances that govern the photoswitching behavior of these versatile molecules, providing both the theoretical underpinnings and the practical experimental methodologies to characterize them. Our focus is on elucidating the structure-property relationships that are critical for designing azobenzene-based systems with tailored photoresponses.
The Azobenzene Photoswitch: A Tale of Two Isomers
Azobenzene is a quintessential photochromic molecule, capable of reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer.[1][2] This transformation, triggered by light, results in significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzenes ideal candidates for a vast array of applications, from molecular machines to photopharmacology.[3]
The trans isomer is nearly planar and possesses no dipole moment, while the cis isomer has a bent, non-planar structure with a notable dipole moment.[4] The photoisomerization process is typically initiated by irradiating the trans isomer with UV light (around 320-380 nm), which excites the molecule and leads to the formation of the cis isomer. The reverse cis-to-trans isomerization can be triggered by visible light (around 400-450 nm) or can occur thermally in the dark.[2]
The mechanism of this isomerization has been a subject of extensive research, with two primary pathways proposed: a rotation around the N=N bond or an inversion at one of the nitrogen atoms.[5] The dominant pathway is influenced by the substitution pattern on the phenyl rings.
Caption: The photoisomerization cycle of azobenzene.
The Influence of Substituents: Tailoring the Photoresponse
The true power of azobenzene as a molecular switch lies in the ability to tune its photochromic properties through chemical substitution. By strategically placing different functional groups on the phenyl rings, one can modulate the absorption spectra, isomerization quantum yields, and the thermal stability of the cis isomer.[2]
Azobenzene derivatives are often categorized into three main classes based on their substitution patterns and resulting spectral properties:
-
Azobenzene-type: These molecules, like the parent azobenzene, exhibit well-separated π-π* and n-π* absorption bands.
-
Aminoazobenzene-type: The presence of strong electron-donating groups (e.g., -NH2, -OH) causes a significant red-shift of the π-π* band, leading to overlap with the n-π* band.
-
Pseudo-stilbenes: These are characterized by "push-pull" substitution, with an electron-donating group on one phenyl ring and an electron-withdrawing group on the other. This electronic asymmetry leads to a highly red-shifted π-π* transition and often very fast thermal relaxation.[1]
The following tables provide a comparative overview of the photochromic properties of various substituted azobenzenes.
Table 1: Photochromic Properties of Selected para-Substituted Azobenzenes
| Substituent (X) | Solvent | trans λmax (π-π) (nm) | cis λmax (n-π) (nm) | Φ(trans→cis) | Thermal Half-life (t1/2) | Reference(s) |
| -H | Hexane | 318 | 443 | 0.11 | ~70 hours | [6] |
| -OCH3 | Ethanol | 347 | ~440 | - | - | [4] |
| -NO2 | Acetonitrile | 328 | ~440 | - | ~2 hours | [3] |
| -NH2 | - | 412 | ~440 | - | minutes | [7] |
Table 2: Photochromic Properties of Selected ortho-Substituted Azobenzenes
| Substituent | Solvent | trans λmax (n-π) (nm) | cis λmax (n-π) (nm) | Φ(trans→cis) | Thermal Half-life (t1/2) | Reference(s) |
| Tetra-fluoro | DMSO | ~490 | ~430 | - | Days | [5] |
| Tetra-methoxy | - | ~520 | ~420 | - | ~2.4 days | [8] |
| Tetra-thiol | - | ~450 | ~450 | - | Minutes | [9] |
Table 3: Photochromic Properties of Selected Push-Pull Azobenzenes
| Donor (D) | Acceptor (A) | Solvent | trans λmax (nm) | Thermal Half-life (t1/2) | Reference(s) |
| -N(CH3)2 | -NO2 | - | 478 | Milliseconds to seconds | [9][10] |
| -OH | -NO2 | Ethanol | 485 | Milliseconds | [11] |
Expert Insights: The choice of substituent is a critical design parameter. Electron-donating groups in the para position generally red-shift the π-π* transition and accelerate thermal relaxation.[10] Conversely, ortho-substitution, particularly with bulky groups, can sterically hinder the planar trans state and stabilize the cis isomer, leading to significantly longer thermal half-lives.[9] Push-pull systems offer the advantage of shifting the absorption into the visible region, but this often comes at the cost of rapid thermal decay, making the cis isomer transient.[10]
Experimental Characterization: Protocols and Procedures
Accurate characterization of the photochromic properties of substituted azobenzenes is essential for their application. Here, we provide detailed protocols for determining the two most critical parameters: the photoisomerization quantum yield (Φ) and the thermal relaxation half-life (t1/2).
Protocol for Determining Photoisomerization Quantum Yield (Φ) using Potassium Ferrioxalate Actinometry
The quantum yield is the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (isomerization) for each photon absorbed. Chemical actinometry, using a compound with a known photochemical quantum yield, is a reliable method for determining the photon flux of a light source, which is then used to calculate the quantum yield of the sample.[12][13]
Caption: Workflow for quantum yield determination.
Materials:
-
Potassium ferrioxalate (K3[Fe(C2O4)3]·3H2O)
-
Sulfuric acid (H2SO4), 0.05 M
-
1,10-phenanthroline solution (0.2% w/v in a buffered solution)
-
Ferrous sulfate (FeSO4·7H2O) for calibration curve
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source with a specific wavelength (e.g., 365 nm LED or filtered lamp)
Procedure:
-
Preparation of Actinometer Solution (in the dark): Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H2SO4. This solution is light-sensitive and should be handled in a darkroom or under red light.[14]
-
Calibration Curve: Prepare a series of standard ferrous sulfate solutions of known concentrations. To each standard, add the 1,10-phenanthroline solution to form the colored ferroin complex. Measure the absorbance at 510 nm and create a calibration curve of absorbance versus Fe²⁺ concentration.[12]
-
Irradiation of Actinometer: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it with the light source for a precisely measured time. It is crucial to maintain the same geometry (distance from the source, cuvette position) for all experiments.
-
Development and Measurement: Take a precise aliquot of the irradiated solution, add the 1,10-phenanthroline solution, and allow the color to develop in the dark for about 10 minutes. Measure the absorbance at 510 nm.[12]
-
Calculate Photon Flux: Using the calibration curve, determine the moles of Fe²⁺ formed. The photon flux (I₀) in moles of photons per unit time can be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[15]
-
Irradiation of Azobenzene Sample: Prepare a solution of your substituted azobenzene of known concentration. Irradiate this solution under the exact same conditions as the actinometer.
-
Monitor Isomerization: Monitor the change in the absorption spectrum of the azobenzene solution at different irradiation times. The decrease in the absorbance of the trans isomer's π-π* band or the increase in the cis isomer's n-π* band can be used to determine the number of molecules that have isomerized. Alternatively, ¹H NMR spectroscopy can be used to determine the isomeric ratio.[10][11]
-
Calculate Quantum Yield (Φ): The quantum yield of trans-to-cis isomerization is calculated as the number of moles of azobenzene isomerized divided by the number of moles of photons absorbed by the solution.
Protocol for Measuring Thermal cis-to-trans Isomerization Half-Life (t1/2)
The thermal half-life is the time it takes for half of the cis isomers to revert to the more stable trans form in the dark. This is a first-order kinetic process.[16]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Light source for trans-to-cis isomerization (e.g., 365 nm LED)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of the azobenzene derivative in the desired solvent.
-
Initial Spectrum: Record the UV-Vis spectrum of the solution, which should primarily show the absorbance of the trans isomer.
-
Photoisomerization: Irradiate the solution with the appropriate wavelength of light (e.g., 365 nm) until the photostationary state is reached, indicated by no further changes in the absorption spectrum. This maximizes the concentration of the cis isomer.
-
Kinetic Measurement: Place the cuvette in the temperature-controlled holder of the spectrophotometer in the dark. Monitor the increase in absorbance at the λmax of the trans isomer's π-π* band over time. The data should be collected at regular intervals until the absorbance returns to its initial value.[1][15]
-
Data Analysis: The thermal isomerization follows first-order kinetics. Therefore, a plot of ln(A∞ - At) versus time (t) will yield a straight line, where A∞ is the absorbance at the end of the reaction (all cis has reverted to trans) and At is the absorbance at time t. The slope of this line is equal to -k, where k is the first-order rate constant. The half-life (t1/2) can then be calculated using the equation: t1/2 = ln(2) / k.[16]
Caption: Step-by-step protocol for measuring thermal half-life.
Synthesis of Substituted Azobenzenes: A Brief Overview
The synthesis of substituted azobenzenes is typically achieved through two main routes:
-
Diazo Coupling: This is a classic and versatile method where a diazonium salt, formed from an aniline derivative, is reacted with an electron-rich coupling partner such as a phenol or another aniline. The position and nature of the substituents on both the aniline and the coupling partner determine the final substitution pattern of the azobenzene.
-
Mills Reaction: This involves the condensation of an aniline with a nitrosobenzene, often used for synthesizing asymmetrically substituted azobenzenes.
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Conclusion and Future Outlook
The ability to fine-tune the photochromic properties of azobenzenes through chemical substitution has solidified their position as one of the most important classes of molecular switches. Understanding the interplay between electronic and steric effects of substituents is paramount for the rational design of new azobenzene derivatives with desired characteristics, such as red-shifted absorption for biological applications or long-lived cis states for information storage. The experimental protocols detailed in this guide provide a robust framework for the characterization of these fascinating molecules, enabling further advancements in the fields of materials science, nanotechnology, and medicine.
References
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]
-
Butt, H. J., M. Kappl, and B. K. V. S. L. V. Kumar. (2024). Multichromophoric photoswitches for solar energy storage: from azobenzene to norbornadiene, and MOST things in between. Journal of Materials Chemistry A. [Link]
-
Samanta, S., McCormick, T. M., Schmidt, S. K., Seferos, D. S., & Woolley, G. A. (2013). Robust visible light photoswitching with ortho-thiol substituted azobenzenes. Chemical Communications, 49(89), 10314-10316. [Link]
-
Giamberini, M., & Tylkowski, B. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. Molecules, 25(9), 2108. [Link]
-
Siewertsen, R., Schönborn, J. B., Hartke, B., & Renth, F. (2009). Molecular photoswitches in aqueous environments. Chemical Society Reviews, 50(20), 11395-11481. [Link]
-
Hensley, D. R., Holtsclaw, J. W., & Williams, T. L. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education, 100(7), 2735-2740. [Link]
-
Szymański, W., Feringa, B. L., & Klok, H. A. (2016). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry, 87(16), 10517-10526. [Link]
-
Wang, J., & Wang, C. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. ACS Macro Letters, 7(3), 363-368. [Link]
-
Ho, J., & Michl, J. (2023). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. ACS Central Science, 9(2), 268-278. [Link]
-
HepatoChem. (n.d.). A Standard Ferrioxalate Actinometer Protocol. [Link]
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in Different Classes of Azobenzene. ResearchGate. [Link]
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]
-
El Achi, N., Bakkour, Y., Chausset-Boissarie, L., Penhoat, M., & Rolando, C. (2017). Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy. RSC Advances, 7(52), 32837-32843. [Link]
-
Kennis, J. T. M., & Groot, M. L. (n.d.). Supplementary Information Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the S. ResearchGate. [Link]
-
Vetráková, Ľ., Ladányi, V., Al Anshori, J., Dvořák, P., Wirz, J., & Heger, D. (2017). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 16(12), 1749-1756. [Link]
-
Leistner, D., & Dube, H. (2022). Effect of p,p-substitution of tetra-ortho-fluoro azobenzene with functional groups on the photochemical properties of the tetra-orthofluoro azobenzene in DMSO. ResearchGate. [Link]
-
Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis, 8(2). [Link]
-
Rau, H. (2012). Quantum yield of photoisomerization of substituted ABs. ResearchGate. [Link]
-
Giamberini, M., & Tylkowski, B. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. MDPI. [Link]
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Navigating the Analytical Landscape for 2'-Chloro-4-dimethylaminoazobenzene: A Comparative Guide to Quantitative Standards
For Immediate Release
In the exacting realm of analytical chemistry, particularly within drug development and consumer safety testing, the precision of quantitative analysis is paramount. The accurate measurement of compounds such as 2'-Chloro-4-dimethylaminoazobenzene, a primary aromatic amine (PAA) with potential carcinogenic properties, is a critical undertaking. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of commercially available analytical standards for this compound and details a robust analytical methodology for its quantification.
The Imperative for High-Purity Analytical Standards
This compound is classified as a primary aromatic amine (PAA). PAAs are a group of compounds that can be formed from the reductive cleavage of certain azo dyes, which are widely used as colorants in a variety of consumer goods, including textiles and leather products. Due to the carcinogenic nature of many PAAs, their presence and migration from consumer products are strictly regulated by authorities such as the European Union under the REACH regulation.[1][2] Accurate quantification is therefore not just a matter of analytical rigor but a legal and ethical necessity to ensure consumer safety.
The foundation of any precise quantitative analysis is the quality of the analytical standard. A reliable standard, preferably a Certified Reference Material (CRM), provides a known concentration or purity against which unknown samples can be accurately measured. CRMs produced by ISO 17034 accredited manufacturers offer the highest level of quality assurance, as they come with a comprehensive certificate of analysis detailing the certified value, its uncertainty, and traceability to national or international standards.
Comparison of Commercially Available Analytical Standards
A survey of the market reveals several suppliers of analytical standards for this compound. While not all suppliers provide fully characterized CRMs, high-purity analytical standards are available. Below is a comparative table summarizing the specifications of offerings from prominent suppliers.
| Supplier | Product Number | Purity Specification | Method of Analysis | Format | Certification |
| TCI Chemicals | C0157 | >98.0% | HPLC | Crystalline Powder | N/A |
| AK Scientific, Inc. | 5565AL | Min. 95% | Not Specified | Crystalline Powder | N/A |
Analysis of Offerings:
-
TCI Chemicals provides a high-purity standard with a specified purity of greater than 98.0%, as determined by HPLC.[1] This level of purity is suitable for most research and development applications where a well-characterized standard is required.
-
AK Scientific, Inc. offers a standard with a minimum purity of 95%. While this may be adequate for some applications, the wider purity range could introduce a greater degree of uncertainty in highly sensitive quantitative assays.
For applications requiring the highest level of accuracy and traceability, sourcing a Certified Reference Material (CRM) is paramount. While a specific CRM for this compound was not readily identifiable in a broad search, researchers should prioritize suppliers who can provide a comprehensive Certificate of Analysis (CoA) that includes a certified value, an uncertainty statement, and evidence of traceability, ideally from a manufacturer accredited to ISO 17034.
A Validated Approach to Quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely accessible technique for the quantification of aromatic amines like this compound. The following protocol is a representative method synthesized from established analytical procedures for similar compounds and is designed to be a self-validating system.
Experimental Protocol: HPLC-UV for the Quantification of this compound
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical standard of this compound.
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium acetate or formate (for buffer preparation).
-
Formic acid or acetic acid (for pH adjustment).
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is recommended to ensure good separation and peak shape. A starting point could be 70% A and 30% B, moving to 30% A and 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 254 nm or a wavelength of maximum absorbance should be selected for optimal sensitivity.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
-
Sample Preparation (e.g., from a textile matrix):
-
Cut a representative sample of the material into small pieces.
-
Perform a solvent extraction using a suitable solvent (e.g., methanol or a mixture of methanol and water) under sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
-
Dilute the final extract with the initial mobile phase to a concentration within the calibration range.
-
4. Method Validation:
To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the working standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery experiments, where a known amount of the standard is added to a blank matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow Diagram
Caption: A generalized workflow for the quantification of this compound using HPLC-UV.
Conclusion: Ensuring Analytical Confidence
The accurate quantification of this compound is a critical task for ensuring the safety of consumer products and for advancing pharmaceutical research. The selection of a high-purity analytical standard, ideally a Certified Reference Material from an ISO 17034 accredited provider, is the cornerstone of reliable measurement. When coupled with a well-developed and validated HPLC-UV method, researchers can have a high degree of confidence in their analytical results. This guide provides a framework for both the selection of appropriate standards and the implementation of a robust analytical methodology, empowering scientists to meet the stringent demands of modern analytical science.
References
-
European Chemicals Agency. (n.d.). REACH - Regulation (EC) No 1907/2006. Retrieved from [Link]
Sources
The Impact of Chloro-Substitution on the Physicochemical and Biological Properties of Dimethylaminoazobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the nuanced effects of substituent groups on a parent molecule are of paramount importance. This guide provides a detailed comparative analysis of 4-(dimethylamino)azobenzene (DAB), a well-known azo dye and experimental carcinogen, and its chloro-substituted derivatives. By examining the influence of chloro-substitution on key properties such as acidity (pKa), spectral characteristics (UV-Vis absorption), and biological activity, we aim to provide researchers with a comprehensive understanding to inform their own molecular design and development efforts.
Introduction to Dimethylaminoazobenzene and the Significance of Halogenation
4-(Dimethylamino)azobenzene, also known as Methyl Yellow or Butter Yellow, is a prototypical azo dye characterized by a phenyl group connected to a dimethylaniline moiety via an azo linkage (-N=N-). Its chemical structure gives rise to a conjugated π-system responsible for its color and chemical reactivity. Historically used as a food coloring agent, its carcinogenic properties have since been well-established, making it a subject of extensive toxicological research.[1][2]
The introduction of a chloro-substituent, a common strategy in medicinal chemistry, can dramatically alter the electronic and steric profile of a molecule. Chlorine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M). The net electronic effect depends on the position of the chloro-substituent on the aromatic rings. These electronic perturbations can, in turn, influence the molecule's acidity, how it absorbs light, and its interactions with biological macromolecules.
The Influence of Chloro-Substitution on Acidity (pKa)
The basicity of dimethylaminoazobenzene arises from the lone pair of electrons on the nitrogen atom of the dimethylamino group. Protonation of this group disrupts the conjugation of the lone pair with the aromatic system. The pKa value is a quantitative measure of this basicity, with a lower pKa indicating a weaker base.
Unsubstituted 4-(Dimethylamino)azobenzene: The pKa of 4-(dimethylamino)azobenzene is approximately 3.226.[3] This value reflects the equilibrium between the protonated and unprotonated forms of the dimethylamino group.
Chloro-Substituted Dimethylaminoazobenzene: The introduction of a chloro-substituent, an electron-withdrawing group, is expected to decrease the basicity of the dimethylaminoazobenzene molecule. The electron-withdrawing nature of the chlorine atom pulls electron density away from the aromatic ring and, consequently, from the nitrogen of the dimethylamino group. This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa value. The magnitude of this effect will depend on the position of the chlorine atom (ortho, meta, or para) relative to the dimethylamino group.
Comparative pKa Data:
| Compound | Substituent | Expected pKa Change | Rationale |
| 4-(Dimethylamino)azobenzene | None (Reference) | 3.226[3] | Baseline basicity of the parent molecule. |
| Chloro-4-(dimethylamino)azobenzene | -Cl | Lower than 3.226 | The electron-withdrawing inductive effect of chlorine reduces the electron density on the dimethylamino nitrogen, making it a weaker base. |
Impact on Spectral Properties: A UV-Vis Absorption Analysis
The color of azo dyes is a direct consequence of their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions, primarily the π → π* transition within the extended conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents on the aromatic rings.
Unsubstituted 4-(Dimethylamino)azobenzene: In ethanol, 4-(dimethylamino)azobenzene exhibits a maximum absorption (λmax) in the visible region.
Chloro-Substituted Dimethylaminoazobenzene: The chloro-substituent, being electron-withdrawing, is expected to cause a bathochromic shift (a shift to longer wavelengths) in the λmax of the π → π* transition. This is because the electron-withdrawing nature of the chlorine atom can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the π-system, thereby reducing the energy gap between the highest occupied molecular orbital (HOMO) and the LUMO. A smaller energy gap corresponds to the absorption of lower-energy light, which has a longer wavelength. The extent of this shift is dependent on the position of the chloro-substituent.
While specific λmax values for chloro-substituted dimethylaminoazobenzene in ethanol were not explicitly found in the search results, the general trend of bathochromic shifts with electron-withdrawing substituents is a well-documented phenomenon for azo dyes.[6]
Comparative UV-Vis Absorption Data (in Ethanol):
| Compound | Substituent | Expected λmax Shift | Rationale |
| 4-(Dimethylamino)azobenzene | None (Reference) | ~408-410 nm | Reference absorption maximum of the parent dye. |
| Chloro-4-(dimethylamino)azobenzene | -Cl | Bathochromic (Longer wavelength) | The electron-withdrawing chloro group lowers the LUMO energy, leading to a smaller HOMO-LUMO gap and absorption of longer wavelength light. |
Biological Activity: A Focus on Carcinogenicity
4-(Dimethylamino)azobenzene is a known hepatocarcinogen in experimental animals.[7][8] Its carcinogenic activity is believed to be initiated by metabolic activation, primarily through N-demethylation and N-hydroxylation, leading to the formation of reactive electrophilic species that can bind to cellular macromolecules like DNA.
The introduction of a chloro-substituent can modulate this biological activity through several mechanisms:
-
Altered Metabolism: The electronic and steric properties of the chloro-substituent can influence the rate and site of metabolic reactions. This can either enhance or detoxify the molecule.
-
Modified Interactions with Biological Targets: The change in electron distribution and overall shape of the molecule can affect its binding affinity to enzymes and receptors involved in its metabolic activation or detoxification, as well as its interaction with DNA.
A study on the carcinogenicity of various derivatives of p-dimethylaminoazobenzene revealed that 3'-chloro-4-dimethylaminoazobenzene exhibited approximately the same level of carcinogenic activity as the parent compound, 4-(dimethylamino)azobenzene.[9] This suggests that, in this specific position, the chloro-substituent does not significantly alter the overall carcinogenic potential of the molecule. It is important to note that the position of the substituent can have a profound impact, and other chloro-isomers may exhibit different activities.
Comparative Biological Activity:
| Compound | Substituent | Relative Carcinogenic Activity | Notes |
| 4-(Dimethylamino)azobenzene | None (Reference) | Carcinogenic[7][8] | Induces liver tumors in experimental animals. |
| 3'-Chloro-4-(dimethylamino)azobenzene | 3'-Cl | Similar to parent compound[9] | The chloro-substituent at the 3'-position does not significantly alter the carcinogenic potency. |
Experimental Protocols
Synthesis of Chloro-Substituted Dimethylaminoazobenzene
The synthesis of chloro-substituted dimethylaminoazobenzene typically follows a two-step diazotization-coupling reaction.
Step 1: Diazotization of a Chloro-substituted Aniline
A chloro-substituted aniline (e.g., 4-chloroaniline) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.
Caption: Diazotization of a chloro-substituted aniline.
Step 2: Azo Coupling
The freshly prepared diazonium salt solution is then slowly added to a solution of N,N-dimethylaniline, also kept at a low temperature. The coupling reaction occurs at the para-position of the N,N-dimethylaniline, resulting in the formation of the chloro-substituted dimethylaminoazobenzene. The product can then be isolated by filtration and purified by recrystallization.
Caption: Azo coupling to form the final product.
Spectrophotometric Determination of pKa
The pKa of an ionizable compound can be determined spectrophotometrically by measuring the change in its UV-Vis absorbance as a function of pH. This method is particularly suitable for compounds like dimethylaminoazobenzene, where the protonated and unprotonated forms have distinct absorption spectra.
Methodology:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the azo dye in a suitable solvent (e.g., ethanol).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the dye stock solution.
-
Measure the UV-Vis absorption spectrum of each sample.
-
Identify the wavelength of maximum absorbance (λmax) for both the fully protonated (acidic solution) and unprotonated (basic solution) forms of the dye.
-
Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) against the pH of the solutions.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully unprotonated forms.
Caption: Workflow for spectrophotometric pKa determination.
Conclusion
The introduction of a chloro-substituent to the dimethylaminoazobenzene scaffold induces significant changes in its physicochemical properties. The electron-withdrawing nature of chlorine is predicted to decrease the basicity (lower the pKa) of the molecule and cause a bathochromic shift in its UV-Vis absorption spectrum. In terms of biological activity, at least for the 3'-chloro derivative, the carcinogenic potential appears to be comparable to the parent compound.
This comparative guide underscores the importance of substituent effects in modulating the properties of a core molecular structure. For researchers in drug development and related fields, a thorough understanding of these structure-activity and structure-property relationships is critical for the rational design of new chemical entities with desired characteristics. The experimental protocols outlined provide a framework for the synthesis and characterization of such analogs, enabling further investigation into the nuanced effects of chemical modifications.
References
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- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. Retrieved January 18, 2026, from https://www.mdpi.com/1422-8599/2021/1/735
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- The K-band λ max values of the ultraviolet–visible spectra of some hydrazones in ethanol by a TD-DFT/PCM approach | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from https://www.researchgate.net/publication/281608677_The_K-band_l_max_values_of_the_ultraviolet-visible_spectra_of_some_hydrazones_in_ethanol_by_a_TD-DFTPCM_approach
- UV-Visible Solvents. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026, from https://www.sigmaaldrich.com/US/en/applications/analytical-chemistry/spectroscopy/uv-vis-solvents
- Preparation of some 4‐dimethylamino‐azobenzene derivatives with substituents in the 3‐ or in the 3‐ and the 5‐position. (n.d.). ResearchGate. Retrieved January 18, 2026, from https://www.researchgate.net/publication/249622979_Preparation_of_some_4-dimethylamino-azobenzene_derivatives_with_substituents_in_the_3-_or_in_the_3-_and_the_5-position
- The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat. (1948, February 1). PubMed. Retrieved January 18, 2026, from https://pubmed.ncbi.nlm.nih.gov/18864933/
- Synthesis method of p-dimethylaminoazobenzene sulfonic acid. (n.d.). Google Patents. Retrieved January 18, 2026, from https://patents.google.
- Chloro-4-dimethylaminoazobenzene, min 98%, 25 grams. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from https://www.calpaclab.com/4-chloro-4-dimethylaminoazobenzene-min-98-25-grams/
- UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. (n.d.). ResearchGate. Retrieved January 18, 2026, from https://www.researchgate.
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962, January 1). DTIC. Retrieved January 18, 2026, from https://apps.dtic.
- 4-Dimethylaminoazobenzene - 15th Report on Carcinogens. (2021, December 21). NCBI Bookshelf. Retrieved January 18, 2026, from https://www.ncbi.nlm.nih.gov/books/NBK589253/
- pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved January 18, 2026, from https://tera.chem.ut.ee/pka-values-of-bases/
- Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. (2002, May 1). PubMed. Retrieved January 18, 2026, from https://pubmed.ncbi.nlm.nih.gov/12064731/
- 3-Chloro-4-dimethylaminothioangelicin. (1988, August 15). PubMed. Retrieved January 18, 2026, from https://pubmed.ncbi.nlm.nih.gov/3271552/
- Common Name: 4-DIMETHYLAMINO- AZOBENZENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP. (n.d.). NJ.gov. Retrieved January 18, 2026, from https://nj.gov/health/eoh/rtkweb/documents/fs/0733.pdf
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- (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (n.d.). ResearchGate. Retrieved January 18, 2026, from https://www.researchgate.net/publication/319985923_Synthesis_of_4-Chloro-N_N-Dimethyl_Pyridine_Car_Box_Amide
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A Researcher's Guide to Performance Benchmarking of Molecular Photoswitches: Featuring 2'-Chloro-4-dimethylaminoazobenzene
Molecular photoswitches, compounds that undergo reversible isomerization in response to light, are foundational tools in cutting-edge research, enabling spatiotemporal control over biological systems, material properties, and chemical reactions.[1] Among the various classes of photoswitches, azobenzenes have been extensively studied due to their robust switching characteristics and synthetic tractability.[2] This guide provides an in-depth performance comparison of 2'-Chloro-4-dimethylaminoazobenzene, a representative push-pull azobenzene, against other classes of molecular switches, supported by established experimental data and detailed characterization protocols.
The utility of a molecular photoswitch is dictated by a set of key performance indicators (KPIs). These include the wavelengths required for switching (λmax), the efficiency of the photochemical reaction (quantum yield, Φ), the stability of the metastable isomer (thermal half-life, τ₁/₂ or t₁/₂), and the durability over repeated cycles (fatigue resistance).[1] Understanding these parameters is critical for selecting the appropriate switch for applications ranging from photopharmacology to smart materials.
The Benchmark: this compound
This compound belongs to the "push-pull" class of azobenzenes. This designation refers to the substitution pattern on the aromatic rings: one ring is functionalized with an electron-donating group (the "push" component, here -N(CH₃)₂) and the other with an electron-withdrawing group (the "pull" component, here -Cl). This electronic asymmetry is a powerful strategy for tuning the molecule's photophysical properties.[3]
Specifically, the push-pull architecture destabilizes the π orbital and stabilizes the π* orbital, which typically results in a red-shift of the high-intensity π→π* absorption band into the visible light spectrum.[3][4] This is a significant advantage over parent azobenzene, which requires UV light for its primary trans-to-cis isomerization.[2] Furthermore, this modification can influence the energy gap between the ππ* and nπ* excited states, often leading to an increased photoisomerization quantum yield.[3][4] While specific, comprehensive experimental data for this compound is not consolidated in the literature, its performance can be reliably inferred from the well-documented behavior of analogous push-pull systems.
Comparative Analysis with Other Molecular Switches
The selection of a molecular switch is application-dependent. Here, we compare the expected performance of our benchmark azobenzene against other prominent classes of photoswitches.
1. Standard Azobenzenes (e.g., unsubstituted Azobenzene)
-
Switching Wavelength: Standard azobenzenes require UV light (~320-360 nm) for the efficient trans→cis isomerization and visible light (~440 nm) or thermal energy for the reverse cis→trans process.[2][5] Push-pull systems like our benchmark molecule are designed to shift this activation into the visible spectrum, which is often crucial for biological applications to avoid photodamage and increase tissue penetration.[3]
-
Thermal Stability: The cis-isomer of unsubstituted azobenzene has a thermal half-life of hours to days, depending on the solvent and temperature.[6][7] Push-pull substitution often leads to a faster thermal relaxation (shorter half-life) due to a lower energy barrier for the cis→trans isomerization.[8] This can be advantageous for applications requiring rapid recovery but detrimental if the metastable state needs to persist.
-
Quantum Yield: The trans→cis quantum yield for azobenzene is moderate (Φ ≈ 0.1-0.25 depending on excitation wavelength).[3][4] Push-pull substitution has been shown to increase this efficiency.[4][9]
2. Diarylethenes
-
Switching Mechanism: Diarylethenes operate via a light-induced 6π-electrocyclization reaction, switching between an open, colorless form and a closed, colored form.[10]
-
Thermal Stability: A key advantage of diarylethenes is the exceptional thermal stability of both isomers. They are considered "P-type" (photoreversible) switches, meaning the back-reaction does not typically occur thermally and requires a different wavelength of light. This bistability is ideal for applications like data storage.[10]
-
Fatigue Resistance: Diarylethenes are renowned for their excellent fatigue resistance, often capable of undergoing thousands of switching cycles with minimal degradation, significantly outperforming many azobenzene and spiropyran derivatives under similar conditions.[10][11][12]
-
Drawbacks: The synthesis of diarylethenes can be more complex than that of azobenzenes.
3. Spiropyrans
-
Switching Mechanism: Spiropyrans switch between a colorless, spirocyclic form (SP) and a colored, planar merocyanine form (MC) upon UV irradiation. The reverse reaction can be triggered by visible light or heat.[13][14]
-
Structural Change: The isomerization involves a significant structural and electronic change, leading to a large difference in polarity and a strong color change (pronounced photochromism).[13]
-
Thermal Stability: Spiropyrans are generally "T-type" (thermochromic) switches, meaning the colored merocyanine form is thermally unstable and reverts to the spiro form in the dark.[14] The rate of this relaxation is highly sensitive to the solvent environment.
-
Fatigue Resistance: Spiropyrans often exhibit lower fatigue resistance compared to diarylethenes and azobenzenes, making them less suitable for applications requiring a high number of switching cycles.[13]
Performance Data Summary
The following table summarizes the typical performance characteristics of the discussed photoswitch classes. Note that these are general ranges, and specific values are highly dependent on the molecular substitution and solvent environment.
| Performance Metric | This compound (Expected) | Standard Azobenzene | Diarylethenes | Spiropyrans |
| Type | E/Z Isomerization | E/Z Isomerization | Cyclization/Cycloreversion | Ring Opening/Closing |
| Forward λmax (nm) | 400 - 500 (Visible) | 320 - 360 (UV) | 250 - 400 (UV) | 250 - 400 (UV) |
| Reverse λmax (nm) | 450 - 550 (Visible) / Thermal | 400 - 450 (Visible) / Thermal | 450 - 700 (Visible) | 450 - 600 (Visible) / Thermal |
| Forward Φ (Quantum Yield) | Moderate to High | Low to Moderate | High | Moderate to High |
| Thermal Stability (Metastable) | Seconds to Hours | Hours to Days | Months to Years (P-type) | Seconds to Minutes (T-type) |
| Fatigue Resistance | Moderate | Moderate to High | Very High | Low to Moderate |
Visualizing Key Concepts and Workflows
To better understand the processes involved in working with molecular switches, the following diagrams illustrate the fundamental isomerization mechanism, a standard experimental workflow, and a guide for selecting the right switch.
Experimental Protocols for Characterization
Accurate characterization is essential for benchmarking and applying molecular switches. The following protocols describe standard methodologies.
Protocol 1: UV-Vis Spectroscopy for Monitoring Photoswitching
Objective: To determine the absorption maxima (λmax) of the isomers and monitor the kinetics of photoisomerization to the photostationary state (PSS). [15] Materials:
-
Solution of the photoswitch in a suitable solvent (e.g., DMSO, Acetonitrile, Toluene).
-
UV-Vis spectrophotometer.
-
Quartz cuvette (1 cm path length).
-
Light source for irradiation (e.g., LED or filtered lamp) at the appropriate wavelength.
Procedure:
-
Prepare Sample: Prepare a dilute solution of the photoswitch, ensuring the absorbance at λmax is within the linear range of the spectrophotometer (typically < 1.5).
-
Record Initial Spectrum: Record the full absorption spectrum of the solution. This typically represents the thermally stable isomer (e.g., trans-azobenzene).
-
Irradiate and Monitor: Place the cuvette in a fixed position relative to the light source and begin irradiation. Record the absorption spectrum at regular intervals.
-
Reach PSS: Continue irradiation until no further changes in the spectrum are observed. This indicates the photostationary state (PSS), a dynamic equilibrium between the two isomers under that specific wavelength. [16]5. Reverse Isomerization: To observe the reverse process, irradiate the sample at the PSS with a second wavelength of light that is preferentially absorbed by the metastable isomer. Monitor the spectral changes until the original spectrum is restored or a new PSS is reached. [15]
Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the photoisomerization process. This protocol describes a relative method using a chemical actinometer. [15][17] Materials:
-
Photoswitch solution (as in Protocol 1).
-
Solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate). [17]* Identical irradiation setup (light source, geometry) for both sample and actinometer. [18] Procedure:
-
Determine Photon Flux (Actinometry):
-
Irradiate the actinometer solution for a short, known time, ensuring minimal conversion (<10-20%). [17] * Measure the change in the actinometer (e.g., for ferrioxalate, measure the formation of Fe²⁺ via colorimetric analysis with 1,10-phenanthroline). [18][19] * Calculate the photon flux (moles of photons per unit time) absorbed by the solution using the known quantum yield of the actinometer.
-
-
Irradiate Photoswitch Sample:
-
Under identical conditions (same cuvette position, light source, irradiation time), irradiate the photoswitch solution.
-
Measure the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients.
-
-
Calculate Quantum Yield:
Protocol 3: Measurement of Thermal Relaxation Kinetics
Objective: To determine the thermal half-life (t₁/₂) of the metastable isomer. [21][22] Materials:
-
Photoswitch solution enriched in the metastable isomer.
-
Temperature-controlled cuvette holder for the UV-Vis spectrophotometer.
-
Light source to generate the metastable state.
Procedure:
-
Generate Metastable State: Irradiate the photoswitch solution until the PSS is reached, maximizing the concentration of the metastable isomer (e.g., cis-azobenzene).
-
Initiate Thermal Relaxation: Place the cuvette in the temperature-controlled holder in the spectrophotometer, ensuring no ambient light exposure.
-
Monitor Spectral Changes: Record the absorption spectrum at regular time intervals as the metastable isomer thermally reverts to the stable form. [21]4. Data Analysis:
-
Plot the absorbance at a specific wavelength (or the concentration of the metastable isomer) versus time.
-
Fit the data to a first-order kinetic model: ln([A]t/[A]₀) = -kt, where [A] is the concentration of the metastable isomer and k is the rate constant.
-
Calculate the half-life using the formula: t₁/₂ = ln(2)/k.
-
By systematically applying these benchmarking protocols, researchers can generate robust, comparable data to guide the rational design and selection of molecular photoswitches for their specific scientific and technological goals.
References
-
Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. (n.d.). MDPI. Retrieved from [Link]
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Thorn-Seshold, O., & Trauner, D. (2023). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. ACS Central Science. Retrieved from [Link]
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Slanina, T., et al. (n.d.). A Platform for the Development of Highly Red‐Shifted Azobenzene‐Based Optical Tools. Angewandte Chemie International Edition. Retrieved from [Link]
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Liu, X.-M., et al. (2018). Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Aleotti, F., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A. Retrieved from [Link]
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Photoisomerization of Azobenzenes. (n.d.). ResearchGate. Retrieved from [Link]
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Kim, D., et al. (2022). Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. Journal of Visualized Experiments. Retrieved from [Link]
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Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. (2022). JoVE. Retrieved from [Link]
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Foy, J. T., et al. (2022). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry. Retrieved from [Link]
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Carroll, G. T., & Al-Soufi, W. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]
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Spectral Tuning and Photoisomerization Efficiency in Push−Pull Azobenzenes: Designing Principles. (n.d.). ResearchGate. Retrieved from [Link]
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New Insight into the Fatigue Resistance of Photochromic 1,2-Diarylethenes. (n.d.). SciSpace. Retrieved from [Link]
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Fomina, M., et al. (2019). Reversibly Photoswitchable Fluorescent Diarylethenes Resistant against Photobleaching in Aqueous Solutions. Journal of the American Chemical Society. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2'-Chloro-4-dimethylaminoazobenzene
For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 2'-Chloro-4-dimethylaminoazobenzene (CAS: 3010-47-7), a compound belonging to the azo dye chemical class. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.
The core principle guiding the disposal of this compound is hazard recognition. This compound is an azo dye, a class of compounds that can possess carcinogenic potential, particularly those containing certain aryl amine components.[1] Therefore, it must be handled as a hazardous substance with carcinogenic potential, necessitating stringent control measures from the point of use to final disposal.[1][2]
Hazard Identification and Essential Safety Data
Before handling or disposing of this compound, it is imperative to understand its specific hazards. This compound is classified as harmful if swallowed and may cause cancer.[1] As with many azo dyes, it should be treated as a potential carcinogen.[1][2] All personnel must review the Safety Data Sheet (SDS) prior to use.
| Property | Value | Source |
| CAS Number | 3010-47-7 | [3][4] |
| Molecular Formula | C14H14ClN3 | [5] |
| Molecular Weight | 259.73 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | 111 °C | [4] |
| Key Hazards | Harmful if swallowed, May cause cancer, Suspected carcinogen | [1] |
Personnel Protection and Engineering Controls
Given the carcinogenic risk, exposure must be minimized through a combination of engineering controls and personal protective equipment (PPE).
Engineering Controls:
-
Fume Hood: All work, including weighing, transferring, and preparing solutions of this compound, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6]
-
Designated Area: A specific area within the laboratory should be designated for handling this carcinogen. This area must be clearly marked with a "carcinogen" warning sign.[2][7]
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste immediately after handling the compound or after any overt contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A fully fastened laboratory coat must be worn to protect street clothing. This coat should not be worn outside the designated work area and must be laundered professionally, not at home.[6][7]
Waste Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[1][8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[1][2]
Step 1: Waste Segregation
Immediately segregate all waste streams contaminated with this compound at the point of generation. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice for both solid and liquid waste.
-
Original Containers: If discarding surplus, unadulterated chemical, it is best to leave it in its original container.[1][9]
-
Do Not Mix Wastes: Never mix this compound waste with other incompatible waste streams.[1][10]
Step 3: Labeling
Proper labeling is critical for safety and regulatory compliance.
-
Affix a Hazardous Waste Label: Attach a fully completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard(s): "Toxic," "Carcinogen".
-
The date accumulation started.
-
The name of the Principal Investigator or laboratory contact.
-
Step 4: Temporary Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be under the control of the lab director.[9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[9][10]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[10]
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) office. Do not allow waste to accumulate for extended periods.[8]
-
Final Disposal Method: The final disposal will be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration.[2] This is the standard and required method for destroying carcinogenic organic compounds.
The following diagram illustrates the decision-making and operational workflow for proper disposal.
Caption: Disposal Workflow for this compound
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.
-
Secure the Area: Restrict access to the spill area.
-
Report: Notify your laboratory supervisor and institutional EHS office immediately.
-
Cleanup (only if trained and safe to do so):
-
Wear appropriate PPE (double gloves, safety goggles, lab coat, and if dust is present, a respirator).
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[11] Carefully scoop the material into the hazardous waste container.
-
For liquid spills, absorb with a chemical spill kit absorbent.
-
Decontaminate the area with a suitable cleaning agent and collect all cleanup materials as hazardous waste.
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
By adhering to these stringent protocols, researchers can ensure that the vital work of scientific discovery is conducted with the highest commitment to safety and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-Chloro-4-dimethylaminoazobenzene
This guide provides essential safety and logistical information for the handling and disposal of 2'-Chloro-4-dimethylaminoazobenzene (CAS No. 3010-47-7). As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a procedural framework grounded in causality. The protocols outlined here are designed as a self-validating system to ensure the highest level of safety for all laboratory personnel. The core principle is vigilance: treating this compound with the respect its chemical profile demands.
Critical Hazard Profile: Understanding the "Why"
This compound is an azo dye. While specific toxicological data for this exact compound is limited, its structural similarity to known hazardous compounds, particularly 4-Dimethylaminoazobenzene, necessitates a highly cautious approach.
-
Suspected Carcinogen: The Safety Data Sheet (SDS) for this compound explicitly includes the hazard statement H351: "Suspected of causing cancer". The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration, as there may be no safe level of exposure[1][2]. The Occupational Safety and Health Administration (OSHA) heavily regulates the closely related compound, 4-Dimethylaminoazobenzene, as a carcinogen, which underscores the need for stringent handling protocols for its chlorinated analogue[3].
-
Acute Toxicity: The compound is also classified as Acute Toxicity, Oral (Category 3), with the hazard statement H301: "Toxic if swallowed".
-
Routes of Exposure: The primary risks of exposure are through inhalation of the powdered solid, skin contact, eye contact, and ingestion[4][5]. Skin absorption is a potential route of exposure that must be mitigated[1].
Given its physical form as a solid, the highest risk of aerosolization occurs during weighing and transfer procedures. Our protocols are designed to mitigate these specific risks.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. It must be used in conjunction with, not as a substitute for, engineering and administrative controls.
-
Engineering Controls: All work involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood or a similar ventilated enclosure to control airborne hazards[6]. Facilities should also be equipped with an eyewash station and a safety shower[7].
-
Administrative Controls: Access to areas where this chemical is handled should be restricted to trained and authorized personnel[3]. A designated area for handling this carcinogen should be established[1][8].
Task-Specific Personal Protective Equipment (PPE) Protocols
The selection of PPE is dictated by a thorough hazard assessment for each specific task[4][5][9]. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Transporting Sealed Containers | Laboratory Coat | Single pair of nitrile gloves | Safety glasses with side shields | Not required |
| Weighing and Aliquoting (Solid) | Disposable Gown over Lab Coat | Double-layered nitrile gloves | Chemical splash goggles and a full-face shield | NIOSH-certified N95 respirator (or higher) |
| Preparing Solutions | Disposable Gown over Lab Coat | Double-layered nitrile gloves | Chemical splash goggles and a full-face shield | Required if not in a fume hood |
| Conducting Reactions/Analyses | Laboratory Coat | Double-layered nitrile gloves | Chemical splash goggles | Not required if conducted in a closed system or fume hood |
| Spill Cleanup | Disposable, chemical-resistant suit or apron over lab coat | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves | Chemical splash goggles and a full-face shield | NIOSH-certified air-purifying respirator with particulate filters |
| Waste Disposal | Laboratory Coat | Double-layered nitrile gloves | Chemical splash goggles | Not required if handling sealed containers |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. This process should be practiced until it becomes routine.
Step-by-Step Donning Protocol
-
Outer Garments: Put on a disposable gown over your standard laboratory coat.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first.
Caption: PPE Donning Sequence.
Step-by-Step Doffing Protocol
This procedure should be performed in a designated area, moving from "dirty" to "clean."
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in a designated hazardous waste container.
-
Gown and Outer Garments: Remove the disposable gown by rolling it outwards, ensuring the contaminated surface is contained within the roll. Dispose of it in the designated waste container.
-
Face and Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off, turning them inside out.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[7][10].
Caption: PPE Doffing Sequence.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is paramount.
Procedure for Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[11]. Remove contact lenses if present and easy to do so[12]. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention[13].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and call a poison control center[12].
Caption: Emergency Exposure Response Flowchart.
Spill Response
-
Evacuate all non-essential personnel from the area[10].
-
Wearing the appropriate PPE for spill cleanup, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite[10]. Avoid creating dust. Dry sweeping is prohibited[3].
-
Carefully collect the absorbent material and spilled substance into a suitable, labeled container for hazardous waste disposal[12].
-
Decontaminate the area according to established laboratory procedures.
Decontamination and Disposal Plan
Proper disposal is a critical step in the chemical handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, gowns, respirator cartridges) must be considered hazardous waste. Collect these items in a clearly labeled, sealed container for disposal by a licensed waste disposal contractor[13]. Do not reuse disposable items[7].
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste. Collect in a compatible, sealed, and clearly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal[7][14]. Never discharge the chemical into drains or the environment[15].
By adhering to these detailed operational plans, you build a robust safety culture that protects not only you but your colleagues. Trust in these procedures is built upon understanding the rationale behind them and executing them with precision every time.
References
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available at: [Link]
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
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ChemView. Section 2. Hazards identification. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
